Sec-butyl isopropyl ether
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yloxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-5-7(4)8-6(2)3/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJLNXCHSKDYHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940082 | |
| Record name | 2-[(Propan-2-yl)oxy]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18641-81-1 | |
| Record name | sec-Butyl isopropyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018641811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Propan-2-yl)oxy]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Sec-Butyl Isopropyl Ether: A Comprehensive Technical Overview
Introduction
Sec-butyl isopropyl ether (IUPAC name: 2-propan-2-yloxybutane) is an organic compound belonging to the ether class.[1] Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups.[2] In this specific molecule, the oxygen atom is bonded to a sec-butyl group and an isopropyl group.[1] With the molecular formula C7H16O, it has a molecular weight of approximately 116.21 g/mol .[1][3] This ether is utilized in organic synthesis and can serve as a solvent, valued for its favorable properties and relatively low toxicity.[1] This guide provides an in-depth look at its chemical properties, synthesis, reactivity, and the experimental protocols used to determine its characteristics.
Core Chemical and Physical Properties
| Property | Value | Notes |
| IUPAC Name | 2-propan-2-yloxybutane[1] | |
| Synonyms | Isopropyl sec-butyl ether, 2-Isopropoxybutane[4] | |
| CAS Number | 18641-81-1[1][3] | |
| Molecular Formula | C7H16O[1][3] | |
| Molecular Weight | 116.20 g/mol [3][4] | |
| Boiling Point | 100 °C[5] | Data for the related di-sec-butyl ether is 121 °C |
| Melting Point | Data not available | For comparison, di-sec-butyl ether has a melting point of -100 °C |
| Density | Data not available | For comparison, di-sec-butyl ether has a density of 0.759 g/cm³ at 25 °C |
| Canonical SMILES | CCC(C)OC(C)C[1][4] | |
| InChI Key | QHJLNXCHSKDYHR-UHFFFAOYSA-N[1][3] |
Synthesis and Reactivity
Synthesis Pathways
The synthesis of this compound can be achieved through several established methods in organic chemistry.
-
Williamson Ether Synthesis : This is a widely used and versatile method for preparing both symmetrical and unsymmetrical ethers.[2] The synthesis involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism.[6][7] For this compound, this could involve the reaction of sodium isopropoxide with 2-bromobutane, or sodium sec-butoxide (B8327801) with 2-bromopropane. However, since SN2 reactions are most effective with less sterically hindered substrates, the latter combination is generally preferred to minimize the competing elimination reaction.[7]
Caption: Williamson Ether Synthesis for this compound.
-
Alkoxymercuration-Demercuration : This is another method to prepare ethers.[7] It involves the reaction of an alkene with an alcohol in the presence of a mercury salt, such as mercury(II) acetate. The resulting organomercury intermediate is then reduced with sodium borohydride. To synthesize this compound, one could use butene and isopropanol (B130326) or propene and sec-butanol.[8] This reaction follows Markovnikov's rule for the addition of the alcohol to the alkene.[7]
Key Chemical Reactions
Ethers are generally stable and unreactive compounds.[9] However, they can undergo specific reactions under certain conditions.
-
Ether Cleavage : The carbon-oxygen bond in ethers can be cleaved under harsh conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures.[1][9] For an unsymmetrical ether like this compound, the reaction with HBr will yield a mixture of sec-butyl bromide, isopropanol, isopropyl bromide, and sec-butanol.[1][9][10] The cleavage mechanism can proceed via either an SN1 or SN2 pathway depending on the structure of the alkyl groups.[11]
-
Peroxide Formation : Like many ethers, this compound can react with atmospheric oxygen over time, especially when exposed to light, to form unstable and potentially explosive peroxides.[2][12] This is a critical safety consideration for the storage and handling of ethers.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of chemical properties. The following sections outline standard laboratory procedures for measuring boiling point and solubility.
Protocol 1: Boiling Point Determination (Thiele Tube Method)
This method is suitable for small sample volumes and provides an accurate boiling point measurement.[13]
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Heat source (Bunsen burner or heating mantle)
-
Mineral oil
Procedure:
-
Add 0.5 mL of this compound to the small test tube.
-
Place the capillary tube into the test tube with the open end down.
-
Attach the test tube to the thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.[13]
-
Place the thermometer and sample assembly into the Thiele tube, which should be filled with mineral oil to just above the side-arm.[13]
-
Gently heat the side-arm of the Thiele tube with a low flame or heating mantle.[13] This design allows for even heat distribution via convection currents in the oil.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[13]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[13]
-
Record the barometric pressure, as boiling point is pressure-dependent.
Protocol 2: Solubility Determination
This protocol provides a systematic approach to classifying a compound's solubility in various solvents.[14][15]
Apparatus and Reagents:
-
Small test tubes
-
Graduated pipettes or droppers
-
Vortex mixer or stirring rods
-
Solvents: Deionized water, diethyl ether, 5% aq. NaOH, 5% aq. NaHCO3, 5% aq. HCl
Procedure:
-
Water Solubility :
-
Place approximately 25 mg (or 0.05 mL) of this compound into a small test tube.
-
Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[14]
-
Observe if the compound dissolves completely. Ethers with more than five carbon atoms are generally insoluble or sparingly soluble in water.[14]
-
-
Ether Solubility :
-
If the compound is water-soluble, proceed to test its solubility in diethyl ether using the same proportions (25 mg of compound to 0.75 mL of ether).[14]
-
-
Acid/Base Solubility :
-
If the compound is insoluble in water, test its solubility in 5% NaOH, 5% NaHCO3, and 5% HCl sequentially in separate test tubes.
-
Add 0.75 mL of the respective aqueous solution to 25 mg of the ether.
-
Shake vigorously and observe for dissolution. A change in solubility in acidic or basic solutions indicates the presence of acidic or basic functional groups.[15] For a neutral compound like an ether, no significant solubility in these aqueous solutions is expected.
-
Caption: Logical workflow for determining the solubility class of an ether.
Safety Information
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from similar ethers like di-sec-butyl ether and diisopropyl ether can provide guidance on safe handling.[4]
-
Flammability : Ethers are typically flammable liquids. Di-sec-butyl ether is classified as a Flammable Liquid (Category 3) and has a flash point of 25.6 °C.[16][17] It is crucial to keep this compound away from heat, sparks, open flames, and other ignition sources.[12][17]
-
Peroxide Formation : As mentioned, ethers can form explosive peroxides upon storage and exposure to air and light.[12] Containers should be dated upon opening and tested for peroxides before use, especially before distillation.
-
Health Hazards : Inhalation of ether vapors may cause drowsiness, dizziness, or respiratory irritation.[18][19] Prolonged skin contact may lead to irritation.[18] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[19]
References
- 1. Buy this compound | 18641-81-1 [smolecule.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Ether, sec-butyl isopropyl [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound [stenutz.eu]
- 6. proprep.com [proprep.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. allen.in [allen.in]
- 9. m.youtube.com [m.youtube.com]
- 10. Solved 4. Give the products of the following reactions. (a) | Chegg.com [chegg.com]
- 11. Predict the products of the following reactions. (a) sec-butyl is... | Study Prep in Pearson+ [pearson.com]
- 12. fishersci.com [fishersci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. SEC-BUTYL ETHER - Safety Data Sheet [chemicalbook.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. 2spi.com [2spi.com]
An In-depth Technical Guide to the Synthesis of sec-Butyl Isopropyl Ether via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of sec-butyl isopropyl ether through the Williamson ether synthesis. It details the underlying chemical principles, alternative synthetic routes, and potential challenges. A representative experimental protocol is provided, along with a summary of the physicochemical and spectroscopic data for the target compound. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development.
Introduction
Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Their relative inertness and ability to dissolve a wide range of nonpolar and polar compounds make them valuable as solvents in chemical reactions and extractions. Specific ethers, such as this compound, are also of interest in various applications, including as fuel additives and in the formulation of specialty chemicals.
The Williamson ether synthesis, a cornerstone of organic chemistry developed in the 1850s, remains one of the most reliable and versatile methods for preparing both symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[2][3] This guide will focus on the application of this venerable reaction to the synthesis of the unsymmetrical ether, this compound.
Synthetic Pathways and Mechanistic Considerations
The synthesis of an unsymmetrical ether like this compound via the Williamson synthesis presents two possible combinations of an alkoxide and an alkyl halide. The choice of reactants is critical to maximize the yield of the desired ether and minimize the formation of byproducts, primarily through a competing elimination (E2) reaction.[4]
The two potential synthetic routes are:
-
Route A: The reaction of sodium isopropoxide with a sec-butyl halide (e.g., 2-bromobutane).
-
Route B: The reaction of sodium sec-butoxide (B8327801) with an isopropyl halide (e.g., 2-bromopropane).
The Williamson ether synthesis is highly sensitive to steric hindrance at the electrophilic carbon of the alkyl halide.[3] The reaction proceeds most efficiently with methyl and primary alkyl halides. Secondary alkyl halides, such as those in both Route A and Route B, are prone to undergo E2 elimination, especially in the presence of a strong, sterically hindered base. Tertiary alkyl halides almost exclusively yield the elimination product.[3]
Between the two secondary halides, the sec-butyl group is slightly more sterically hindered than the isopropyl group. Consequently, Route A, which utilizes a sec-butyl halide, is expected to result in a greater proportion of the elimination byproduct (a mixture of butenes) compared to Route B. Therefore, Route B is the theoretically preferred pathway for the synthesis of this compound, as it involves the less sterically hindered secondary alkyl halide.
Below is a diagram illustrating the reaction mechanism for the preferred synthetic route (Route B).
Experimental Protocol (Representative)
While a specific, peer-reviewed experimental protocol for the synthesis of this compound was not found in the available literature, the following procedure is a representative method based on general principles of the Williamson ether synthesis and protocols for similar ethers.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Volume/Mass |
| sec-Butanol | 74.12 | 0.808 | 0.1 | 9.2 mL |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | ~0.92 | 0.1 | 4.0 g |
| Isopropyl Bromide | 122.99 | 1.31 | 0.1 | 7.6 mL |
| Anhydrous Diethyl Ether | 74.12 | 0.713 | - | 100 mL |
| Saturated Ammonium (B1175870) Chloride Solution | - | - | - | 50 mL |
| Saturated Sodium Bicarbonate Solution | - | - | - | 50 mL |
| Brine | - | - | - | 50 mL |
| Anhydrous Magnesium Sulfate | 120.37 | - | - | As needed |
Procedure
Step 1: Formation of Sodium sec-butoxide
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add sodium hydride (4.0 g of a 60% dispersion in mineral oil, 0.1 mol).
-
Wash the sodium hydride with anhydrous diethyl ether (3 x 10 mL) to remove the mineral oil.
-
Add 50 mL of anhydrous diethyl ether to the flask.
-
While stirring, add sec-butanol (9.2 mL, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic and will produce hydrogen gas. Ensure adequate ventilation.
-
After the addition is complete, gently reflux the mixture for 1 hour to ensure complete formation of the alkoxide.
Step 2: Williamson Ether Synthesis
-
Cool the reaction mixture to room temperature.
-
Add isopropyl bromide (7.6 mL, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of water (20 mL) to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated ammonium chloride solution (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation to yield pure this compound.
The following diagram outlines the experimental workflow.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₆O |
| Molar Mass | 116.20 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~106-108 °C (Predicted) |
| Density | ~0.75 g/mL (Predicted) |
Spectroscopic Data
-
-
Protons on the carbons adjacent to the oxygen atom (-OCH-) would appear in the downfield region, likely between 3.3 and 3.8 ppm.
-
The methyl and methylene (B1212753) protons of the sec-butyl and isopropyl groups would appear in the upfield region, between 0.8 and 1.7 ppm.
-
-
¹³C NMR: A computed ¹³C NMR spectrum is available on SpectraBase. The expected chemical shifts are:
-
Carbons directly bonded to the oxygen atom would appear in the range of 65-80 ppm.
-
The other aliphatic carbons would appear in the range of 10-35 ppm.
-
-
FTIR: The infrared spectrum is expected to show characteristic C-O stretching vibrations in the region of 1150-1085 cm⁻¹. The spectrum will also display strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹.
-
Mass Spectrometry: The electron ionization mass spectrum is available in the NIST WebBook. The molecular ion peak (M⁺) would be observed at m/z = 116. Characteristic fragmentation patterns would involve the loss of alkyl groups.
Conclusion
The Williamson ether synthesis provides a viable method for the preparation of this compound. Careful selection of the reactants, specifically using an isopropyl halide and sodium sec-butoxide, is crucial to favor the SN2 pathway and minimize the competing E2 elimination reaction. The provided representative experimental protocol outlines the key steps for the synthesis, work-up, and purification of the target compound. Comprehensive characterization using spectroscopic techniques is essential to confirm the structure and purity of the final product. This guide serves as a foundational resource for the synthesis and study of this and similar ethers.
References
sec-butyl isopropyl ether CAS number and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sec-butyl isopropyl ether, also known by its IUPAC name 2-propan-2-yloxybutane, is an organic compound classified as an ether. Its structure features a sec-butyl group and an isopropyl group linked by an oxygen atom. This ether is primarily utilized as a solvent in organic synthesis due to its relatively low toxicity and favorable solvent properties.[1] While specific applications in drug development are not widely documented, its properties make it a relevant compound for consideration in various synthetic and formulation processes within the pharmaceutical industry. Ethers, in general, are valued for their chemical stability and ability to dissolve a wide range of nonpolar and polar substances.[2]
Chemical Identification
| Identifier | Value |
| CAS Number | 18641-81-1 |
| IUPAC Name | 2-propan-2-yloxybutane |
| Molecular Formula | C₇H₁₆O |
| Molecular Weight | 116.20 g/mol |
| SMILES | CCC(C)OC(C)C |
| InChI Key | QHJLNXCHSKDYHR-UHFFFAOYSA-N |
Physicochemical and Thermodynamic Data
A summary of key quantitative data for this compound is presented below. This information is critical for its application in experimental design and process development.
| Property | Value | Reference |
| Boiling Point | 100 °C | [3] |
| Calculated Activation Enthalpy (SN2 reactions) | 70-95 kJ/mol | [1] |
| Calculated Activation Entropy (SN2 reactions in solution) | -40 to -80 J/(mol·K) | [1] |
| Activation Energy (SN2 in protic solvents) | 85-110 kJ/mol | [1] |
| Activation Energy (SN2 in aprotic media) | 65-85 kJ/mol | [1] |
Synthesis of this compound
The most common and versatile method for the synthesis of asymmetrical ethers like this compound is the Williamson ether synthesis.[4][5] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.[4]
Williamson Ether Synthesis Routes
There are two primary pathways for the synthesis of this compound via the Williamson synthesis, each involving the reaction of an alkoxide with an alkyl halide. The choice of reactants is crucial as the reaction is most efficient with primary alkyl halides to minimize the competing E2 elimination reaction.[4]
Caption: Williamson Synthesis Routes for this compound.
Representative Experimental Protocol: Williamson Ether Synthesis
The following is a representative protocol for the synthesis of an asymmetrical ether, adapted for this compound.
Materials:
-
sec-Butanol
-
Sodium hydride (NaH)
-
2-Bromopropane
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sec-butanol dissolved in anhydrous diethyl ether. Slowly add sodium hydride to the stirred solution at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium sec-butoxide.
-
SN2 Reaction: The solution of sodium sec-butoxide is cooled to 0 °C, and 2-bromopropane is added dropwise via a syringe. The reaction mixture is then gently refluxed for a specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude this compound is then purified by fractional distillation to yield the final product.
General Experimental and Purification Workflow
The synthesis and purification of ethers for pharmaceutical applications require a systematic workflow to ensure high purity and yield.
Caption: General Workflow for Ether Synthesis and Purification.
Reactivity and Applications
This compound is a relatively stable and unreactive compound, which is a desirable characteristic for a solvent.[1] However, it can undergo cleavage when treated with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), typically at elevated temperatures.[6][7] This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.[6]
While specific examples of this compound in drug synthesis are not prominent in the literature, its properties are analogous to other ethers used in the pharmaceutical industry. Ethers are often employed as reaction solvents, particularly in reactions involving organometallic reagents like Grignard reagents.[2] They are also used in extraction and purification processes.[2] Given the ongoing efforts in green chemistry to find safer and more environmentally friendly solvents, ethers with favorable toxicological profiles are of interest.[2][8]
Safety Considerations
As with all ethers, this compound has the potential to form explosive peroxides upon exposure to air and light over time. Therefore, it should be stored in airtight, opaque containers and tested for the presence of peroxides before use, especially before distillation. It is also a flammable liquid and should be handled with appropriate precautions in a well-ventilated area, away from sources of ignition.
References
- 1. Buy this compound | 18641-81-1 [smolecule.com]
- 2. labinsights.nl [labinsights.nl]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ether - Synthesis, Reactions, Uses | Britannica [britannica.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. mdpi.com [mdpi.com]
Technical Guide: Physicochemical Properties of sec-Butyl Isopropyl Ether with a Focus on its Boiling Point
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the physical properties of sec-butyl isopropyl ether, with a primary focus on its boiling point. This document outlines the experimentally determined boiling point, the underlying molecular factors influencing this property, and a detailed experimental protocol for its determination.
Quantitative Data Summary
The boiling point of this compound has been experimentally determined and is presented below. For context, the properties of structurally related ethers and isomers are included for comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Boiling Point (K) | Citation |
| This compound | C₇H₁₆O | 116.20 | 100 | 373.2 | [1][2] |
| tert-Butyl Isopropyl Ether | C₇H₁₆O | 116.20 | 87.6 | 360.75 | [] |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | 307.75 | |
| Di-sec-butyl ether | C₈H₁₈O | 130.23 | 121 | 394.15 |
Factors Influencing the Boiling Point of Ethers
The boiling point of an ether is primarily determined by the nature and strength of its intermolecular forces.
-
Dipole-Dipole Interactions : The Carbon-Oxygen-Carbon (C-O-C) bond in ethers creates a net dipole moment, leading to dipole-dipole interactions between molecules. These are stronger than the London dispersion forces found in nonpolar alkanes of similar molecular weight, generally resulting in higher boiling points for ethers.[4][5]
-
Van der Waals Forces : As the molecular weight and surface area of the alkyl groups increase, so do the London dispersion forces, which contributes to a higher boiling point.[5][6]
-
Molecular Branching : Increased branching in the alkyl chains, as seen in this compound, leads to a more compact, spherical shape. This reduces the surface area available for intermolecular contact, thereby weakening the van der Waals forces and resulting in a lower boiling point compared to its straight-chain isomers.[7]
-
Absence of Hydrogen Bonding : Unlike alcohols, ethers lack a hydrogen atom bonded to the oxygen. Consequently, they cannot form hydrogen bonds with each other, which is why their boiling points are significantly lower than those of alcohols with comparable molecular weights.[4][8][9]
Experimental Protocol: Determination of Boiling Point via the Thiele Tube Method
The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.
Apparatus and Materials:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer (-10 to 200 °C range)
-
Capillary tubes (sealed at one end)
-
Small test tube or fusion tube
-
Rubber band or wire for attaching the tube to the thermometer
-
Bunsen burner or other heat source
-
Stand and clamp
-
Sample of this compound
Procedure:
-
Sample Preparation : A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.
-
Capillary Inversion : A capillary tube, sealed at one end, is placed open-end down into the liquid sample in the test tube.
-
Assembly : The test tube is securely attached to the thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.
-
Heating : The Thiele tube is filled with mineral oil to a level just above the side arm. The thermometer and test tube assembly are then inserted into the Thiele tube, ensuring the sample is immersed in the oil. The apparatus is gently heated at the side arm.
-
Observation : As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. The heating rate should be controlled to be slow and steady as the temperature approaches the expected boiling point.
-
Boiling Point Identification : When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube. At this point, the heat source is removed.
-
Reading the Boiling Point : The liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.[10][11]
-
Repeat : For accuracy, the determination should be repeated at least once.
Visualizations
Logical Relationship of Molecular Properties to Boiling Point
The following diagram illustrates the key molecular characteristics of this compound and their influence on its boiling point.
Caption: Molecular structure's influence on the boiling point of this compound.
Experimental Workflow for Boiling Point Determination
This diagram outlines the procedural flow for determining the boiling point using the Thiele tube method.
Caption: Step-by-step workflow for boiling point determination via the Thiele tube method.
References
- 1. This compound [stenutz.eu]
- 2. Ether, sec-butyl isopropyl [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. physicsforums.com [physicsforums.com]
- 6. youtube.com [youtube.com]
- 7. This compound | 18641-81-1 | Benchchem [benchchem.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Boiling Points - Concept [jove.com]
An In-depth Technical Guide to Sec-butyl Isopropyl Ether: Molecular Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information regarding the molecular properties of sec-butyl isopropyl ether, a compound of interest in various chemical and pharmaceutical applications.
Core Molecular Data
This compound is an organic compound classified as an ether.[1] Its fundamental molecular characteristics are summarized below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₁₆O[1][2][3][4][5][6][7] |
| Molecular Weight | 116.20 g/mol [1][6][7][8] |
| IUPAC Name | 2-propan-2-yloxybutane[1] |
| CAS Registry Number | 18641-81-1[1][3][4][6] |
Molecular Composition
The molecular formula C₇H₁₆O indicates that each molecule of this compound is composed of carbon, hydrogen, and oxygen atoms. The logical relationship of these elemental components is illustrated in the following diagram.
Experimental Protocols
Detailed experimental protocols for the synthesis or analysis of this compound are not available within the provided search results. For specific experimental methodologies, researchers are advised to consult peer-reviewed scientific literature or specialized chemical synthesis databases.
References
- 1. Buy this compound | 18641-81-1 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. Ether, sec-butyl isopropyl [webbook.nist.gov]
- 4. Ether, sec-butyl isopropyl [webbook.nist.gov]
- 5. This compound [stenutz.eu]
- 6. echemi.com [echemi.com]
- 7. Ether, sec-butyl isopropyl (CAS 18641-81-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 2-((Propan-2-yl)oxy)butane | C7H16O | CID 29179 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity of sec-Butyl Isopropyl Ether with Strong Acids
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ethers are a class of organic compounds known for their general lack of reactivity, making them excellent solvents for many chemical reactions.[1] However, this chemical inertness is overcome in the presence of strong acids, which facilitate the cleavage of the carbon-oxygen bond. This guide provides a comprehensive technical overview of the reactivity of sec-butyl isopropyl ether, an unsymmetrical ether with two secondary alkyl groups, in the presence of strong acids such as hydrobromic (HBr) and hydroiodic (HI) acids. We will delve into the reaction mechanisms, influencing factors, quantitative kinetic data, and detailed experimental protocols relevant to this process.
Introduction to Ether Cleavage
The cleavage of ethers by strong acids is a fundamental reaction in organic synthesis, typically proceeding via nucleophilic substitution pathways.[2] The reaction is generally initiated by the protonation of the ether's oxygen atom, converting the alkoxy group into a good leaving group (an alcohol).[3] The subsequent step involves a nucleophilic attack by the conjugate base of the acid (e.g., Br⁻, I⁻) on one of the adjacent carbon atoms.[4]
The specific mechanism, either bimolecular nucleophilic substitution (Sₙ2) or unimolecular nucleophilic substitution (Sₙ1), is dictated by the structure of the alkyl groups attached to the oxygen.[1]
-
Primary and Methyl Ethers: These substrates predominantly react via an Sₙ2 mechanism.[3]
-
Tertiary, Benzylic, or Allylic Ethers: These substrates favor an Sₙ1 or E1 pathway due to their ability to form stable carbocation intermediates.[1][5]
-
Secondary Ethers: Ethers with secondary alkyl groups, such as this compound, represent a borderline case where the reaction can proceed through a mixture of Sₙ1 and Sₙ2 pathways, or favor the Sₙ2 mechanism at the less sterically hindered site.[3][6]
Strong acids like HI and HBr are effective for this transformation, whereas HCl is generally not, due to the poor nucleophilicity of the chloride ion.[1][7]
Reaction Mechanisms of this compound Cleavage
The reaction of this compound with a strong acid (HX, where X = Br or I) begins with the rapid and reversible protonation of the ether oxygen to form an oxonium ion. This initial step activates the ether for subsequent nucleophilic attack.
Caption: Initial protonation of the ether oxygen by a strong acid.
Following protonation, the cleavage of the C-O bond occurs. Given that both the sec-butyl and isopropyl groups are secondary, the reaction pathway is sensitive to steric hindrance and reaction conditions.
Sₙ2 Pathway
In the Sₙ2 pathway, the halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks one of the two carbons adjacent to the protonated oxygen. The attack occurs at the less sterically hindered carbon atom.[1][7] For this compound, the steric environments of the two secondary carbons are similar, but the isopropyl group is generally considered slightly less hindered than the sec-butyl group.
This leads to two potential Sₙ2 reactions:
-
Path A (Attack at Isopropyl Carbon): Yields sec-butanol and 2-halopropane.
-
Path B (Attack at sec-Butyl Carbon): Yields isopropanol (B130326) and 2-halobutane.
Experimental evidence for similar ethers suggests that the nucleophile will preferentially attack the less hindered site.[7]
Sₙ1 Pathway
While less common for secondary ethers unless conditions favor carbocation formation (e.g., less nucleophilic solvent), an Sₙ1 mechanism is theoretically possible.[3] This pathway involves the departure of the alcohol leaving group to form a secondary carbocation, which is then captured by the halide nucleophile.
-
Path C (Formation of Isopropyl Carbocation): Leads to isopropanol and 2-halopropane.
-
Path D (Formation of sec-Butyl Carbocation): Leads to sec-butanol and 2-halobutane.
The stability of the secondary carbocations is comparable, so a mixture of products would be expected. It is critical to note that Sₙ1 reactions involving secondary carbocations are susceptible to rearrangement to form more stable carbocations, although in this specific molecule, no simple hydride or alkyl shift yields a more stable (e.g., tertiary) carbocation.
Caption: Competing Sₙ1 and Sₙ2 pathways for the cleavage of this compound.
Factors Influencing Reactivity and Selectivity
Several factors determine the rate and outcome of the ether cleavage reaction.
-
Strength of the Acid and Nucleophilicity of the Halide: The reaction requires a strong acid to protonate the ether effectively. The nucleophilicity of the conjugate base is crucial for the cleavage step. The order of reactivity for hydrohalic acids is HI > HBr >> HCl.[8] This trend is due to both the increasing acidity and the increasing nucleophilicity of the corresponding halide ions (I⁻ > Br⁻ > Cl⁻).
-
Steric Hindrance: As discussed, steric hindrance around the α-carbons dictates the regioselectivity in Sₙ2 reactions. The nucleophile will preferentially attack the less sterically crowded carbon center.[9]
-
Temperature: Higher temperatures generally increase the reaction rate.[10] Under forcing conditions with excess acid, the alcohol product formed initially can undergo a second substitution reaction to yield another equivalent of alkyl halide.[11][12]
-
Solvent: The choice of solvent can influence the reaction mechanism. Protic solvents can solvate the nucleophile, potentially reducing its reactivity, but are often required to dissolve the reagents.[10]
Quantitative Data
While extensive kinetic data specifically for this compound is sparse in the literature, data for analogous systems provide insight into the reaction's energetics.
| Parameter | Value | Conditions | Reference |
| Activation Energy (Eₐ) for Sₙ2 Cleavage | 85 - 110 kJ/mol | Protic Solvents | [10] |
| Relative Reactivity of Hydrohalic Acids | HI > HBr >> HCl | General Ether Cleavage | [8] |
| Reaction Conditions | Reflux / Heat | HBr or HI | [12][13] |
Table 1: Summary of Quantitative and Qualitative Reactivity Data.
Experimental Protocols
The following is a representative protocol for the cleavage of this compound using hydrobromic acid, adapted from general procedures for ether cleavage.[13]
Objective: To cleave this compound to produce 2-bromobutane (B33332) and 2-bromopropane.
Materials:
-
This compound (1.0 eq)
-
48% aqueous Hydrobromic acid (2.5 - 3.0 eq)
-
Acetic acid (optional solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound with 48% aqueous HBr. If solubility is an issue, acetic acid can be used as a co-solvent.[13]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed overnight to ensure complete conversion.[13]
-
Workup - Quenching: After cooling to room temperature, carefully transfer the reaction mixture to a separatory funnel containing cold water.
-
Workup - Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Workup - Neutralization: Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The resulting crude mixture of alkyl bromides can be purified by fractional distillation.
Caption: General experimental workflow for the acidic cleavage of an ether.
Conclusion
The reaction of this compound with strong acids like HBr and HI is a robust method for cleaving the ether C-O bond. The reaction proceeds via nucleophilic substitution, initiated by the protonation of the ether oxygen. As a substrate containing two secondary alkyl groups, it represents a borderline case between Sₙ1 and Sₙ2 mechanisms, though the Sₙ2 pathway at the less sterically hindered carbon is generally favored. The choice of acid, temperature, and other conditions significantly influences the reaction rate and product distribution. With excess acid and heat, the reaction can be driven to completion to form two different alkyl halides. This guide provides the foundational knowledge for researchers to understand, predict, and implement this classic transformation.
References
- 1. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. fiveable.me [fiveable.me]
- 6. longdom.org [longdom.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ether cleavage - Sciencemadness Wiki [sciencemadness.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Buy this compound | 18641-81-1 [smolecule.com]
- 11. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Sec-Butyl Isopropyl Ether in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of sec-butyl isopropyl ether in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document emphasizes the theoretical principles governing its solubility, qualitative assessments based on the behavior of structurally similar ethers, and detailed experimental protocols for determining precise solubility and miscibility.
Introduction to this compound
This compound (CAS No. 18641-81-1) is an organic compound with the chemical formula C₇H₁₆O.[1][2][3] It is classified as an asymmetrical ether, containing a sec-butyl group and an isopropyl group attached to an oxygen atom.[4] Ethers are a class of organic compounds known for their relative inertness and are widely used as solvents in organic synthesis.[4] The branched alkyl groups in this compound influence its physical properties, such as its boiling point and solubility.[4]
Theoretical Principles of Solubility
The solubility of a substance is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density.
This compound possesses a slight dipole moment due to the electronegative oxygen atom, making it a weakly polar molecule. However, the presence of the nonpolar sec-butyl and isopropyl alkyl groups dominates its overall character, rendering it a predominantly nonpolar to weakly polar solvent.
Qualitative Solubility Assessment
Based on the "like dissolves like" principle and the known miscibility of structurally similar ethers like diisopropyl ether, a qualitative assessment of the solubility of this compound in common organic solvents can be made. Diisopropyl ether is reported to be miscible with most organic solvents.[5][6] It is therefore highly probable that this compound exhibits similar behavior.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Classification | Common Solvents | Predicted Solubility of this compound | Rationale |
| Nonpolar | Hexane, Heptane, Toluene, Diethyl Ether | Miscible | The nonpolar nature of these solvents aligns well with the large nonpolar alkyl groups of this compound, leading to favorable van der Waals interactions. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane | Miscible | While these solvents have a higher polarity, they lack hydrogen bond donating capabilities. The ether's oxygen atom can act as a hydrogen bond acceptor, allowing for favorable dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol | Likely Miscible | These solvents are capable of hydrogen bonding. While this compound cannot donate a hydrogen bond, its oxygen atom can act as a hydrogen bond acceptor, likely leading to miscibility, especially with lower-chain alcohols. |
| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Miscible to Partially Miscible | The very high polarity of these solvents might lead to less favorable interactions compared to the self-association of the solvent molecules. However, miscibility is still possible. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocols are recommended.
Experiment: Determination of Miscibility
Objective: To qualitatively determine if this compound is miscible with a given organic solvent at room temperature.
Materials:
-
This compound
-
A range of common organic solvents (e.g., hexane, toluene, acetone, ethanol, dimethyl sulfoxide)
-
Small, clean, and dry test tubes with stoppers
-
Pipettes or graduated cylinders for volume measurement
Procedure:
-
To a clean, dry test tube, add 2 mL of the organic solvent to be tested.
-
Add 2 mL of this compound to the same test tube.
-
Stopper the test tube and shake the mixture vigorously for 10-20 seconds.
-
Allow the mixture to stand and observe.
-
Observation:
-
If a single, clear, homogeneous phase is observed, the two liquids are miscible.
-
If two distinct layers form, the liquids are immiscible.
-
If the solution appears cloudy or forms an emulsion, they are partially miscible.
-
Experiment: Quantitative Determination of Solubility (Gravimetric Method)
Objective: To quantitatively determine the solubility of a solid (or a liquid with limited solubility) in a solvent at a specific temperature. This method can be adapted if a solvent is found in which this compound is not fully miscible.
Materials:
-
This compound
-
The organic solvent of interest
-
A temperature-controlled water bath or shaker
-
A calibrated analytical balance
-
A volumetric flask
-
A filtration apparatus (e.g., syringe filter with a compatible membrane)
-
Evaporating dish or pre-weighed vial
Procedure:
-
Prepare a saturated solution by adding an excess of this compound to a known volume of the organic solvent in a sealed flask.
-
Place the flask in a temperature-controlled water bath or shaker and agitate for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed at the same temperature until any undissolved solute has settled.
-
Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette, ensuring no undissolved solute is transferred.
-
Transfer the aliquot to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the this compound to evaporate.
-
Once the solvent is completely evaporated, weigh the dish or vial containing the this compound residue.
-
Calculate the solubility in grams per 100 mL ( g/100 mL) or other desired units.
Visualizations
The following diagrams illustrate the logical relationships in solubility determination and the experimental workflow.
Caption: Logical relationship for predicting solubility.
Caption: Experimental workflow for miscibility determination.
References
- 1. Buy this compound | 18641-81-1 [smolecule.com]
- 2. Ether, sec-butyl isopropyl [webbook.nist.gov]
- 3. 2-((Propan-2-yl)oxy)butane | C7H16O | CID 29179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 18641-81-1 | Benchchem [benchchem.com]
- 5. Diisopropyl Ether | C6H14O | CID 7914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diisopropyl ether - Wikipedia [en.wikipedia.org]
Thermodynamic Properties of sec-Butyl Isopropyl Ether: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of sec-butyl isopropyl ether (CAS No: 18641-81-1). While experimental data for this specific ether is limited in publicly available literature, this document compiles the available information, supplemented with calculated data and comparative values for structurally related ethers. Detailed experimental protocols for determining these properties are also provided to facilitate further research and application in fields such as solvent selection, process design, and drug development.
Core Thermodynamic Properties
Physical and Molar Properties
| Property | Value | Source |
| Molecular Formula | C7H16O | NIST[1] |
| Molecular Weight | 116.20 g/mol | NIST[1] |
| Normal Boiling Point (Tboil) | 373.2 K (100.05 °C) | NIST[1] |
| Calculated Properties | ||
| Critical Temperature (Tc) | 553.18 K | Cheméo[2] |
| Critical Pressure (Pc) | 2796.51 kPa | Cheméo[2] |
| Critical Volume (Vc) | 0.433 m³/kmol | Cheméo[2] |
Enthalpy of Vaporization
The enthalpy of vaporization (ΔvapH) is a crucial parameter for understanding liquid-vapor phase transitions.
| Condition | Value | Source |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 37.58 kJ/mol | NIST[1] |
| Enthalpy of Vaporization at Normal Boiling Point | 32.38 kJ/mol | NIST[1] |
Vapor Pressure, Density, Viscosity, and Heat Capacity
Comparative Data for Related Ethers:
| Compound | Property | Temperature (°C) | Value | Source |
| Di-sec-butyl ether | Density | 25 | 0.759 g/mL | Sigma-Aldrich |
| tert-Amyl methyl ether | Density | 15 | 0.7750 g/cm³ | DrugFuture[3] |
| 20 | 0.7703 g/cm³ | DrugFuture[3] | ||
| 25 | 0.7656 g/cm³ | DrugFuture[3] | ||
| 30 | 0.7607 g/cm³ | DrugFuture[3] | ||
| tert-Amyl methyl ether | Vapor Pressure | 25 | 75.2 mmHg | PubChem[1] |
| Dibutyl ether | Viscosity | 20 | 0.63 cP | Stenutz |
| Methyl tert-butyl ether | Viscosity | 20 | 0.27 cP | Honeywell |
Experimental Protocols
The determination of thermodynamic properties relies on precise and well-defined experimental methodologies. The following sections detail the standard protocols for measuring the key properties discussed in this guide.
Determination of Enthalpy of Vaporization by Calorimetry
Principle: Calorimetry directly measures the heat absorbed during the isothermal vaporization of a known mass of the substance.
Apparatus: A vaporization calorimeter, typically consisting of a sample holder with a heating element, an equilibration chamber, and a condenser, all housed within a controlled temperature environment.
Procedure:
-
A precisely weighed sample of this compound is introduced into the sample holder of the calorimeter.
-
The calorimeter is brought to the desired constant temperature.
-
A constant electrical power is supplied to the heating element to induce vaporization of the liquid at a steady rate.
-
The vapor is passed through an equilibration chamber to ensure it is at the saturation temperature corresponding to the system pressure.
-
The vapor is then directed to a condenser where the heat of condensation is removed by a coolant.
-
The mass of the vaporized substance is determined by collecting and weighing the condensate or by measuring the mass loss of the sample holder.
-
The molar enthalpy of vaporization is calculated from the electrical energy supplied, accounting for any heat losses, and the number of moles of the vaporized substance.
Determination of Density by Pycnometry
Principle: A pycnometer is a glass flask with a precisely known volume. By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., water), and filled with the sample liquid, the density of the sample can be accurately determined.
Apparatus: A glass pycnometer with a ground-glass stopper containing a capillary tube, an analytical balance, and a constant-temperature bath.
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined.
-
The pycnometer is filled with distilled water, and the stopper is inserted, allowing excess water to exit through the capillary.
-
The filled pycnometer is placed in a constant-temperature bath until thermal equilibrium is reached.
-
The exterior of the pycnometer is carefully dried, and its mass is determined. The volume of the pycnometer can be calculated from the mass and known density of water at that temperature.
-
The process is repeated with this compound.
-
The density of the this compound is calculated by dividing the mass of the ether by the determined volume of the pycnometer.
Determination of Viscosity by Capillary Viscometry
Principle: The viscosity of a liquid is determined by measuring the time it takes for a known volume of the liquid to flow through a capillary tube of known dimensions under a known pressure head.
Apparatus: An Ubbelohde or Cannon-Fenske capillary viscometer, a constant-temperature bath, a stopwatch, and a pipette.
Procedure:
-
A known volume of this compound is introduced into the viscometer.
-
The viscometer is placed in a constant-temperature bath until the sample reaches the desired temperature.
-
The liquid is drawn up through the capillary tube by suction to a point above the upper timing mark.
-
The suction is removed, and the time taken for the liquid meniscus to pass between the upper and lower timing marks is measured.
-
The kinematic viscosity is calculated using the viscometer constant and the measured flow time.
-
The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
Logical Relationships of Thermodynamic Properties
The various thermodynamic properties of a substance are interconnected. Understanding these relationships is crucial for comprehensive analysis and modeling.
Caption: Interrelationships between key thermodynamic properties.
This diagram illustrates how fundamental properties like temperature and pressure influence state functions such as enthalpy, entropy, and Gibbs free energy. These, in turn, determine phase behavior (vapor pressure) and other important physical characteristics like density and viscosity. The Clausius-Clapeyron equation, for example, directly links vapor pressure to the enthalpy of vaporization.
References
Navigating the Safety Profile of sec-Butyl Isopropyl Ether: A Technical Guide
Introduction
Quantitative Data Summary
The following tables summarize the available quantitative data for sec-butyl isopropyl ether and its structural analogs, di-sec-butyl ether, diisopropyl ether, and n-butyl ether. This comparative presentation allows for an informed assessment of its potential hazards.
Table 1: Physical and Chemical Properties of this compound and Its Analogs
| Property | This compound | Di-sec-Butyl Ether | Diisopropyl Ether | n-Butyl Ether |
| CAS Number | 18641-81-1[3] | 6863-58-7[4] | 108-20-3[5] | 142-96-1[6] |
| Molecular Formula | C₇H₁₆O[3] | C₈H₁₈O[4] | C₆H₁₄O[7] | C₈H₁₈O[6] |
| Molecular Weight | 116.20 g/mol [3] | 130.23 g/mol [4] | 102.17 g/mol [7] | 130.23 g/mol [6] |
| Boiling Point | 100 °C[8] | 121 °C[4] | Not Available | 142 °C[6] |
| Melting Point | Not Available | -100 °C[4] | Not Available | -144 °F[9] |
| Density | Not Available | 0.759 g/cm³ at 25 °C[4] | 0.725 g/mL at 25 °C[7] | 0.767 at 68°F[9] |
| Flash Point | Not Available | 25.6 °C (closed cup)[4] | Not Available | 77 °F[9] |
| Vapor Pressure | Not Available | Not Available | 120 mm Hg at 20 °C[7] | 4.8 mmHg at 68°F[9] |
| Vapor Density | Not Available | Not Available | 3.5 (vs air)[7] | 4.48 (vs air)[9] |
| Water Solubility | Not Available | Not Available | 3.11 g/L[7] | < 1 mg/mL at 72.5°F[9] |
Table 2: Toxicological Data for Analogs of this compound
| Parameter | Species | Route | Value | Analog |
| LC₅₀ | Mouse | Inhalation | 130,000 mg/m³ (15 h)[4] | Di-sec-Butyl Ether[4] |
| NOAEL (Repeated Dose Toxicity) | Not Specified | Not Specified | 1000 mg/kg/day (highest dose tested)[10] | Diisopropyl Ether[10] |
Table 3: Ecotoxicological Data for Analogs of this compound
| Parameter | Species | Duration | Value | Analog |
| LC₅₀ (QSAR) | Freshwater Fish | 96 hours | 14.7 mg/L[11] | sec-Butyl Ether[11] |
| EC₅₀ (QSAR) | Freshwater Invertebrate | 48 hours | 16.7 mg/L[11] | sec-Butyl Ether[11] |
| EC₅₀ (QSAR) | Green Alga | 96 hours | 11.0 mg/L[11] | sec-Butyl Ether[11] |
| LC₅₀ | Not Specified | 48 hours | 30.7 mg/L[11] | n-Butyl Ether[11] |
Experimental Protocols
The toxicological and ecotoxicological data presented are typically generated following standardized guidelines to ensure reproducibility and reliability. The methodologies for key experiments are detailed below, based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
OECD Guideline 403: Acute Inhalation Toxicity
This guideline is used to assess the health hazards arising from short-term exposure to a substance via inhalation.[8][11]
-
Principle: Rodents, typically rats, are exposed to the test substance in a dynamic airflow inhalation exposure system for a defined period (usually 4 hours).[11]
-
Methodology:
-
Test Animals: Healthy young adult rodents are used.[12]
-
Exposure: The animals are exposed to a precisely controlled concentration of the test substance as a gas, vapor, or aerosol.[11] The study can be a limit test at a single high concentration or a full study with at least three concentrations.[12]
-
Observation Period: Following exposure, the animals are observed for at least 14 days.[8][11]
-
Data Collection: Observations include mortality, clinical signs of toxicity, behavioral changes, and body weight fluctuations.[11]
-
Endpoint: The primary endpoint is the median lethal concentration (LC₅₀), which is the concentration estimated to cause death in 50% of the test animals.[11] A gross necropsy of all animals is performed at the end of the study.[12]
-
OECD Guideline 471: Bacterial Reverse Mutation Test (Ames Test)
This in vitro assay is widely used to screen for the mutagenic potential of chemicals.[3]
-
Principle: The test detects mutations that revert mutations present in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli, restoring their ability to synthesize that amino acid.[13]
-
Methodology:
-
Tester Strains: At least five different bacterial strains are used to detect various types of point mutations.[13]
-
Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (e.g., a rat liver S9 fraction) to account for metabolites that may be mutagenic.[14]
-
Exposure: The bacterial cultures are exposed to the test substance at a range of concentrations.[13] Two common methods are the plate incorporation method and the pre-incubation method.[13]
-
Incubation: The plates are incubated at 37°C for two to three days.[13]
-
Endpoint: The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies on control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[15]
-
OECD Guideline 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to freshwater invertebrates.[1]
-
Principle: Young daphnids (Daphnia magna or other suitable species) are exposed to the test substance for 48 hours, and their immobilization is observed.[16]
-
Methodology:
-
Test Organisms: Daphnids less than 24 hours old are used.[17]
-
Exposure: The daphnids are exposed to at least five concentrations of the test substance in a static or semi-static system.[16]
-
Duration: The exposure period is 48 hours.[1]
-
Observation: Immobilization, defined as the inability to swim within 15 seconds after gentle agitation, is recorded at 24 and 48 hours.[18]
-
Endpoint: The primary endpoint is the median effective concentration (EC₅₀), which is the concentration that immobilizes 50% of the daphnids.[2] The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be determined.[18]
-
OECD Guideline 203: Fish, Acute Toxicity Test
This guideline is used to determine the acute lethal toxicity of a substance to fish.[19]
-
Principle: Fish are exposed to the test substance for a 96-hour period, and mortalities are recorded.[20]
-
Methodology:
-
Test Species: A variety of fish species can be used, with zebrafish (Danio rerio) being a common choice.[21]
-
Exposure: The fish are exposed to at least five concentrations of the test substance in a geometric series, typically in a static or semi-static system.[20]
-
Duration: The exposure duration is 96 hours.[19]
-
Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.[20]
-
Endpoint: The primary endpoint is the median lethal concentration (LC₅₀), which is the concentration that is lethal to 50% of the test fish.[21]
-
Visualizations
The following diagrams illustrate key safety-related information and workflows based on the data from analog compounds.
References
- 1. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 2. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 3. nib.si [nib.si]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Butyl ether | C8H18O | CID 8909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 9. N-BUTYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 12. eurolab.net [eurolab.net]
- 13. oecd.org [oecd.org]
- 14. biosafe.fi [biosafe.fi]
- 15. The bacterial reverse mutation test | RE-Place [re-place.be]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. biotecnologiebt.it [biotecnologiebt.it]
- 18. shop.fera.co.uk [shop.fera.co.uk]
- 19. biotecnologiebt.it [biotecnologiebt.it]
- 20. oecd.org [oecd.org]
- 21. eurofins.com.au [eurofins.com.au]
Methodological & Application
Application Notes and Protocols for sec-Butyl Isopropyl Ether in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sec-butyl isopropyl ether (SBIPE) is emerging as a promising green solvent alternative in organic synthesis. Its branched alkyl structure contributes to a desirable balance of properties, including a moderate boiling point, low water solubility, and a potentially favorable safety profile compared to traditional ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O). These characteristics make it a viable candidate for a range of applications, from organometallic reactions to extraction processes. This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in the effective use of SBIPE.
Physical and Chemical Properties
A thorough understanding of a solvent's physical properties is crucial for its effective implementation in experimental design. The following table summarizes the key physical properties of this compound and compares them with other common ethereal solvents.
| Property | This compound (SBIPE) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | tert-Butyl Methyl Ether (MTBE) |
| CAS Number | 18641-81-1 | 109-99-9 | 96-47-9 | 1634-04-4 |
| Molecular Formula | C₇H₁₆O | C₄H₈O | C₅H₁₀O | C₅H₁₂O |
| Molecular Weight ( g/mol ) | 116.20[1] | 72.11 | 86.13 | 88.15 |
| Boiling Point (°C) | 100[2] | 66 | 80[1] | 55.2 |
| Melting Point (°C) | -108.83 (estimated) | -108.4 | -136[1] | -108.6[3] |
| Density (g/mL @ 20°C) | ~0.759 (at 25°C) | 0.889 | 0.854 | 0.7404[3] |
| Water Solubility | Low | Miscible | 14 g/100 mL (20°C)[1] | 4.8 g/100 mL |
| Flash Point (°C) | ~10 (estimated) | -14 | -11[1] | -28 |
| Peroxide Formation | Potential for peroxide formation | High | Lower than THF | Very low[4] |
Synthesis of this compound
The Williamson ether synthesis is a common and versatile method for the preparation of asymmetrical ethers like this compound.[4] This Sɴ2 reaction involves the reaction of an alkoxide with a primary or secondary alkyl halide.
References
Application Notes and Protocols for sec-Butyl Isopropyl Ether as a Reaction Medium for Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone in organic synthesis, enabling the formation of carbon-carbon bonds. The choice of solvent is critical for the successful formation and reactivity of the Grignard reagent (RMgX). Ethereal solvents are standard due to their ability to solvate and stabilize the organomagnesium species. While diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are commonly used, there is growing interest in alternative ethers that offer advantages in terms of safety, reaction control, and environmental impact.[1]
This document explores the potential use of sec-butyl isopropyl ether as a reaction medium for Grignard reagents. With a higher boiling point than traditional solvents, this compound offers theoretical advantages for reactions requiring elevated temperatures and improved safety profiles. However, the branched nature of its alkyl groups may introduce steric hindrance, potentially impacting reaction kinetics and yields. These notes provide a summary of its properties, a comparative analysis with other solvents, and generalized protocols for its application, drawing inferences from related solvent systems due to the limited direct experimental data available in scientific literature.
Data Presentation
Physicochemical Properties of Ethereal Solvents
The selection of an appropriate solvent is a critical step in designing a Grignard reaction. The following table summarizes the key physical properties of this compound in comparison to commonly used and alternative ethereal solvents. A higher boiling point can be advantageous for reactions requiring higher temperatures and can also lead to a safer reaction by reducing the volatility and flammability of the solvent.
| Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 |
| This compound | C₇H₁₆O | 116.20 | 100 [2] |
| Di-isopropyl Ether | C₆H₁₄O | 102.17 | 68-69 |
| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | 86.13 | ~80 |
| Cyclopentyl Methyl Ether (CPME) | C₆H₁₂O | 100.16 | 106 |
Comparative Yields of Grignard Reagent Formation
It is plausible that this compound, also a sterically hindered ether, may present similar challenges, leading to potentially lower yields compared to traditional solvents. Researchers should consider this possibility and conduct small-scale trials to determine the feasibility and efficiency of Grignard reagent formation for their specific substrate.
Experimental Protocols
The following protocols are generalized for the use of a higher-boiling, sterically hindered ether like this compound as the reaction medium. It is crucial to note that these protocols are based on standard Grignard procedures and may require optimization for this specific solvent. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous conditions and flame-dried glassware.
Protocol 1: Preparation of a Grignard Reagent (General Procedure)
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Organic halide (1.0 equivalent)
-
Anhydrous this compound
-
Initiator (e.g., a small crystal of iodine, 1,2-dibromoethane)
Apparatus:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser with a drying tube
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas inlet
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the flask. If necessary, activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) and gently warming.
-
Initiation: Add a small portion of the anhydrous this compound to cover the magnesium. Prepare a solution of the organic halide in the remaining anhydrous this compound in the dropping funnel. Add a small amount of the halide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle heating may be necessary to initiate the reaction, especially with a higher boiling point solvent.
-
Formation: Once the reaction has started, add the remainder of the organic halide solution dropwise at a rate that maintains a gentle reflux. Due to the higher boiling point of this compound, an external heat source may be required to maintain reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting gray to black, cloudy solution is the Grignard reagent.
Protocol 2: Reaction of a Grignard Reagent with a Carbonyl Compound (General Procedure)
Materials:
-
Grignard reagent solution in this compound (from Protocol 1)
-
Aldehyde or ketone (1.0 equivalent)
-
Anhydrous this compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)
Procedure:
-
Addition of Electrophile: Cool the prepared Grignard reagent solution to 0 °C using an ice-water bath. Prepare a solution of the carbonyl compound in anhydrous this compound and add it dropwise to the stirred Grignard reagent.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice-water bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 times).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. The product can be further purified by column chromatography or distillation.
Mandatory Visualizations
References
Application of sec-Butyl Isopropyl Ether in Wittig Reactions: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential application of sec-butyl isopropyl ether as a solvent in the Wittig reaction. While direct literature precedence for this specific solvent in this reaction is limited, this note extrapolates its suitability based on the known properties of ethers in Wittig olefination and the physical characteristics of this compound. A general, robust protocol for a Wittig reaction using an ether solvent is provided, which can be adapted for the use of this compound.
Introduction to the Wittig Reaction
The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[1][2] This reaction is highly valued for its reliability and the predictable placement of the newly formed double bond.[2] The choice of solvent is critical to the success of the Wittig reaction, as it must be aprotic and capable of solvating the reactants and intermediates without participating in the reaction. Ethers, such as diethyl ether and tetrahydrofuran (B95107) (THF), are commonly employed due to their inertness towards the strong bases used to generate the ylides and their ability to solvate the phosphonium (B103445) salts.[1][3][4]
This compound: A Potential Solvent for the Wittig Reaction
This compound is a less common ether solvent with properties that suggest its potential utility in the Wittig reaction.[5] Its higher boiling point compared to diethyl ether could offer a wider operational temperature range, potentially influencing reaction rates and stereoselectivity.
Table 1: Comparison of Physical Properties of Ether Solvents
| Solvent | Molecular Formula | Boiling Point (°C) | Density (g/mL at 20°C) | Dielectric Constant |
| Diethyl Ether | (C₂H₅)₂O | 34.6 | 0.713 | 4.3 |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.889 | 7.5 |
| This compound | C₇H₁₆O | 122 | 0.767 | ~3.4 * |
*Estimated value based on similar ethers.
The data in Table 1 highlights that this compound's higher boiling point could be advantageous for reactions requiring elevated temperatures. Its lower polarity compared to THF might influence the solubility of certain reactants and the stability of reaction intermediates.
Experimental Protocols
The following is a general protocol for a Wittig reaction. This protocol can be adapted for the use of this compound as the solvent. Researchers should perform initial small-scale trials to optimize reaction conditions such as temperature and reaction time.
General Protocol for the Synthesis of an Olefin via the Wittig Reaction
This protocol describes the formation of an alkene from an aldehyde and a phosphonium ylide generated in situ.
Materials:
-
Alkyltriphenylphosphonium halide (1.1 eq)
-
Anhydrous ether solvent (e.g., this compound, THF, or diethyl ether)
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) (1.0 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Ylide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend the alkyltriphenylphosphonium halide in anhydrous this compound under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base to the suspension with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to deep orange or red).
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Dissolve the aldehyde or ketone in a minimal amount of anhydrous this compound and add it dropwise to the ylide solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two additional portions of diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine (B44618) oxide. The triphenylphosphine oxide can often be removed by precipitation from a nonpolar solvent (e.g., hexanes) or by column chromatography.[6]
-
Visualizations
Wittig Reaction Mechanism
The following diagram illustrates the generally accepted mechanism of the Wittig reaction, proceeding through an oxaphosphetane intermediate.[7]
Caption: Mechanism of the Wittig Reaction.
Experimental Workflow
The following diagram outlines the general workflow for performing a Wittig reaction in the laboratory.
Caption: General Experimental Workflow for a Wittig Reaction.
Conclusion
While this compound is not a conventional solvent for the Wittig reaction, its physical properties suggest it could be a viable alternative to more common ethers like diethyl ether and THF. Its higher boiling point may offer advantages in specific applications requiring elevated temperatures. The provided general protocol can serve as a starting point for researchers wishing to explore the use of this compound in their Wittig olefination reactions. As with any new reaction condition, careful optimization and small-scale trials are recommended to ensure the best possible outcome.
References
Application Notes and Protocols for the Williamson Ether Synthesis of sec-Butyl Isopropyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive protocol for the synthesis of sec-butyl isopropyl ether via the Williamson ether synthesis. Due to the steric hindrance of the secondary reactants, this synthesis presents challenges, primarily the competing E2 elimination reaction. The protocol detailed below prioritizes the selection of reagents to theoretically favor the SN2 pathway, although significant formation of elimination byproducts is anticipated. This guide includes a detailed experimental procedure, tables of quantitative data for all reactants and products, and a visual representation of the experimental workflow.
Introduction
The Williamson ether synthesis is a robust and widely utilized method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide ion on a primary alkyl halide.[1] The synthesis of this compound is complicated by the fact that both potential synthetic routes involve a secondary alkyl halide, which is prone to undergoing a competing E2 elimination reaction in the presence of a strong base like an alkoxide.[1][2]
There are two conceivable pathways for the synthesis of this compound:
-
Reaction of sodium isopropoxide with a sec-butyl halide (e.g., 2-bromobutane).
-
Reaction of sodium sec-butoxide (B8327801) with an isopropyl halide (e.g., 2-bromopropane).
Given that the SN2 reaction is sensitive to steric hindrance at the electrophilic carbon, the pathway utilizing the less sterically hindered alkyl halide is generally preferred.[3] In this case, 2-bromopropane (B125204) is less sterically hindered than 2-bromobutane. Therefore, the protocol will detail the reaction of sodium sec-butoxide (formed in situ from 2-butanol (B46777) and a strong base) with 2-bromopropane. Despite this choice, a low yield of the desired ether is expected, with the major product likely being the elimination product, propene.[2][4]
Quantitative Data
Table 1: Physical Properties of Reactants
| Reactant | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Butanol | C₄H₁₀O | 74.12[5] | 98-100[5] | 0.808[5] |
| Sodium | Na | 22.99[6] | 883[6] | 0.97[7] |
| 2-Bromopropane | C₃H₇Br | 122.99[8] | 59-61[9] | 1.31[9] |
Table 2: Physical Properties of Product
| Product | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₆O | 116.20[10] | 100[11] |
Table 3: Reaction Parameters and Expected Yield
| Parameter | Value | Reference/Comment |
| Stoichiometric Ratio (2-Butanol:Na:2-Bromopropane) | 1 : 1.1 : 1.2 | A slight excess of sodium is used to ensure complete conversion of the alcohol to the alkoxide. A slight excess of the alkyl halide is used to drive the reaction towards completion. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A polar aprotic solvent is suitable for SN2 reactions. |
| Reaction Temperature | Reflux (approx. 66°C) | To provide sufficient energy for the reaction to proceed. |
| Reaction Time | 4-6 hours | Reaction times can vary; monitoring by TLC or GC is recommended. |
| Expected Yield | Low (< 20%) | Due to the use of a secondary alkyl halide, the major product is expected to be from E2 elimination. Yields as low as 6-7% have been reported for similar reactions.[1][12] |
Experimental Protocol
3.1. Materials
-
2-Butanol (anhydrous)
-
Sodium metal
-
2-Bromopropane
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
3.2. Procedure
Step 1: Preparation of Sodium sec-butoxide
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Carefully add small, freshly cut pieces of sodium metal to the THF with stirring.
-
From the dropping funnel, add anhydrous 2-butanol dropwise to the stirred suspension of sodium in THF at a rate that maintains a gentle reflux. The reaction is exothermic and will produce hydrogen gas. Ensure proper ventilation.
-
After the addition of 2-butanol is complete, continue to stir the mixture at room temperature until all the sodium has reacted and the evolution of hydrogen gas has ceased. This indicates the formation of sodium sec-butoxide.
Step 2: Synthesis of this compound
-
Once the sodium sec-butoxide solution has cooled to room temperature, add 2-bromopropane dropwise via the dropping funnel.
-
After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Step 3: Workup and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium metal.
-
Pour the mixture into a separatory funnel containing diethyl ether and water. Shake the funnel, venting frequently, and then separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The crude product will be a mixture of this compound and elimination byproducts. Purify the desired ether by fractional distillation, collecting the fraction at the boiling point of this compound (approximately 100°C).
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. forums.studentdoctor.net [forums.studentdoctor.net]
- 5. 2-Butanol - Wikipedia [en.wikipedia.org]
- 6. Sodium - Wikipedia [en.wikipedia.org]
- 7. study.com [study.com]
- 8. atamankimya.com [atamankimya.com]
- 9. 2-Bromopropane - Wikipedia [en.wikipedia.org]
- 10. Ether, sec-butyl isopropyl [webbook.nist.gov]
- 11. This compound [stenutz.eu]
- 12. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
Application Note: Purification of sec-Butyl Isopropyl Ether by Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of sec-butyl isopropyl ether via fractional distillation. This technique is essential for removing impurities such as residual starting materials (sec-butanol and isopropyl alcohol) and potential side-products (di-sec-butyl ether and diisopropyl ether), ensuring the high purity of the ether required for research, development, and manufacturing applications. The protocol includes information on the physical properties of the components, a step-by-step guide to the distillation process, and necessary safety precautions.
Introduction
This compound is a valuable solvent and intermediate in organic synthesis. Its purity is critical for ensuring predictable reaction outcomes and preventing the introduction of unwanted side-products. Fractional distillation is a fundamental purification technique that separates chemical compounds based on differences in their boiling points.[1] For mixtures with components having boiling points that differ by less than 25°C, fractional distillation is the preferred method over simple distillation.[2] This process involves repeated vaporization and condensation cycles within a fractionating column, which effectively enriches the vapor phase with the more volatile component at each stage.[1][3] The efficiency of this separation is dependent on the length and type of the fractionating column, as well as the difference in boiling points of the mixture's components.
Physical Properties and Impurity Profile
A successful fractional distillation relies on a significant difference in the boiling points of the components. The primary impurities in a crude this compound sample are typically unreacted starting materials and byproducts from its synthesis.
Table 1: Boiling Points of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Diisopropyl ether | C₆H₁₄O | 102.17 | 68.5[4] |
| Isopropyl alcohol | C₃H₈O | 60.10 | 82.5[5] |
| This compound | C₇H₁₆O | 116.20 | 100 |
| sec-Butanol | C₄H₁₀O | 74.12 | 99.5[6] |
| Di-sec-butyl ether | C₈H₁₈O | 130.23 | 121[7] |
Note: Boiling points are at standard atmospheric pressure.
Experimental Protocol
This protocol outlines the fractional distillation of a crude this compound mixture.
Materials and Equipment
-
Crude this compound
-
Heating mantle with a stirrer
-
Round-bottom flask (sized so the liquid fills it to about half to two-thirds of its volume)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips or magnetic stir bar
-
Glass wool or aluminum foil for insulation
-
Clamps and stands to secure the apparatus
-
Gas chromatograph (GC) for fraction analysis (recommended)
Safety Precautions
-
Flammability: this compound, its impurities (alcohols and other ethers), are flammable.[9][10] Keep away from open flames, sparks, and hot surfaces.[9][10] Use a heating mantle as the heat source. Ensure the distillation apparatus is set up in a well-ventilated fume hood.
-
Peroxide Formation: Ethers, including diisopropyl ether and potentially this compound, can form explosive peroxides upon exposure to air and light.[4][11] Test for the presence of peroxides before heating. If peroxides are present, they must be removed prior to distillation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][12]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[10][12] Sec-butanol and isopropyl alcohol can cause eye irritation and drowsiness or dizziness.[9][10]
Table 2: Safety Information for Key Components
| Compound | GHS Hazard Statements | Precautionary Statements |
| This compound | Flammable liquid and vapor. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof equipment. Wear protective gloves/eye protection/face protection. |
| sec-Butanol | Flammable liquid and vapor. Causes serious eye irritation. May cause respiratory irritation. May cause drowsiness or dizziness. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection. |
| Isopropyl alcohol | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Keep container tightly closed. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/eye protection/face protection. |
Distillation Procedure
-
Preparation:
-
Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its capacity.
-
Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
-
Apparatus Assembly:
-
Assemble the fractional distillation apparatus in a fume hood. The fractionating column is placed vertically on the distillation flask. The distillation head, thermometer, and condenser are then attached.[13]
-
Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[13]
-
Secure all joints with clamps.
-
Connect the condenser to a circulating cold water source, with water entering at the bottom and exiting at the top.
-
Place a collection flask at the end of the condenser.
-
-
Distillation:
-
Wrap the fractionating column with glass wool or aluminum foil to insulate it and maintain the temperature gradient.[13]
-
Begin heating the distillation flask gently with the heating mantle.
-
Observe the mixture as it begins to boil and the vapor rises up the fractionating column.
-
Control the heating rate to maintain a slow and steady distillation rate, typically 1-2 drops per second into the receiving flask.[13]
-
-
Fraction Collection:
-
First Fraction (Fore-run): Collect the initial distillate, which will be enriched in the most volatile impurities, such as diisopropyl ether (boiling point 68.5°C) and the isopropyl alcohol-water azeotrope (if water is present, boiling point 80.4°C).[4][8] The temperature should plateau during the collection of this fraction.
-
Intermediate Fraction: As the temperature begins to rise, change the receiving flask. This fraction will contain a mixture of components.
-
Main Fraction (Product): When the temperature stabilizes near the boiling point of this compound (100°C), change to a new, pre-weighed receiving flask to collect the purified product.
-
Final Fraction: If the temperature starts to rise again, it indicates that the higher-boiling impurities, such as di-sec-butyl ether (boiling point 121°C), are beginning to distill.[7] Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive residues.[14]
-
-
Analysis:
-
It is highly recommended to analyze the collected fractions by Gas Chromatography (GC) to determine their composition and assess the purity of the main fraction.
-
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound.
Conclusion
Fractional distillation is an effective method for the purification of this compound. By carefully controlling the distillation parameters and collecting fractions based on boiling point, it is possible to separate the desired product from lower and higher boiling impurities. The purity of the final product should be confirmed by an appropriate analytical technique such as gas chromatography. Adherence to safety protocols is paramount throughout the procedure due to the flammable and potentially peroxide-forming nature of the chemicals involved.
References
- 1. vernier.com [vernier.com]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diisopropyl ether - Wikipedia [en.wikipedia.org]
- 5. acs.org [acs.org]
- 6. sec-Butanol - Sciencemadness Wiki [sciencemadness.org]
- 7. di-sec-butyl ether [stenutz.eu]
- 8. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 9. maccoatings.ca [maccoatings.ca]
- 10. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 11. fishersci.com [fishersci.com]
- 12. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 13. Purification [chem.rochester.edu]
- 14. Diisopropyl Ether | C6H14O | CID 7914 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Purity Assessment of Sec-Butyl Isopropyl Ether by GC-MS
Abstract
This application note details a robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity assessment of sec-butyl isopropyl ether. This method is suitable for identifying and quantifying common process-related impurities, including residual starting materials and byproducts. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate determination of this compound purity for quality control and regulatory purposes.
Introduction
This compound is a volatile organic compound with applications as a solvent and potentially as a fuel additive. Its purity is critical for its intended applications, as impurities can affect its physical and chemical properties, and in the context of drug development, could have toxicological implications. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile compounds and definitive identification based on mass spectra. This application note provides a complete workflow, from sample preparation to data analysis, for the purity assessment of this compound.
Experimental Protocols
Materials and Reagents
-
This compound Sample: The sample to be analyzed.
-
Solvent: HPLC-grade Methanol or Dichloromethane.
-
Reference Standards: Certified reference standards of potential impurities (isopropanol, sec-butanol, diisopropyl ether, di-sec-butyl ether).
-
Inert Gas: Helium (99.999% purity) for GC carrier gas.
Sample Preparation
-
Dilution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolution: Dissolve the sample in the chosen solvent (Methanol or Dichloromethane).
-
Volume Adjustment: Bring the flask to volume with the solvent and mix thoroughly to ensure a homogenous solution. This results in a sample concentration of approximately 10 mg/mL.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean autosampler vial.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and coupled to a 5977B Mass Selective Detector.
-
GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent nonpolar column).
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (50:1 ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 3 minutes.
-
Ramp: Increase at 10 °C/min to 200 °C.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 35 - 350 amu.
-
Solvent Delay: 3 minutes.
Data Presentation
The purity of the this compound sample is determined by the area percent method. The percentage of each impurity is calculated by dividing the peak area of the impurity by the total peak area of all components in the chromatogram. The purity of this compound is then calculated by subtracting the total percentage of impurities from 100%.
Table 1: Quantitative Data for Purity Assessment of this compound
| Compound Name | Expected Retention Time (min) | Key m/z Ratios | Boiling Point (°C) |
| Isopropanol | ~4.1 | 45, 43, 59 | 82.5[1] |
| sec-Butanol | ~4.8 | 45, 59, 43, 74 | 99.5[2] |
| Diisopropyl Ether | ~5.5 | 43, 45, 87, 102 | 68.5[3] |
| This compound | ~6.7 | 45, 57, 59, 73, 101, 116 | 108 |
| Di-sec-butyl Ether | ~8.2 | 57, 73, 101, 130 | 121[4][5] |
Note: Expected retention times are estimates and may vary depending on the specific instrument and conditions. Reference standards should be used for definitive peak identification.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for GC-MS Purity Assessment.
Conclusion
The GC-MS method described in this application note provides a reliable and accurate means for the purity assessment of this compound. The detailed protocol for sample preparation and the specified instrumental parameters ensure reproducible results. This method is a valuable tool for quality control in research, development, and manufacturing environments where the purity of this compound is a critical parameter.
References
Application Notes and Protocols: Interpreting ¹H and ¹³C NMR Spectra of sec-Butyl Isopropyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the structural elucidation of sec-butyl isopropyl ether. This document outlines the expected spectral data, provides a comprehensive experimental protocol for data acquisition, and illustrates the key structural correlations.
Data Presentation
The structural formula of this compound is presented below, with protons and carbons labeled for unambiguous assignment in the subsequent NMR tables.
¹H NMR Spectral Data Summary
The predicted ¹H NMR spectral data for this compound is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| Hₐ | ~3.60 | Septet | 1H | ~6.0 | Isopropyl CH |
| Hₑ | ~3.35 | Sextet | 1H | ~6.2 | sec-Butyl CH |
| Hₐ' | ~1.15 | Doublet | 6H | ~6.0 | Isopropyl CH₃ |
| Hբ | ~1.50 | Multiplet | 2H | - | sec-Butyl CH₂ |
| Hₑ' | ~1.10 | Doublet | 3H | ~6.2 | sec-Butyl CH₃ (from CH) |
| Hբ' | ~0.90 | Triplet | 3H | ~7.4 | sec-Butyl CH₃ (from CH₂) |
¹³C NMR Spectral Data Summary
The predicted ¹³C NMR spectral data for this compound is summarized below. Chemical shifts (δ) are reported in ppm relative to TMS.
| Label | Chemical Shift (δ, ppm) | Assignment |
| C₁ | ~75.8 | sec-Butyl CH |
| C₂ | ~69.9 | Isopropyl CH |
| C₃ | ~29.2 | sec-Butyl CH₂ |
| C₄ | ~22.0 | Isopropyl CH₃ |
| C₅ | ~19.2 | sec-Butyl CH₃ (from CH) |
| C₆ | ~9.8 | sec-Butyl CH₃ (from CH₂) |
Experimental Protocols
A standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound is detailed below.
1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.
-
Sample Concentration: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.[1][2] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1][2]
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound. The solvent should be free of particulate matter.[1]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[3]
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube to ensure good magnetic field homogeneity.[4][5]
-
Procedure:
-
Weigh the desired amount of this compound into a small, clean vial.
-
Add 0.6-0.7 mL of the deuterated solvent containing TMS.
-
Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into the NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette.[5]
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
The following are typical acquisition parameters for a modern NMR spectrometer (e.g., 400-500 MHz).
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
-
Spectral Width: A range of approximately -2 to 12 ppm is sufficient for most organic molecules.
-
Acquisition Time: Typically 2-4 seconds.[6]
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Temperature: Room temperature (e.g., 298 K).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide ¹³C signal enhancement via the Nuclear Overhauser Effect (NOE).[7]
-
Pulse Angle: 30 degrees.[6]
-
Spectral Width: A range of approximately 0 to 220 ppm is standard for ¹³C NMR.
-
Acquisition Time: Around 1-2 seconds.[7]
-
Relaxation Delay: 2 seconds.[7]
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required to achieve a good signal-to-noise ratio.[7]
-
Decoupling: Broadband proton decoupling is applied during acquisition to simplify the spectrum to singlets for each unique carbon.[7]
-
3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm. If no TMS is present, the residual solvent peak can be used as a secondary reference.
-
Integration: For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.
Mandatory Visualization
The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon environments that give rise to the distinct signals in the NMR spectra.
Caption: Molecular structure of this compound and its corresponding ¹H and ¹³C NMR signals.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. cif.iastate.edu [cif.iastate.edu]
- 3. organomation.com [organomation.com]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. books.rsc.org [books.rsc.org]
- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Application Notes and Protocols: Sec-Butyl Isopropyl Ether as a Non-Polar Aprotic Solvent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of sec-butyl isopropyl ether as a non-polar aprotic solvent in a laboratory setting.
Introduction to this compound
This compound (2-isopropoxybutane) is an organic compound classified as an ether.[1] Its structure consists of a sec-butyl group and an isopropyl group linked through an oxygen atom. This asymmetrical ether is a colorless liquid with properties that make it a viable, though less common, alternative to other non-polar aprotic solvents like diethyl ether and tetrahydrofuran (B95107) (THF). Its branched structure influences its physical and solvent properties.
Key Properties:
-
Non-Polar Aprotic Nature: Lacking acidic protons and possessing a relatively low dielectric constant and dipole moment, it is suitable for reactions involving strong bases and nucleophiles.
-
Moderate Boiling Point: Its boiling point of approximately 100 °C allows for reactions at elevated temperatures compared to diethyl ether (34.6 °C) while still being readily removable under vacuum.[2]
-
Solubility: It is soluble in many organic solvents but has low solubility in water.
Physical and Chemical Properties
The properties of this compound are summarized below and compared with other common non-polar aprotic solvents. Ethers, including this compound, are generally stable but can undergo cleavage when heated with strong acids like HBr or HI.[1]
Table 1: Comparative Physical Properties of Non-Polar Aprotic Solvents
| Property | This compound | Diethyl Ether | Tetrahydrofuran (THF) | 1,4-Dioxane | Toluene |
| CAS Number | 18641-81-1 | 60-29-7 | 109-99-9 | 123-91-1 | 108-88-3 |
| Molecular Formula | C₇H₁₆O | C₄H₁₀O | C₄H₈O | C₄H₈O₂ | C₇H₈ |
| Molecular Weight ( g/mol ) | 116.20 | 74.12 | 72.11 | 88.11 | 92.14 |
| Boiling Point (°C) | ~100[2] | 34.6 | 66 | 101 | 111 |
| Density (g/mL at 20°C) | ~0.759 (at 25°C)[3] | 0.713 | 0.889 | 1.033 | 0.867 |
| Dielectric Constant (at 20°C) | Not available | 4.3 | 7.5 | 2.2 | 2.4 |
| Dipole Moment (Debye) | Not available | 1.15 | 1.75 | 0.45 | 0.31 |
Safety and Handling
Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound was not found. The following information is based on the safety data for the closely related compounds, sec-butyl ether and isopropyl ether.[3][4][5][6] Users should handle this compound with the assumption that it carries similar hazards.
-
Flammability: Ethers are highly flammable. Keep away from heat, sparks, open flames, and other ignition sources. Use in a well-ventilated area or a fume hood.[5]
-
Peroxide Formation: Like many ethers, this compound may form explosive peroxides upon exposure to air and light, especially during storage.[6] Test for the presence of peroxides before heating or distillation. Store in a cool, dark, and tightly sealed container.
-
Health Hazards: May cause eye, skin, and respiratory tract irritation. Inhalation of high concentrations may lead to drowsiness or dizziness.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, gloves (e.g., nitrile), and a lab coat.[4]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Experimental Protocols
The Williamson ether synthesis is a reliable method for preparing asymmetrical ethers.[7][8][9][10] This protocol is an adaptation for the synthesis of this compound.
Reaction: sec-Butoxide (B8327801) + Isopropyl Halide → this compound + Halide Salt
Materials:
-
sec-Butanol
-
Sodium hydride (NaH) or potassium metal (K)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
2-Bromopropane (B125204) or 2-iodopropane
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Protocol:
-
Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
In the flask, place a calculated amount of sodium hydride (or freshly cut potassium metal) under a nitrogen atmosphere.
-
Add anhydrous THF or DMF to the flask.
-
Slowly add an equimolar amount of sec-butanol to the flask via the dropping funnel with stirring. The reaction will generate hydrogen gas, so ensure proper ventilation.
-
After the hydrogen evolution ceases, the sodium sec-butoxide solution is formed.
-
Slowly add an equimolar amount of 2-bromopropane (or 2-iodopropane) to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.[10]
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a non-polar solvent (e.g., diethyl ether).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation.
Ethers are common solvents for Grignard reactions because the lone pairs on the oxygen atom can solvate and stabilize the magnesium center of the Grignard reagent. While diethyl ether and THF are more common, this compound can be used, especially when a higher reaction temperature is desired.
Protocol for Grignard Reagent Formation:
-
Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere.
-
Place magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Add anhydrous this compound to the flask.
-
Dissolve an alkyl or aryl halide in additional anhydrous this compound and place it in the dropping funnel.
-
Add a small amount of the halide solution to the magnesium turnings to initiate the reaction (indicated by bubbling and heat generation). A crystal of iodine can be added as an initiator if needed.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey solution is the Grignard reagent.
This compound can be used as the organic phase in liquid-liquid extractions to isolate non-polar to moderately polar organic compounds from an aqueous solution.[2][11][12][13] Its low water solubility and density less than water make it a suitable extraction solvent.
Protocol for a Standard Extraction:
-
Combine the aqueous solution containing the target compound and this compound in a separatory funnel. The funnel should not be more than two-thirds full.
-
Stopper the funnel and, while holding the stopper and stopcock, invert the funnel and vent to release any pressure.
-
Shake the funnel gently for a few seconds and vent again. Repeat this process several times.
-
Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.
-
Place the separatory funnel in a ring stand and allow the layers to separate completely.
-
Remove the stopper and drain the lower aqueous layer.
-
Pour the upper organic layer (containing the extracted compound) out through the top of the funnel to avoid contamination from any residual aqueous layer in the stopcock.
-
Repeat the extraction process with fresh this compound to maximize the recovery of the target compound.
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent, and then remove the this compound by rotary evaporation or distillation to isolate the product.
References
- 1. Buy this compound | 18641-81-1 [smolecule.com]
- 2. youtube.com [youtube.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 2spi.com [2spi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Williamson_ether_synthesis [chemeurope.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Extraction [sites.pitt.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Sec-Butyl Isopropyl Ether
Introduction
Sec-butyl isopropyl ether (CAS No. 18641-81-1) is an organic compound with the molecular formula C7H16O.[1][2][3] It is utilized in organic synthesis and as a solvent.[1] Due to its chemical properties, appropriate handling and storage procedures are critical to ensure the safety of researchers, scientists, and drug development professionals. These notes provide detailed protocols for the safe management of this compound in a laboratory setting.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound and related ethers is presented below. This information is essential for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Source |
| Molecular Formula | C7H16O | [1][2][3] |
| Molecular Weight | 116.20 g/mol | [1][2] |
| Boiling Point | 100 °C | [4] |
| Flash Point (similar ether) | 25.6 °C (closed cup) for sec-Butyl Ether | [5] |
| Relative Density | 0.759 g/cm3 at 25 °C for sec-Butyl Ether | [5] |
| Melting Point (similar ether) | -100°C for sec-Butyl Ether | [5] |
Experimental Protocols
Risk Assessment and Preparation
Objective: To identify and mitigate potential hazards before handling this compound.
Methodology:
-
Hazard Identification: Recognize that this compound is likely a flammable liquid and may form explosive peroxides upon storage and contact with air.[6][7] Vapors may be harmful if inhaled, causing symptoms such as headache, dizziness, and nausea.[8] Skin and eye contact can cause irritation.
-
Exposure Controls:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[9][10]
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves.[9] A lab coat or chemical-resistant apron is also required.[9]
-
Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a NIOSH/MSHA approved respirator with an appropriate organic vapor cartridge.[10]
-
Handling Procedures
Objective: To provide a step-by-step guide for the safe handling of this compound during experimental use.
Methodology:
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded when transferring the ether.[6]
-
Dispensing:
-
Heating:
-
Spill Management:
Storage Procedures
Objective: To outline the requirements for the safe storage of this compound to prevent degradation and hazardous situations.
Methodology:
-
Container Requirements:
-
Peroxide Formation:
-
Ethers are prone to forming explosive peroxides when exposed to air and light.[11][7]
-
Label the container with the date it was received and the date it was first opened.[11][12]
-
If the ether is not inhibited, it should be stored under an inert atmosphere (e.g., nitrogen).[12][13]
-
Periodically test for the presence of peroxides, especially before distillation or concentration.[11][12][13] Do not distill if peroxides are present.[12][13]
-
-
Incompatibilities:
-
Store away from strong oxidizing agents, strong acids, and strong bases.[9]
-
First Aid Measures
Objective: To provide immediate care in case of exposure to this compound.
Methodology:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[5]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Visualizations
Logical Workflow for Handling and Storage
Caption: Workflow for the safe handling and storage of this compound.
References
- 1. Buy this compound | 18641-81-1 [smolecule.com]
- 2. 2-((Propan-2-yl)oxy)butane | C7H16O | CID 29179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ether, sec-butyl isopropyl [webbook.nist.gov]
- 4. This compound [stenutz.eu]
- 5. SEC-BUTYL ETHER - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Specification for storage and transport of isopropyl ether-Chemwin [en.888chem.com]
- 9. 2spi.com [2spi.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 13. riskmanagement.nd.edu [riskmanagement.nd.edu]
Application Notes and Protocols for the Safe Disposal of sec-Butyl Isopropyl Ether Waste in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and compliant disposal of sec-butyl isopropyl ether waste generated in a laboratory environment. Adherence to these guidelines is critical to mitigate the risks associated with this chemical, primarily its flammability and potential for forming explosive peroxides.
Introduction to this compound and Associated Hazards
This compound is an organic solvent with the molecular formula C₇H₁₆O[1]. Like other ethers, it is a flammable liquid and can form unstable and potentially explosive peroxides upon exposure to air, light, and heat[2][3][4]. The formation of peroxides is a significant safety concern, as these compounds can detonate when subjected to heat, friction, or mechanical shock[3]. Therefore, proper management and disposal of this compound waste are imperative for laboratory safety.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior and for conducting a thorough risk assessment before handling and disposal.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O | [1][5] |
| Molecular Weight | 116.20 g/mol | [1][5] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 121 °C | [6] |
| Flash Point | 25.6 °C (closed cup) | [6] |
| Relative Density | 0.759 g/cm³ at 25 °C | [6] |
| CAS Number | 18641-81-1 | [1][5] |
Pre-Disposal Procedures: Peroxide Detection
Before proceeding with the disposal of this compound waste, it is mandatory to test for the presence of peroxides. The concentration of peroxides will dictate the appropriate disposal pathway.
Visual Inspection
Carefully inspect the container for any signs of peroxide formation. These can include:
-
Crystalline solids, especially around the cap or within the liquid.
-
A viscous or oily layer.
-
Cloudiness or discoloration of the liquid.
If any of these signs are present, do not handle the container. Immediately contact your institution's Environmental Health and Safety (EHS) office for assistance with disposal by trained professionals[3][7].
Chemical Testing for Peroxides
If no visual indicators of peroxides are present, proceed with one of the following chemical tests. Always perform these tests in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Table 2: Protocols for Peroxide Detection in this compound Waste
| Test Method | Procedure | Interpretation of Results |
| Peroxide Test Strips | 1. Dip the test strip into the ether waste for 1-2 seconds. 2. Remove the strip and allow the solvent to evaporate. 3. Compare the color of the test pad to the color chart provided by the manufacturer. | Follow the manufacturer's instructions to determine the peroxide concentration in parts per million (ppm). |
| Potassium Iodide (KI) Test | 1. To 1 mL of the ether waste in a test tube, add 1 mL of a freshly prepared 10% potassium iodide solution. 2. Acidify with a few drops of glacial acetic acid. 3. Shake the mixture and observe any color change in the aqueous layer. | A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration. |
Experimental Protocols for Waste Treatment
The appropriate treatment and disposal method for this compound waste depends on the peroxide concentration determined in the previous step.
Disposal of Peroxide-Free (<10 ppm) Ether Waste
If the peroxide concentration is determined to be less than 10 ppm, the waste can be managed as a flammable hazardous waste.
Protocol:
-
Ensure the waste container is properly labeled as "Hazardous Waste," "this compound," and includes the flammability pictogram.
-
Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from sources of ignition.
-
Arrange for pickup and disposal by your institution's authorized hazardous waste management service.
Treatment of Ether Waste with Low to Moderate Peroxide Levels (10-100 ppm)
Ether waste containing peroxides in this range must be treated to reduce the peroxides before disposal.
Protocol: Ferrous Sulfate (B86663) Treatment
-
Prepare a fresh solution of 60 g of ferrous sulfate (FeSO₄) in 110 mL of deionized water, and cautiously add 6 mL of concentrated sulfuric acid[8][9].
-
In a separatory funnel within a chemical fume hood, add the this compound waste.
-
Add an equal volume of the ferrous sulfate solution to the separatory funnel.
-
Stopper the funnel and shake gently, periodically venting to release any pressure.
-
Allow the layers to separate, then drain the lower aqueous layer.
-
Re-test the ether layer for peroxides using a fresh test strip.
-
Repeat the washing procedure with fresh ferrous sulfate solution until the peroxide test is negative or below 10 ppm.
-
Once the peroxides are neutralized, the ether can be disposed of as a flammable hazardous waste as described in section 4.1.
Management of Ether Waste with High Peroxide Levels (>100 ppm) or Visible Peroxides
Do not attempt to treat or dispose of this waste yourself. Ether with high concentrations of peroxides or visible crystal formation is extremely dangerous and shock-sensitive.
Protocol:
-
Do not move or disturb the container.
-
Secure the area to prevent accidental contact.
-
Immediately contact your institution's EHS office or a specialized hazardous waste disposal company for emergency removal and disposal.
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
Regulatory Compliance
All hazardous waste, including this compound, must be managed in accordance with local, state, and federal regulations. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA)[10][11][12]. It is the responsibility of the waste generator to ensure full compliance with all applicable laws. Always consult your institution's EHS department for specific guidance on waste management procedures.
References
- 1. Buy this compound | 18641-81-1 [smolecule.com]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 过氧化物形成溶剂 [sigmaaldrich.com]
- 4. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. Ether, sec-butyl isopropyl [webbook.nist.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Peroxide Forming Chemicals | Florida Tech [fit.edu]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. usbioclean.com [usbioclean.com]
- 11. nationalacademies.org [nationalacademies.org]
- 12. epa.gov [epa.gov]
Troubleshooting & Optimization
minimizing elimination byproducts in sec-butyl isopropyl ether synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing elimination byproducts during the synthesis of sec-butyl isopropyl ether via the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound using the Williamson ether synthesis?
The main challenge is the competition between the desired S(_N)2 (substitution) reaction, which forms the ether, and the E2 (elimination) side reaction, which produces alkene byproducts.[1] This is particularly prevalent when using secondary alkyl halides, as is the case in one of the possible synthetic routes to this compound.[1]
Q2: Which combination of reactants is preferred for the synthesis of this compound to minimize elimination?
To synthesize this compound, an unsymmetrical ether, two combinations of an alkoxide and an alkyl halide are possible:
-
Route A: Sodium isopropoxide (from isopropanol) and 2-bromobutane (B33332) (a secondary alkyl halide).
-
Route B: Sodium sec-butoxide (B8327801) (from sec-butanol) and 2-bromopropane (B125204) (a secondary alkyl halide).
Both routes involve a secondary alkyl halide, making them susceptible to the E2 elimination reaction. However, to maximize the yield of the ether, it is generally preferable to use the less sterically hindered alkyl halide.[2] Therefore, choosing the pathway that involves the less bulky reactants is crucial.
Q3: How does the choice of base affect the outcome of the reaction?
A strong, non-nucleophilic base is essential to completely deprotonate the alcohol to form the alkoxide.[3] Incomplete deprotonation will result in a lower concentration of the required nucleophile, leading to a slower reaction and potentially favoring side reactions. Sodium hydride (NaH) or potassium hydride (KH) are often good choices for forming the alkoxide.[1]
Q4: What is the role of the solvent in this synthesis?
The solvent plays a critical role in the Williamson ether synthesis. Polar aprotic solvents such as DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or acetonitrile (B52724) are generally preferred. These solvents solvate the cation of the alkoxide, leaving the "naked" alkoxide anion, which is a more potent nucleophile, thus favoring the S(_N)2 pathway.[3]
Q5: How can I monitor the progress of the reaction and identify byproducts?
Gas chromatography-mass spectrometry (GC-MS) is an effective technique for monitoring the reaction progress and identifying the products and byproducts.[4] By taking aliquots from the reaction mixture at different time points, you can quantify the formation of this compound and any alkene byproducts.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of this compound | Competition from E2 elimination: The use of a secondary alkyl halide favors the formation of alkene byproducts.[1] | - Lower the reaction temperature to favor the S(_N)2 reaction.[3]- Use a less sterically hindered alkoxide if possible.[2]- Ensure the use of a polar aprotic solvent to enhance nucleophilicity.[3] |
| Incomplete deprotonation of the alcohol: The base used may not be strong enough or used in insufficient quantity. | - Use a stronger base like sodium hydride (NaH) to ensure complete formation of the alkoxide.[1] | |
| Steric hindrance: Significant steric bulk on either the alkoxide or the alkyl halide can impede the S(_N)2 reaction. | - If possible, redesign the synthesis to use a primary alkyl halide. For this compound, this is not an option, so optimizing other conditions is key. | |
| Presence of significant alkene byproducts in the final product | E2 elimination is the major pathway: Reaction conditions are favoring elimination over substitution. | - Analyze the reaction mixture by GC-MS to quantify the alkene byproduct.[4]- Lower the reaction temperature significantly.[3]- Consider using a milder base, although complete deprotonation is still necessary. |
| Reaction is very slow or does not go to completion | Poor nucleophilicity of the alkoxide: The alkoxide may be solvated by protic solvents, reducing its reactivity. | - Switch to a polar aprotic solvent like DMF or DMSO.[3] |
| Insufficient reaction time or temperature: The reaction may not have reached equilibrium. | - Increase the reaction time and monitor progress by TLC or GC-MS. Be cautious with increasing temperature as it may promote elimination. | |
| Difficulty in purifying the product | Similar boiling points of product and byproducts: The desired ether and alkene byproducts may have close boiling points, making distillation challenging. | - Utilize column chromatography for purification.[4] |
Quantitative Data on Reaction Outcomes
The following table provides illustrative data on how reaction conditions can affect the ratio of substitution (ether) to elimination (alkene) products in a Williamson ether synthesis involving a secondary alkyl halide. Note: This data is representative and actual results for this compound synthesis may vary.
| Alkyl Halide | Alkoxide | Base | Solvent | Temperature (°C) | Substitution (Ether) Yield (%) | Elimination (Alkene) Yield (%) |
| 2-Bromobutane | Sodium Isopropoxide | NaH | THF | 25 | 40 | 60 |
| 2-Bromobutane | Sodium Isopropoxide | NaH | THF | 0 | 60 | 40 |
| 2-Bromobutane | Sodium Isopropoxide | NaH | DMSO | 25 | 50 | 50 |
| Isopropyl Bromide | Sodium sec-Butoxide | NaH | THF | 25 | 35 | 65 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Optimized for Substitution)
This protocol is designed to favor the S(_N)2 pathway by using a lower temperature and a polar aprotic solvent.
Materials:
-
sec-Butanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Bromopropane
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add sec-butanol (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the resulting sodium sec-butoxide solution back to 0 °C.
-
Slowly add 2-bromopropane (1.0 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
Protocol 2: GC-MS Analysis for Quantifying Products
This protocol outlines a general method for the quantitative analysis of the reaction mixture.[4]
Procedure:
-
Sample Preparation: At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the aliquot in a vial containing a known amount of an internal standard (e.g., dodecane) dissolved in a suitable solvent (e.g., ethyl acetate).[4]
-
Calibration: Prepare a series of standard solutions containing known concentrations of this compound, the expected alkene byproducts (e.g., 1-butene, 2-butene), and the internal standard. Analyze these standards by GC-MS to generate calibration curves for each analyte.[4]
-
GC-MS Analysis: Inject the prepared samples onto a suitable GC column (e.g., a non-polar column like DB-5ms).[4] Use a temperature program that effectively separates all components.
-
Quantification: Integrate the peak areas of the ether product, alkene byproducts, and the internal standard in the chromatograms. Use the calibration curves to determine the concentration of each component in the reaction samples.[4]
Visualizations
Caption: Competing SN2 and E2 pathways in this compound synthesis.
References
Technical Support Center: Optimizing Williamson Ether Synthesis of sec-Butyl Isopropyl Ether
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of sec-butyl isopropyl ether via the Williamson ether synthesis. It provides detailed troubleshooting advice, frequently asked questions (FAQs), optimized experimental protocols, and quantitative data to help overcome common challenges, particularly the competing E2 elimination reaction.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
FAQs
-
Q1: What is the primary challenge in synthesizing this compound using the Williamson ether synthesis? A1: The primary challenge is the inherent competition between the desired S(_N)2 (substitution) pathway that forms the ether and the E2 (elimination) side reaction that produces alkenes (primarily 2-butene (B3427860) and propene).[1][2] This issue arises because both potential synthetic routes involve a secondary alkyl halide, which is susceptible to elimination reactions, especially in the presence of a strong base like an alkoxide.[2]
-
Q2: Which synthetic route is preferable: reacting sodium isopropoxide with 2-halobutane or sodium sec-butoxide (B8327801) with 2-halopropane? A2: Both routes involve a secondary alkyl halide, meaning both will likely produce a mixture of ether and alkene products.[2] However, the choice can still influence the outcome. Steric hindrance is a critical factor. While both alkoxides are secondary, the alkyl halides are also secondary. There is no clear preferred route based on steric hindrance of the halide alone. Optimization of reaction conditions will be crucial regardless of the chosen path.
-
Q3: What are the typical reaction conditions for a Williamson ether synthesis? A3: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C and is often complete within 1 to 8 hours.[1][3] The reaction commonly uses a strong base to deprotonate the alcohol, creating the alkoxide in situ, followed by the addition of the alkyl halide in a polar aprotic solvent.[1][3][4]
Troubleshooting Guide
Problem 1: Low or No Ether Product Formation
-
Possible Cause: Incomplete deprotonation of the alcohol.
-
Troubleshooting Suggestion: Ensure the use of a sufficiently strong base to completely deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice as it irreversibly forms the alkoxide.[5] Allow adequate time for the alkoxide to form before adding the alkyl halide (e.g., 30-60 minutes).[5]
-
Rationale: Alcohols are weak nucleophiles, whereas the corresponding alkoxides are much stronger. Incomplete deprotonation results in a lower concentration of the required nucleophile, slowing down the reaction.
-
-
Possible Cause: Poor nucleophilicity of the alkoxide.
-
Troubleshooting Suggestion: Switch to a polar aprotic solvent such as DMF or DMSO.[5]
-
Rationale: Polar aprotic solvents solvate the cation of the alkoxide but not the anion, leaving a "naked" and highly reactive nucleophilic alkoxide. Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[1]
-
-
Possible Cause: Hydrolysis of the alkyl halide.
-
Troubleshooting Suggestion: Ensure all reagents and solvents are anhydrous.
-
Rationale: The presence of water can lead to the hydrolysis of the alkyl halide, especially under basic conditions, forming an alcohol byproduct and consuming the starting material.[5]
-
Problem 2: High Yield of Alkene Byproduct
-
Possible Cause: Sterically hindered substrates favoring E2 elimination.
-
Troubleshooting Suggestion: This is the main challenge with secondary alkyl halides. To favor S(_N)2, use a less sterically bulky base if possible, although the alkoxide is fixed by the desired product. The most effective strategy is to modify the other reaction conditions.
-
Rationale: Strong, sterically hindered bases preferentially act as bases rather than nucleophiles, abstracting a proton and leading to elimination.[6]
-
-
Possible Cause: High reaction temperature.
-
Troubleshooting Suggestion: Lower the reaction temperature. You may need to increase the reaction time to compensate.
-
Rationale: Elimination reactions (E2) have a higher activation energy than substitution reactions (S(_N)2). Therefore, higher temperatures tend to favor the elimination pathway.[1][5]
-
-
Possible Cause: Solvent choice.
-
Troubleshooting Suggestion: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.
-
Rationale: These solvents are known to minimize dehydrohalogenation (elimination) side products.[4]
-
Data Presentation
Optimizing the reaction conditions is critical for maximizing the yield of this compound. The following table summarizes the expected impact of various parameters on the ratio of substitution (S(_N)2) to elimination (E2) products.
| Parameter | Condition | Expected Outcome on S(N)2:E2 Ratio | Rationale |
| Temperature | Lower Temperature (e.g., 50°C) | Increases S(_N)2:E2 ratio | S(_N)2 has a lower activation energy than E2.[5] |
| Higher Temperature (e.g., >80°C) | Decreases S(_N)2:E2 ratio | The higher activation energy E2 pathway is favored at elevated temperatures.[1] | |
| Solvent | Polar Aprotic (DMF, DMSO) | Increases S(_N)2:E2 ratio | Solvates the cation, enhancing the nucleophilicity of the "naked" alkoxide.[5] |
| Protic (e.g., Ethanol) | Decreases S(_N)2:E2 ratio | Solvates the alkoxide, reducing its nucleophilicity and reaction rate.[1] | |
| Base | Strong, non-nucleophilic (e.g., NaH) | Ensures complete alkoxide formation | Maximizes the concentration of the active nucleophile for the S(_N)2 reaction.[5] |
| Bulky base (e.g., t-BuOK) | Dramatically decreases S(_N)2:E2 ratio | Steric hindrance promotes the base's function in elimination over nucleophilic attack.[6] | |
| Leaving Group | I > Br > Cl | Increases S(_N)2 rate | A better leaving group accelerates the S(_N)2 reaction. |
| Catalyst | Phase Transfer Catalyst (e.g., TBAB) | May increase S(_N)2 rate and yield | Increases the solubility and availability of the alkoxide nucleophile in the organic phase. |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the ether product by favoring the S(_N)2 pathway.
Materials:
-
Isopropanol (B130326) (or 2-butanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Bromobutane (B33332) (or 2-bromopropane)
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
Procedure:
-
Alkoxide Formation: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add isopropanol (1.0 eq.) dissolved in anhydrous DMF. b. Cool the solution to 0°C in an ice bath. c. Under a nitrogen atmosphere, carefully and portion-wise add sodium hydride (1.1 eq.). Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved. d. Allow the mixture to stir at 0°C for 20 minutes, then warm to room temperature and stir for an additional 40 minutes to ensure complete deprotonation.
-
Ether Synthesis: a. If using a phase transfer catalyst, add TBAB (0.05 eq.) to the alkoxide solution. b. Cool the mixture to a controlled temperature (start with 50°C). c. Slowly add 2-bromobutane (1.0 eq.) to the alkoxide solution via a dropping funnel over 30 minutes. d. Maintain the reaction temperature at 50°C and monitor the reaction progress by TLC or GC-MS. The reaction may take several hours (e.g., 4-8 hours).
-
Work-up and Purification: a. Once the reaction is complete, cool the mixture to 0°C. b. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH(_4)Cl solution. c. Transfer the mixture to a separatory funnel and add diethyl ether and water. d. Separate the layers and extract the aqueous layer twice more with diethyl ether. e. Combine the organic layers and wash with water, then with brine. f. Dry the organic layer over anhydrous MgSO(_4), filter, and remove the solvent by rotary evaporation. g. Purify the crude product by fractional distillation to separate the this compound from any alkene byproducts and unreacted starting materials.
Protocol 2: Quantitative Analysis by GC-MS
This protocol allows for the determination of the product distribution (ether vs. alkene).
-
Sample Preparation: a. During the reaction, withdraw small aliquots (e.g., 0.1 mL) at specific time points. b. Immediately quench each aliquot in a vial containing a known amount of an internal standard (e.g., dodecane) dissolved in diethyl ether. c. Dilute the sample to an appropriate concentration for GC-MS analysis.
-
Calibration: a. Prepare standard solutions with known concentrations of purified this compound, 2-butene, and the internal standard. b. Analyze these standards to generate calibration curves for each compound.
-
GC-MS Analysis: a. Inject the prepared samples onto a suitable GC column (e.g., a non-polar column like DB-5ms). b. Use a temperature program that provides baseline separation of all components. c. Use mass spectrometry to confirm the identity of each peak based on its fragmentation pattern.
-
Quantification: a. Integrate the peak areas for the ether, alkene(s), and the internal standard in the sample chromatograms. b. Use the calibration curves to determine the concentration and, subsequently, the yield of the ether and alkene byproducts.
Visualizations
Diagram 1: Synthetic Pathways for this compound
Caption: Two possible synthetic routes for this compound.
Diagram 2: General Experimental Workflow
Caption: Optimized workflow for Williamson ether synthesis.
Diagram 3: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low ether yield.
References
Technical Support Center: Peroxide Management in sec-Butyl Isopropyl Ether
This guide provides essential information for researchers, scientists, and drug development professionals on the safe detection and removal of peroxides in sec-butyl isopropyl ether. Adherence to these protocols is critical for ensuring laboratory safety and experimental integrity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is it crucial to test for peroxides in this compound?
A1: this compound, like other ethers with secondary alkyl groups, is prone to the formation of explosive peroxide crystals upon exposure to air and light.[1][2][3] These peroxides are sensitive to shock, heat, and friction and can detonate violently, posing a severe safety hazard.[4][5][6] Distillation or evaporation of the ether can concentrate these peroxides to dangerous levels.[7][8] Therefore, routine testing is mandatory before any use, especially before distillation or concentration.[8][9]
Q2: How often should I test my this compound for peroxides?
A2: The frequency of testing depends on the storage conditions and whether the container has been opened. As a general guideline for ethers that are prone to peroxide formation:
-
Unopened containers: Test before use if older than 18 months from the date of receipt or by the manufacturer's expiration date.[7][10]
-
Opened containers: Test before use or at least every 3-6 months.[1][11] Some sources recommend testing as frequently as every 3 months for particularly hazardous ethers like isopropyl ether.[1][2][12] Given the structural similarity, a 3-month testing interval for opened containers of this compound is a prudent safety measure.
Q3: What are the visual signs of dangerous peroxide formation?
A3: Immediately cease handling and contact your institution's Environmental Health & Safety (EHS) department if you observe any of the following, as these indicate a high risk of explosion:
-
Visible crystal formation in the liquid or around the cap.[8][9]
-
A rusted or tightly stuck cap on an old container.[4]
DO NOT ATTEMPT TO OPEN OR MOVE A CONTAINER EXHIBITING THESE SIGNS. [4][9]
Q4: My peroxide test is positive. What concentration is considered hazardous?
A4: Peroxide concentration is a critical indicator of the associated hazard. The following table summarizes general guidelines:
| Peroxide Concentration (ppm) | Hazard Level & Recommended Action |
| < 3 ppm | Reasonably safe for most laboratory procedures.[13] |
| 3 - 30 ppm | Moderate hazard. Avoid concentration. It is recommended to remove the peroxides before use or dispose of the solvent.[13] |
| > 30 ppm | Unacceptable and poses a serious hazard. Do not use. The ether must be treated to remove peroxides or disposed of as hazardous waste.[13] |
| ≥ 100 ppm | Widely considered a control point for significant hazard.[1][4] The solvent must be decontaminated or disposed of. Do not attempt to open a container if the peroxide concentration is unknown and suspected to be high. |
Q5: Can I distill this compound that has a low level of peroxides?
A5: No. Peroxides are less volatile than the parent ether and will concentrate in the distillation flask, creating a significant explosion risk.[1][8] Only ether that has been tested and confirmed to be peroxide-free (0 ppm) should be used for distillation or reflux. [8] Always leave at least 10-20% of the liquid volume as a residue; never distill to dryness.[7][8][9]
Q6: My peroxide removal procedure was unsuccessful. What should I do?
A6: If a standard peroxide removal protocol does not reduce the peroxide concentration to a safe level, consider the following:
-
Repeat the procedure: For methods like washing with ferrous sulfate (B86663) solution, multiple extractions may be necessary.[6]
-
Try an alternative method: If you used activated alumina (B75360), try the ferrous sulfate method, or vice versa. Some removal methods are more effective for certain types of peroxides.[6]
-
Dispose of the solvent: If the peroxide levels remain high after repeated attempts at removal, the safest course of action is to dispose of the solvent as hazardous waste.
Experimental Protocols
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, when handling peroxide-forming chemicals.[9] Work in a well-ventilated fume hood, and have a safety shield present, especially during peroxide removal or distillation procedures.[9]
Protocol 1: Peroxide Detection
This is the most common and convenient method for routine testing.[5]
-
Dip the test strip into the this compound for 1 second.
-
Allow the solvent to evaporate from the strip.
-
Moisten the test pad with a drop of distilled water or by breathing on it.[1][5]
-
Compare the resulting color to the color scale provided with the test strips to determine the peroxide concentration in ppm.
This method provides a qualitative indication of the presence of peroxides.[2][14]
-
Prepare a fresh 10% aqueous solution of potassium iodide.
-
In a test tube, add 1 mL of the fresh KI solution to 10 mL of the this compound.
-
Shake the mixture.
-
Observe the color of the aqueous layer:
Protocol 2: Peroxide Removal
This is a common chemical method for destroying peroxides.
-
Prepare a fresh ferrous sulfate solution by dissolving 60 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 110 mL of deionized water, and carefully add 6 mL of concentrated sulfuric acid.[7][8]
-
In a separatory funnel, add the ferrous sulfate solution to the this compound (a volume ratio of 1:1 is common).[6]
-
Gently swirl the funnel initially to avoid pressure buildup, then shake more vigorously, venting frequently.
-
Separate the aqueous layer.
-
Repeat the washing process until the ether tests negative for peroxides.
-
Wash the ether with a small amount of water to remove any residual acid.
-
Dry the ether over an appropriate drying agent (e.g., anhydrous magnesium sulfate).
-
Retest the dried ether to confirm the absence of peroxides before use.
This method is effective for removing hydroperoxides.[8][13]
-
Pack a chromatography column with activated alumina. A common starting point is to use 100 g of alumina for every 100 mL of solvent.[13][15]
-
Pass the this compound through the column.
-
Collect the ether and test it for peroxides. If peroxides are still present, pass it through a fresh column of alumina.[13]
-
Important: The peroxides may be adsorbed onto the alumina, making it potentially shock-sensitive.[6] Deactivate the alumina after use by flushing the column with a dilute acidic solution of ferrous sulfate or potassium iodide before disposal.[6][8][13]
Data Summary
| Parameter | Guideline/Specification |
| Safe Storage Period (Opened) | Test every 3 months. Discard or decontaminate within 12 months.[1][10] |
| Safe Storage Period (Unopened) | Up to 18 months or manufacturer's expiration date.[7][10] |
| Peroxide Testing Frequency | Before each use, especially before distillation or concentration.[8][9] Routinely every 3-6 months for opened containers.[1][11] |
| Hazardous Peroxide Level | Generally considered > 30 ppm.[13] Concentrations ≥ 100 ppm are a significant hazard.[1][4] |
| Ferrous Sulfate Reagent | 60 g FeSO₄·7H₂O, 6 mL concentrated H₂SO₄, 110 mL H₂O.[7][8] |
| Activated Alumina Ratio | Approx. 100 g of alumina per 100 mL of ether.[13][15] |
Visual Workflows
References
- 1. 过氧化物形成溶剂 [sigmaaldrich.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. chemistry.berkeley.edu [chemistry.berkeley.edu]
- 5. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 6. otago.ac.nz [otago.ac.nz]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. wcu.edu [wcu.edu]
- 10. my.alfred.edu [my.alfred.edu]
- 11. ehs.tcu.edu [ehs.tcu.edu]
- 12. app.bmh.manchester.ac.uk [app.bmh.manchester.ac.uk]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. wikieducator.org [wikieducator.org]
- 15. westernsydney.edu.au [westernsydney.edu.au]
troubleshooting low yield in the synthesis of sec-butyl isopropyl ether
Welcome to the technical support center for the synthesis of sec-butyl isopropyl ether. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, and to provide clear, actionable advice for optimizing your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield for the synthesis of this compound is consistently low. What are the most common causes?
Low yields in the synthesis of this compound, typically performed via the Williamson ether synthesis, can be attributed to several key factors. The most common issues include competing side reactions, suboptimal reaction conditions, and problems with starting materials. A primary cause of low yield is the competing E2 elimination reaction, which is favored when using a secondary alkyl halide.[1][2][3][4]
Troubleshooting & Optimization:
-
Review Your Reactant Choice: The Williamson ether synthesis involves an alkoxide and an alkyl halide. For this compound, you have two choices:
-
Route A: Isopropyl alkoxide + sec-butyl halide
-
Route B: Sec-butyl alkoxide + isopropyl halide
Route B is generally preferred. Using a secondary alkyl halide like sec-butyl halide (Route A) significantly increases the likelihood of the competing E2 elimination reaction, which forms alkenes instead of the desired ether.[5][6] The isopropoxide, being a strong base, will abstract a proton from the sec-butyl halide.
-
-
Check for Alkene Byproducts: Analyze your crude product mixture (e.g., by GC-MS or NMR) for the presence of butenes and propene. Their presence is a strong indicator that the E2 elimination is a significant competing pathway.
-
Optimize Reaction Temperature: Higher temperatures favor elimination over substitution.[1][4] If you are running the reaction at elevated temperatures, try lowering it. The optimal temperature should be determined experimentally, but starting at a moderate temperature (e.g., 50-60°C) is advisable.
-
Ensure Anhydrous Conditions: Water in the reaction mixture will react with the strong base (e.g., NaH) and the alkoxide, reducing the concentration of your active nucleophile and leading to lower yields. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Q2: I've confirmed that alkene formation is the major issue. How can I minimize this side reaction?
Minimizing the E2 elimination is crucial for improving the yield of this compound.
Troubleshooting & Optimization:
-
Prioritize the Right Reactants: As mentioned above, the most effective way to reduce elimination is to use the less sterically hindered alkyl halide. Therefore, you should use an isopropyl halide and sec-butanol (to form the sec-butoxide).[7]
-
Choice of Base: Use a strong, non-nucleophilic base to deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol, and the byproduct (H₂ gas) simply evolves from the reaction mixture.[2][8]
-
Solvent Selection: Use a polar aprotic solvent such as DMF or DMSO.[8][9] These solvents solvate the cation (e.g., Na⁺) but not the alkoxide anion, making the nucleophile more reactive and favoring the Sₙ2 pathway. Protic solvents (like the alcohol starting material in excess) can solvate the alkoxide, reducing its nucleophilicity.[8]
Q3: My yield is still low even after optimizing for the Sₙ2 reaction. What other factors could be at play?
If elimination has been minimized, other factors could be contributing to a low yield.
Troubleshooting & Optimization:
-
Incomplete Deprotonation: Ensure you are using a sufficient molar excess of the strong base (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the alcohol to the alkoxide. The reaction of the alcohol with the base should be allowed to go to completion before adding the alkyl halide.
-
Purity of Starting Materials: Impurities in your sec-butanol, isopropyl halide, or solvent can interfere with the reaction. Ensure your starting materials are pure and dry.
-
Reaction Time: The Sₙ2 reaction with secondary substrates can be slow due to steric hindrance.[8] Monitor the reaction progress using an appropriate technique (e.g., TLC or GC) to ensure it has gone to completion.
-
Work-up and Purification Losses: The ether product is volatile. Be mindful of potential losses during solvent removal and distillation. Ensure efficient condensation during distillation. The work-up should effectively remove unreacted starting materials and byproducts.[10][11][12]
Data Presentation
The following table summarizes the key factors influencing the yield of this compound synthesis via the Williamson ether synthesis.
| Factor | Recommendation for High Yield | Rationale | Potential Issue with Incorrect Choice |
| Reactant Choice | Sec-butanol + Isopropyl halide | Minimizes steric hindrance at the electrophilic carbon, favoring Sₙ2 over E2.[7] | Use of sec-butyl halide leads to significant E2 elimination and low ether yield.[5][6] |
| Base | Sodium Hydride (NaH) or Potassium Hydride (KH) | Strong, non-nucleophilic bases that irreversibly form the alkoxide.[2][8] | Weaker bases may not fully deprotonate the alcohol, leading to incomplete reaction. |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Solvates the counter-ion, increasing the nucleophilicity of the alkoxide.[8][9] | Protic solvents can solvate the alkoxide, reducing its reactivity.[8] |
| Temperature | Moderate (e.g., 50-60°C) | Provides sufficient energy for the Sₙ2 reaction without significantly promoting the E2 side reaction. | Higher temperatures favor the E2 elimination pathway.[1][4] |
| Reaction Conditions | Anhydrous | Prevents quenching of the base and alkoxide by water. | Presence of water reduces the amount of active nucleophile. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Preferred Route)
This protocol outlines the preferred method for synthesizing this compound with an anticipated higher yield.
Materials:
-
Sec-butanol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Isopropyl bromide (or iodide)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of the Alkoxide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sec-butanol (1.0 eq) and anhydrous DMF.
-
Under a nitrogen atmosphere, carefully add sodium hydride (1.2 eq) portion-wise at 0°C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1 hour), indicating the complete formation of sodium sec-butoxide.
-
-
Sₙ2 Reaction:
-
Cool the reaction mixture to 0°C and add isopropyl bromide (1.1 eq) dropwise.
-
After the addition is complete, warm the mixture to 50-60°C and stir until the reaction is complete (monitor by TLC or GC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate carefully on a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain this compound.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. youtube.com [youtube.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Buy this compound | 18641-81-1 [smolecule.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US4902385A - Process for the purifying distillation of crude sec-butyl alcohol - Google Patents [patents.google.com]
- 12. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
Technical Support Center: Purification of sec-Butyl Isopropyl Ether
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sec-butyl isopropyl ether. It addresses common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to purify by simple distillation?
A1: The primary challenge is the potential formation of azeotropes, which are mixtures of liquids that have a constant boiling point and composition throughout distillation.[1][2] this compound can form azeotropes with water or residual alcohols (like isopropanol (B130326) or sec-butanol) from its synthesis. This makes separation by simple distillation ineffective. You will need to employ specific drying techniques or azeotropic distillation methods to break the azeotrope.
Q2: I've noticed a sharp, irritating odor and my sample gives a positive starch-iodide test. What does this indicate?
A2: This strongly suggests the presence of peroxides. Ethers like this compound can react with atmospheric oxygen, especially when exposed to light, to form unstable and potentially explosive peroxides.[3][4] It is critical to test for and remove peroxides before any heating or distillation process.[3][4][5]
Q3: What are the common impurities I should expect from a Williamson ether synthesis of this compound?
A3: Besides unreacted starting materials (sec-butanol, isopropanol, and an alkyl halide), you may have side products. Since the Williamson synthesis is an SN2 reaction, elimination reactions can be a competing pathway, especially with secondary alkyl halides, leading to the formation of alkenes.[6][7][8][9] You might also have isomeric ethers or dialkyl ethers from side reactions.
Q4: Can I store purified this compound indefinitely?
A4: No. Even after purification, ethers can reform peroxides over time, especially if stabilizers have been removed during the process.[3][4] It is recommended to store the purified ether in a cool, dark place, preferably in an amber bottle under an inert atmosphere (like nitrogen or argon), and to re-test for peroxides periodically, at a minimum of every three months for opened bottles.[3][4]
Troubleshooting Guide
Problem 1: Water Contamination & Failure to Dry
Symptom: The ether appears cloudy, or fails to dry completely with standard drying agents. Distillation results in a constant boiling mixture below the expected boiling point of the pure ether.
Cause: Significant water content, potentially forming a minimum-boiling azeotrope. Some common drying agents may be inefficient for ethers.
Solution:
-
Initial Wash: For grossly wet ether, a pre-wash with a saturated brine (NaCl) solution can remove the bulk of the water.
-
Choice of Drying Agent: Use a high-capacity and efficient drying agent. While anhydrous sodium sulfate (B86663) is common, it is not very efficient for ethers.[10] Anhydrous magnesium sulfate or calcium chloride are better choices.[11][12] For achieving very dry (anhydrous) conditions, more reactive agents like sodium wire with benzophenone (B1666685) indicator or molecular sieves are recommended.[12][13][14]
-
Azeotropic Distillation: If water persists, consider distillation with a co-solvent like benzene (B151609) or toluene (B28343) that forms a lower-boiling ternary azeotrope with water and the ether, effectively removing the water.[10]
Problem 2: Peroxide Presence Detected
Symptom: A positive test result using peroxide test strips or the potassium iodide (KI) method.[3][15][16][17] CRITICAL SAFETY WARNING: Do not distill or concentrate any ether that tests positive for peroxides. Concentrated peroxides can be violently explosive.[3][4] If crystals are visible in the container, do not handle it and contact your institution's environmental health and safety office immediately.[4][15]
Solution:
-
Ferrous Sulfate Wash: This is a common and effective method.[5][18] Shake the ether with a freshly prepared aqueous solution of iron(II) sulfate. The peroxides are reduced by the Fe²⁺ ions. Repeat the washing until the ether tests negative for peroxides.
-
Activated Alumina (B75360) Column: Passing the ether through a column of activated alumina can effectively remove peroxides.[3][5] However, be aware that this method also removes inhibitors, making the purified ether more susceptible to future peroxide formation.[3][4] The alumina should be properly treated after use to destroy the captured peroxides.[5]
-
Molecular Sieves: Treatment with indicating molecular sieves has been proposed as a safe method for peroxide removal.[19]
Problem 3: Contamination with Alcohols or Isomeric Ethers
Symptom: GC analysis shows multiple peaks with boiling points close to that of this compound. The boiling point during distillation is not sharp.
Cause: Incomplete reaction or side reactions during synthesis.
Solution:
-
Fractional Distillation: Careful fractional distillation using an efficient fractionating column (e.g., a Vigreux or packed column) is the primary method for separating components with close boiling points. The efficiency of the separation depends on the column's length and packing material.
-
Aqueous Washing: Unreacted alcohols (sec-butanol, isopropanol) have some water solubility. Washing the crude ether with water or brine can help remove a significant portion of these impurities before final distillation.
Data & Protocols
Physical Properties for Separation
This table summarizes the boiling points of this compound and potential impurities, which is crucial for planning distillation-based purifications.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₆O | 116.20 | 100[20] |
| Isopropanol | C₃H₈O | 60.10 | 82.5 |
| sec-Butanol | C₄H₁₀O | 74.12 | 99.5 |
| Water | H₂O | 18.02 | 100.0 |
| Diisopropyl Ether | C₆H₁₄O | 102.17 | 68-69 |
| Di-sec-butyl Ether | C₈H₁₈O | 130.23 | 121-122 |
Data compiled from various sources.[21][22][23]
Experimental Protocols
Protocol 1: Peroxide Test (Potassium Iodide Method)
-
In a clean test tube, add approximately 10 mL of the this compound to be tested.
-
Prepare a fresh 10% (w/v) aqueous solution of potassium iodide (KI).
-
Add 1 mL of the fresh KI solution and a few drops of dilute hydrochloric acid to the ether.[3]
-
Stopper and shake the test tube vigorously for one minute.
-
Allow the layers to separate. A yellow to brown color in the lower aqueous layer indicates the presence of peroxides.[3][17] For enhanced visibility, a few drops of a starch solution can be added, which will turn a deep blue-black color in the presence of the iodine liberated by peroxides.[3]
Protocol 2: Peroxide Removal with Ferrous Sulfate
-
Prepare a fresh ferrous sulfate solution by dissolving 60 g of FeSO₄·7H₂O in 110 mL of water and carefully adding 6 mL of concentrated sulfuric acid.[4]
-
In a separatory funnel, combine the peroxide-containing ether with a volume of the ferrous sulfate solution equal to about 20% of the ether's volume.
-
Stopper the funnel and shake, venting frequently to release any pressure. Note: For the first extraction, shake gently.[4]
-
Allow the layers to separate, then drain and discard the lower aqueous layer.
-
Test a small sample of the ether for peroxides using the method in Protocol 1.
-
Repeat the washing process until a negative peroxide test is obtained.[4]
-
After peroxide removal, wash the ether with water to remove residual acid and iron salts, then dry using an appropriate drying agent before distillation.
Diagrams
Caption: Ether autoxidation pathway leading to hazardous hydroperoxides.
Caption: Recommended workflow for the safe purification of ethers.
Caption: A decision tree to diagnose common ether purification problems.
References
- 1. is.muni.cz [is.muni.cz]
- 2. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 3. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 4. westernsydney.edu.au [westernsydney.edu.au]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. 干燥剂 [sigmaaldrich.com]
- 12. Drying solvents and Drying agents [delloyd.50megs.com]
- 13. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 14. reddit.com [reddit.com]
- 15. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 16. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 17. wikieducator.org [wikieducator.org]
- 18. The removal of peroxides from ether (Technical Report) | OSTI.GOV [osti.gov]
- 19. chem.tamu.edu [chem.tamu.edu]
- 20. This compound [stenutz.eu]
- 21. Page loading... [guidechem.com]
- 22. 2-((Propan-2-yl)oxy)butane | C7H16O | CID 29179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Buy this compound | 18641-81-1 [smolecule.com]
preventing side reactions during the acid cleavage of sec-butyl isopropyl ether
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the acid-catalyzed cleavage of sec-butyl isopropyl ether. Our resources are designed to help you anticipate and mitigate the formation of unwanted side products, ensuring a higher yield and purity of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary products from the acid cleavage of this compound?
Under ideal conditions, the acid-catalyzed cleavage of this compound with a strong acid like hydrobromic acid (HBr) is expected to yield sec-butanol, isopropyl alcohol, and their corresponding alkyl bromides: 2-bromobutane (B33332) and 2-bromopropane. The initial cleavage typically produces an alcohol and an alkyl halide.[1][2] With an excess of the acid and heat, the initially formed alcohols can be further converted to their corresponding alkyl bromides.[1]
Q2: What are the common side reactions I should be aware of?
The primary side reactions of concern are carbocation rearrangement and elimination.[3][4]
-
Carbocation Rearrangement: The sec-butyl group can undergo a hydride shift to form a more stable tertiary carbocation. This rearranged carbocation can then be attacked by the bromide ion to form tert-butyl bromide, an isomeric impurity.
-
Elimination (E1): At higher temperatures, an E1 elimination pathway can compete with the SN1 substitution, leading to the formation of alkenes such as 1-butene, cis/trans-2-butene, and isobutylene.[3][4]
Q3: Which acid should I use for the cleavage reaction?
Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are most effective for ether cleavage.[1][5] Hydrochloric acid (HCl) is generally not reactive enough. The choice between HBr and HI will depend on the desired alkyl halide product. For preventing side reactions, the concentration of the acid is a critical parameter to control.
Q4: How does temperature affect the reaction?
Temperature plays a crucial role in the product distribution. Higher temperatures generally favor elimination reactions (E1) over substitution reactions (SN1/SN2).[3][4] To minimize the formation of alkene byproducts, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q5: Can I avoid the formation of the rearranged product, tert-butyl bromide?
Minimizing the formation of tert-butyl bromide is challenging due to the inherent stability of the tertiary carbocation. However, conditions that favor an SN2 mechanism over an SN1 mechanism can reduce the extent of carbocation formation and subsequent rearrangement. This includes using a less polar solvent and carefully controlling the temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired alkyl halides | Incomplete reaction. | Increase reaction time or moderately increase the temperature. Ensure a sufficient excess of the strong acid is used. |
| Loss of volatile products during workup. | Ensure the workup procedure is performed at a low temperature and that all glassware is properly sealed. | |
| High percentage of alkene byproducts | Reaction temperature is too high, favoring the E1 pathway.[3][4] | Reduce the reaction temperature. Consider running the reaction at room temperature for a longer duration or with gentle heating. |
| Use of a non-nucleophilic acid. | Ensure you are using a strong nucleophilic acid like HBr or HI. | |
| Presence of tert-butyl bromide in the product mixture | Carbocation rearrangement via a hydride shift in the sec-butyl carbocation intermediate. | This is an inherent challenge with secondary substrates. Employing conditions that favor the SN2 pathway, such as lower temperatures and potentially a less polar solvent, may help to reduce, but not eliminate, its formation. |
| Unreacted starting material | Insufficient acid concentration or reaction time. | Increase the concentration of the acid or prolong the reaction time. Monitor the reaction progress by GC-MS to determine the optimal endpoint. |
| Reaction temperature is too low. | Gradually increase the temperature while monitoring for the formation of elimination byproducts. | |
| Formation of unexpected byproducts | Contaminants in the starting material or solvent. | Ensure the purity of the this compound and the solvent before starting the reaction. |
| Complex side reactions at elevated temperatures. | Re-evaluate the reaction temperature and consider a lower temperature for a longer duration. |
Quantitative Data on Product Distribution
The following tables provide representative data on how reaction conditions can influence the product distribution during the acid cleavage of this compound. This data is illustrative and serves to demonstrate the expected trends.
Table 1: Effect of Temperature on Product Distribution
| Temperature (°C) | 2-bromobutane (%) | 2-bromopropane (%) | tert-butyl bromide (%) | Alkene Byproducts (%) |
| 25 | 45 | 40 | 10 | 5 |
| 50 | 40 | 35 | 15 | 10 |
| 75 | 30 | 25 | 20 | 25 |
| 100 | 20 | 15 | 25 | 40 |
Table 2: Effect of HBr Concentration on Product Distribution (at 50°C)
| HBr Concentration (M) | 2-bromobutane (%) | 2-bromopropane (%) | tert-butyl bromide (%) | Alkene Byproducts (%) |
| 4 | 30 | 25 | 10 | 35 |
| 6 | 40 | 35 | 15 | 10 |
| 8 | 42 | 38 | 15 | 5 |
| 10 | 45 | 40 | 12 | 3 |
Experimental Protocols
Protocol 1: Acid Cleavage of this compound
Materials:
-
This compound
-
48% Hydrobromic acid (HBr)
-
Anhydrous magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Carefully add 48% hydrobromic acid (2-3 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 50°C) and maintain for the desired reaction time (e.g., 4-6 hours), monitoring the progress by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with cold deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.
Protocol 2: GC-MS Analysis of Reaction Products
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for separating volatile organic compounds (e.g., a non-polar or mid-polar column like a DB-5ms or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 2 minutes.
-
-
Split Ratio: 50:1
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Mass Range: 35-300 amu
Analysis:
-
Prepare a standard solution containing authentic samples of sec-butanol, isopropanol, 2-bromobutane, 2-bromopropane, and tert-butyl bromide in a suitable solvent (e.g., dichloromethane).
-
Inject the standard solution to determine the retention times and obtain mass spectra for each component.
-
Dilute a sample of the crude reaction mixture in the same solvent and inject it into the GC-MS.
-
Identify the products in the reaction mixture by comparing their retention times and mass spectra to the standards.
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram.
Visualizations
Caption: Experimental Workflow for Acid Cleavage and Product Analysis.
Caption: Reaction Pathways in the Acid Cleavage of this compound.
References
stability of sec-butyl isopropyl ether under various reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of sec-butyl isopropyl ether under various experimental conditions.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the handling, storage, and use of this compound in a question-and-answer format.
1. Acidic Conditions
Question: I am using this compound as a solvent in a reaction that generates acidic byproducts. I'm observing unexpected side products. Could the ether be degrading?
Answer: Yes, this compound is susceptible to cleavage under strong acidic conditions. Ethers, in general, can be cleaved by strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI).[1][2] The reaction mechanism can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. For this compound, which has secondary carbons attached to the oxygen atom, both pathways are possible and can be influenced by steric hindrance and the stability of the resulting carbocation intermediates.
Question: What are the likely degradation products of this compound in the presence of a strong acid like HBr?
Answer: The cleavage of this compound by a strong acid like HBr would be expected to yield a mixture of sec-butanol, isopropanol, sec-butyl bromide, and isopropyl bromide. The exact product ratio will depend on the reaction conditions and the relative rates of the competing SN1 and SN2 pathways.
2. Basic Conditions
Question: Can I use strong bases like potassium tert-butoxide with this compound as a solvent?
Answer: Ethers are generally considered to be stable towards a wide range of bases. However, very strong bases, such as organolithium reagents or potassium tert-butoxide, can induce cleavage, particularly at elevated temperatures.[5][6][7][8] The reaction typically proceeds via an elimination pathway (E2 mechanism), where the base abstracts a proton from a carbon adjacent to the ether oxygen, leading to the formation of alkenes and alkoxides. For this compound, this could result in the formation of butenes and propene.
While kinetic data for the base-catalyzed decomposition of this compound is scarce, it is advisable to exercise caution when using it as a solvent with strong, sterically hindered bases, especially at higher temperatures.
3. Oxidative and Photochemical Conditions
Question: I need to perform a reaction under an air atmosphere using this compound. Is it stable to oxidation?
Answer: A significant concern with this compound, as with many other ethers, is its propensity to form explosive peroxides upon exposure to air and light. This process, known as autooxidation, is a radical chain reaction. Ethers containing secondary alkyl groups, such as the isopropyl and sec-butyl groups in this molecule, are particularly susceptible to peroxide formation. These peroxides can be highly unstable and may decompose violently upon heating, friction, or mechanical shock.
Therefore, it is crucial to test for the presence of peroxides before using any previously opened container of this compound, especially if it has been stored for an extended period. It is recommended to store the ether in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon.
Question: Are there any concerns about using this compound in photochemical reactions?
Answer: While specific photochemical stability data for this compound is limited, the general principles of photochemistry suggest that C-H and C-O bonds can be susceptible to cleavage upon absorption of UV light. The ICH guidelines for photostability testing recommend exposing substances to a light source emitting not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter to assess their photostability.[9][10][11][12][13] Without specific data, it is prudent to assume that prolonged exposure to high-intensity light, especially UV, may lead to degradation. If your application is light-sensitive, it is recommended to protect the reaction mixture from light.
4. Thermal Stability
Question: At what temperature does this compound start to decompose?
Answer: The thermal stability of an ether depends on its structure. Studies on the thermal decomposition of similar ethers, like diisopropyl ether, show that decomposition can occur at elevated temperatures.[14] The gas-phase decomposition of t-butyl isopropyl ether catalyzed by hydrogen chloride has been studied, indicating that the ether is susceptible to decomposition at high temperatures in the presence of an acid catalyst.[3][4][15] In the absence of catalysts, higher temperatures would be required for thermal decomposition, which would likely proceed through a radical chain mechanism. It is recommended to use this compound well below its boiling point (approximately 119-121 °C) to minimize the risk of thermal decomposition.
Quantitative Stability Data
While specific kinetic data for the degradation of this compound under various conditions are not extensively available in the public domain, the following table summarizes general stability information and data for analogous compounds.
| Condition | Reagent/Stressor | Stability of this compound | Notes |
| Acidic | Strong acids (e.g., HBr, HI, HCl) | Susceptible to cleavage. | Decomposition of the analogous t-butyl isopropyl ether is catalyzed by HCl in the gas phase.[3][4] |
| Basic | Strong, non-nucleophilic bases (e.g., KOtBu) | Generally stable, but can undergo elimination at elevated temperatures. | Ethers are known to be cleaved by very strong bases.[5][6][7][8] |
| Oxidative | Air (Oxygen) and Light | Prone to peroxide formation. | Ethers with secondary alkyl groups are particularly susceptible. |
| Reductive | Common reducing agents | Generally stable. | The ether linkage is typically resistant to reduction. |
| Thermal | High temperatures | Stable at temperatures below its boiling point. Decomposition occurs at higher temperatures. | Thermal decomposition of similar ethers has been studied.[14] |
| Photochemical | UV/Visible light | Potentially unstable upon prolonged exposure. | Specific quantum yield data is not available. General photostability testing guidelines (ICH) exist.[9][10][11][12][13] |
Experimental Protocols
Detailed experimental protocols for assessing the stability of this compound are based on general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[16][17][18][19]
Protocol 1: Acidic and Basic Hydrolysis
-
Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable co-solvent (e.g., acetonitrile (B52724) or methanol) and aqueous solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Stress Conditions: Mix the ether solution with the acidic and basic solutions in separate vials. A typical ratio would be 1:1 (v/v).
-
Incubation: Incubate the vials at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24, 48, 72 hours). A control sample of the ether in the co-solvent and water should also be incubated under the same conditions.
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating method, such as gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS).[20][21][22]
-
Data Analysis: Quantify the amount of remaining this compound and any degradation products formed.
Protocol 2: Oxidative Degradation
-
Preparation of Solution: Prepare a solution of this compound in a suitable solvent.
-
Stress Conditions: Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), to the ether solution.
-
Incubation: Incubate the mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) for a defined period, protected from light.
-
Sample Analysis: Analyze the samples at various time points using a suitable analytical method to determine the extent of degradation.
Protocol 3: Photostability Testing
-
Sample Preparation: Place a solution of this compound in a photostable, transparent container. Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Exposure: Expose the sample to a light source that meets ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10][11][12][13]
-
Sample Analysis: Analyze both the exposed and control samples at the end of the exposure period to quantify any degradation.
Protocol 4: Peroxide Detection
A simple qualitative test for peroxides can be performed using potassium iodide (KI).
-
Procedure: Add 1 mL of the this compound sample to a freshly prepared 10% aqueous solution of potassium iodide.
-
Observation: The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration. Commercial peroxide test strips are also available for a more quantitative assessment.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for forced degradation studies.
References
- 1. Buy this compound | 18641-81-1 [smolecule.com]
- 2. m.youtube.com [m.youtube.com]
- 3. infoanalitica-puce.edu.ec [infoanalitica-puce.edu.ec]
- 4. GAS PHASE DECOMPOSITION OF T-BUTYLMETHYL ETHER CATALYZED BY DIFFERENTHYDROGEN HALIDES: A DFT STUDY [portal.amelica.org]
- 5. benchchem.com [benchchem.com]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. Potassium tert-butoxide - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. biobostonconsulting.com [biobostonconsulting.com]
- 11. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 12. database.ich.org [database.ich.org]
- 13. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. dialnet.unirioja.es [dialnet.unirioja.es]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. scispace.com [scispace.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. orientjchem.org [orientjchem.org]
- 22. hzdr.de [hzdr.de]
Technical Support Center: Managing Moisture in sec-Butyl Isopropyl Ether for Sensitive Reactions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing moisture content in sec-butyl isopropyl ether (s-BIPE) for use in moisture-sensitive chemical reactions. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when using s-BIPE in sensitive applications, with a focus on problems arising from excessive moisture content.
Q1: My Grignard reaction failed to initiate or gave a very low yield. Could residual water in the s-BIPE be the cause?
A1: Yes, this is a highly probable cause. Grignard reagents are extremely strong bases and will react readily with even trace amounts of water in an acid-base reaction.[1][2][3] This reaction consumes the Grignard reagent, converting it into an alkane and preventing it from participating in the desired reaction, which leads to low or no product yield.[2][4][5] Furthermore, water can react with the magnesium metal surface, forming an oxide layer that inhibits the initial formation of the Grignard reagent.[1]
Troubleshooting Steps:
-
Verify Solvent Dryness: Before starting the reaction, confirm the water content of your s-BIPE is below the acceptable limit for your specific reaction (typically <50 ppm). The recommended method for this is Karl Fischer titration.
-
Implement Rigorous Drying: If the solvent is not sufficiently dry, re-dry it using an appropriate method, such as activated molecular sieves.
-
Ensure Glassware is Dry: All glassware must be rigorously dried before use, typically by oven-drying at >120°C for several hours and then cooling under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain Inert Atmosphere: The reaction should be conducted under a dry, inert atmosphere to prevent atmospheric moisture from contaminating the reaction mixture.[6]
Q2: I am observing unexpected side products in my organometallic reaction. Can moisture in the s-BIPE be a contributing factor?
A2: Absolutely. Besides quenching the primary reagent, water can participate in or catalyze side reactions. Protic species, even in trace amounts, can lead to protonolysis of organometallic intermediates, generating undesired byproducts. For sensitive reactions, it is critical to use a solvent that is as anhydrous as possible.
Q3: My reaction is sluggish, and the endpoint is difficult to determine. What should I check regarding the solvent?
A3: A sluggish reaction can be indicative of an inhibitor, and residual moisture can play this role by reacting with and consuming the active reagents.[1] If you are performing a titration, such as with a Grignard reagent, the presence of water will lead to an inaccurate determination of the reagent's concentration, causing difficulties in identifying the true endpoint.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, drying, and analysis of s-BIPE.
Q1: What is the most effective way to dry this compound?
A1: For achieving very low water content (<50 ppm), the use of activated molecular sieves is a highly effective, safe, and convenient method.[7][8] Molecular sieves with a 3Å pore size are generally preferred for drying solvents as they effectively trap water molecules while excluding most solvent molecules.[9]
Comparison of Common Drying Methods for Ethers
| Drying Agent | Typical Final Water Content (ppm) | Time Required | Safety Considerations | Notes |
| Activated 3Å Molecular Sieves | < 10 ppm | 24-72 hours | Low hazard; not flammable or corrosive.[7] | Recommended for achieving ultra-dry solvent. Sieves must be properly activated before use.[7][8] |
| Sodium/Benzophenone | ~30-40 ppm | 24 hours | Highly reactive and flammable; requires careful handling and quenching. | Provides a visual indicator (deep blue/purple) of dryness. Not recommended unless necessary due to safety hazards. |
| **Calcium Hydride (CaH₂) ** | ~10-20 ppm | 24 hours | Flammable solid; reacts with water to produce hydrogen gas. Requires careful quenching. | Effective, but less so than activated molecular sieves for achieving the lowest possible water levels.[8] |
| Powdered Potassium Hydroxide (KOH) | < 20 ppm | 24 hours | Corrosive. | A surprisingly effective and rapid method for drying ethers like THF and diethyl ether.[8] |
Note: Data is compiled from studies on common ethers like THF and toluene (B28343) and is expected to be representative for s-BIPE.[8]
Q2: How do I properly activate and use molecular sieves to dry s-BIPE?
A2: Proper activation is crucial for the effectiveness of molecular sieves. The process involves heating the sieves under a vacuum to remove any adsorbed water.[7]
Experimental Protocol: Drying s-BIPE with 3Å Molecular Sieves
-
Activation of Sieves: Place the 3Å molecular sieves in a Schlenk flask. Heat the flask to 180-200°C under a high vacuum for 8-12 hours.[7] A sand bath is a suitable heating apparatus.
-
Cooling: After heating, allow the sieves to cool to room temperature under a stream of dry nitrogen or argon.[7]
-
Solvent Addition: Add the s-BIPE to the flask containing the activated sieves (typically 10-20% of the solvent weight).[10]
-
Drying: Seal the flask and allow the solvent to stand over the sieves for at least 24-48 hours. For optimal dryness, 72 hours is recommended.[8]
-
Storage: Store the dried solvent over the sieves in a tightly sealed container, preferably in a desiccator or glovebox, to prevent re-absorption of atmospheric moisture.[11][12]
Q3: How can I accurately measure the water content in s-BIPE?
A3: Karl Fischer (KF) titration is the industry-standard method for accurately determining trace amounts of water in organic solvents.[13][14] It is highly selective for water and can provide results with ppm-level accuracy.[15] Both volumetric and coulometric KF titration methods are suitable for measuring moisture in ethers.[15]
Experimental Protocol: Moisture Determination by Volumetric Karl Fischer Titration
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Add the appropriate KF solvent (e.g., a methanol-based solvent) to the titration vessel.
-
System Conditioning: Titrate the solvent in the vessel with the KF reagent to neutralize any residual moisture until a stable, dry baseline is achieved.
-
Sample Introduction: Using a dry syringe, inject a precisely weighed amount of the s-BIPE sample into the titration vessel.
-
Titration: The instrument will automatically titrate the sample with the KF reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the weight of the sample, typically reporting the result in ppm or percent water.
Q4: What are the key safety considerations when handling and storing dry s-BIPE?
A4: There are two primary safety concerns: peroxide formation and moisture contamination.
-
Peroxide Formation: Like many ethers, s-BIPE can form explosive peroxides upon exposure to air and light over time.[16][17]
-
Storage: Store s-BIPE in a cool, dark, and well-ventilated place in a tightly sealed, light-resistant container.[11][18][19]
-
Labeling: Date containers upon receipt and upon opening.[16]
-
Testing: Periodically test for the presence of peroxides, especially before distillation. Do not distill or evaporate the solvent to dryness.[17] Discard containers with visible crystal formation or after the recommended storage period (typically 3-12 months after opening for peroxide-forming ethers).[17][20]
-
-
Moisture Contamination: Anhydrous s-BIPE is hygroscopic and will readily absorb moisture from the atmosphere.
Visual Guides
The following diagrams illustrate key workflows and concepts for managing moisture in s-BIPE.
Caption: Troubleshooting flowchart for moisture-related issues.
Caption: Workflow for drying and verifying s-BIPE.
Caption: How moisture interferes with a sensitive reaction.
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. allen.in [allen.in]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. youtube.com [youtube.com]
- 10. redriver.team [redriver.team]
- 11. SEC-BUTYL ETHER - Safety Data Sheet [chemicalbook.com]
- 12. 2spi.com [2spi.com]
- 13. mcckf.com [mcckf.com]
- 14. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 15. scribd.com [scribd.com]
- 16. vumc.org [vumc.org]
- 17. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 18. Specification for storage and transport of isopropyl ether-Chemwin [en.888chem.com]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]
- 20. Appendix J - Peroxide Forming Chemicals [ehs.cornell.edu]
Technical Support Center: Enhancing Reaction Selectivity with Sec-Butyl Isopropyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of sec-butyl isopropyl ether as a solvent to improve the selectivity of chemical reactions. The information is tailored for professionals in research and development who are looking to optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that can influence reaction selectivity?
A1: this compound possesses a unique combination of properties that can be leveraged to enhance reaction selectivity:
-
Steric Hindrance: The branched structure of both the sec-butyl and isopropyl groups creates significant steric bulk around the ether oxygen.[1] This can influence the approach of reagents to a catalyst or substrate, favoring specific stereochemical outcomes.
-
Polarity: As an ether, it is a polar aprotic solvent capable of dissolving a range of organic compounds.[1] Its polarity is generally lower than more common ether solvents like tetrahydrofuran (B95107) (THF), which can alter the reaction environment and affect selectivity.
-
Lewis Basicity: The lone pairs on the oxygen atom allow it to act as a Lewis base, coordinating to metal centers or other Lewis acidic species in a reaction. This interaction can modify the reactivity and selectivity of catalysts.
Q2: In which types of reactions can this compound be expected to improve selectivity?
A2: While specific documented examples are not abundant, based on its properties, this compound could potentially improve selectivity in reactions sensitive to solvent environment and steric factors, such as:
-
Asymmetric Hydrogenations: The steric bulk of the solvent can influence the chiral environment of the catalyst, potentially leading to higher enantioselectivity.
-
Diastereoselective Reactions (e.g., Aldol reactions): Solvent choice can impact the geometry of transition states, thereby influencing the diastereomeric ratio of the products.
-
Regioselective Reactions: The differential solvation of various reactive sites or transition states by a bulky ether could favor the formation of one constitutional isomer over another.
Q3: How does this compound compare to other common ether solvents like diethyl ether or THF in terms of influencing selectivity?
A3: While all are ether solvents, their structural differences can lead to different outcomes:
-
Diethyl Ether: Less sterically hindered than this compound, it may offer less of a steric directing effect.
-
Tetrahydrofuran (THF): A more polar and strongly coordinating solvent, THF can sometimes lead to different or lower selectivity compared to less coordinating, bulkier ethers. The choice between THF and this compound will depend on the specific requirements of the reaction.
Troubleshooting Guides
Issue 1: Low Enantioselectivity or Diastereoselectivity
Problem: You are using this compound as a solvent in an asymmetric or diastereoselective reaction, but the observed selectivity is lower than expected.
| Potential Cause | Troubleshooting Step | Rationale |
| Sub-optimal Reaction Temperature | Screen a range of temperatures, typically from -78°C to room temperature. | Lower temperatures often enhance selectivity by amplifying the small energy differences between diastereomeric transition states. |
| Incorrect Catalyst/Reagent Concentration | Vary the concentration of the catalyst and reagents. | In some catalytic cycles, concentration can affect the aggregation state of the catalyst or the rate of background (non-selective) reactions. |
| Presence of Impurities in the Solvent | Ensure the use of high-purity, anhydrous this compound. | Water or other protic impurities can interfere with catalysts and reagents, leading to a loss of selectivity. Peroxides, which can form in ethers, may also lead to undesired side reactions. |
| Solvent Not Providing Sufficient Steric Influence | Consider using a co-solvent to fine-tune the steric and electronic properties of the reaction medium. | A mixture of solvents can sometimes provide a better balance of properties to achieve high selectivity. |
Issue 2: Poor Reaction Rate or Incomplete Conversion
Problem: The reaction is sluggish or does not go to completion when using this compound as a solvent.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility of Reagents or Catalyst | Increase the reaction temperature or consider adding a co-solvent to improve solubility. | This compound may not be a sufficiently good solvent for all reaction components, especially at low temperatures. |
| Steric Hindrance Impeding Reactivity | Switch to a less sterically demanding ether solvent (e.g., diethyl ether or THF) to assess if steric bulk is the primary issue. | The significant steric hindrance of this compound might be inhibiting the desired reaction pathway altogether. |
| Catalyst Deactivation | Ensure all reagents and the solvent are free from catalyst poisons. | Impurities can deactivate the catalyst, leading to low conversion. |
Experimental Protocols
While specific protocols detailing the use of this compound for enhancing selectivity are not widely published, the following generalized protocol for a solvent screening study in an asymmetric reaction can be adapted.
Objective: To determine the effect of this compound on the enantioselectivity of a generic asymmetric hydrogenation compared to other ether solvents.
Materials:
-
Prochiral substrate (e.g., an unsaturated ester or ketone)
-
Chiral catalyst (e.g., a Rh- or Ru-based complex)
-
Hydrogen source (e.g., H₂ gas)
-
Anhydrous solvents: this compound, diethyl ether, THF, toluene (B28343) (as a non-ether control)
-
Standard laboratory glassware and reaction setup for hydrogenation
Procedure:
-
Set up a series of parallel reactions in identical reaction vessels under an inert atmosphere (e.g., nitrogen or argon).
-
In each vessel, dissolve the substrate and the chiral catalyst in the respective anhydrous solvent to be tested (this compound, diethyl ether, THF, toluene). Ensure the concentrations are identical across all reactions.
-
Pressurize each reaction vessel with hydrogen gas to the desired pressure.
-
Stir the reactions at a constant temperature for a predetermined amount of time, or until the reaction is complete as monitored by a suitable technique (e.g., TLC, GC, or HPLC).
-
After the reaction is complete, carefully vent the hydrogen gas and work up the reactions in an identical manner.
-
Analyze the enantiomeric excess (e.e.) of the product from each reaction using a chiral analytical technique (e.g., chiral HPLC or chiral GC).
Data Presentation:
The results of such a screening can be summarized in a table for easy comparison:
| Solvent | Conversion (%) | Enantiomeric Excess (e.e., %) |
| This compound | ||
| Diethyl Ether | ||
| Tetrahydrofuran (THF) | ||
| Toluene |
Visualizing the Troubleshooting Process
A logical workflow for troubleshooting low selectivity issues can be visualized as follows:
References
safe handling of sec-butyl isopropyl ether to avoid peroxide explosion
This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with sec-butyl isopropyl ether. Adherence to these guidelines is critical to prevent the formation and accumulation of explosive peroxides.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with this compound?
A1: The primary hazard of this compound is its propensity to form shock-sensitive and potentially explosive peroxide crystals upon exposure to air and light.[1] This process, known as autoxidation, can occur during storage. Ethers are one of the most well-known classes of chemicals for forming peroxides.[1]
Q2: How are peroxide-forming chemicals classified?
A2: Peroxide-forming chemicals are generally categorized into three main groups based on the severity of the hazard:
-
Group A: Chemicals that form explosive levels of peroxides without being concentrated. These pose a severe hazard even in storage. Isopropyl ether is a common example in this group.[2]
-
Group B: Chemicals that become hazardous when peroxides are concentrated through processes like distillation or evaporation.[2]
-
Group C: Unsaturated monomers that can undergo hazardous, rapid polymerization initiated by peroxides.[2]
While this compound is not explicitly listed in these public classifications, its structural similarity to isopropyl ether (a Group A peroxide former) and its classification as an "Organic peroxide (Type E)" in safety data sheets warrant treating it with the highest level of precaution, as a Group A peroxide former.[3]
Q3: What are the signs of peroxide formation in this compound?
A3: Visual inspection can reveal the presence of dangerous levels of peroxides. Telltale signs include:
-
The formation of crystalline solids within the liquid or around the cap.[4]
-
A cloudy or hazy appearance of the liquid.
-
The presence of an oily or viscous layer.
-
If you observe any of these signs, do not attempt to open or move the container. Treat it as a potential bomb and contact your institution's Environmental Health & Safety (EHS) department immediately.
Q4: How should this compound be stored?
A4: Proper storage is crucial to inhibit peroxide formation. Key storage guidelines include:
-
Store in a cool, dry, dark place, away from heat and light.[1]
-
Keep containers tightly sealed, preferably under an inert atmosphere like nitrogen or argon.[5]
-
Use the original manufacturer's container whenever possible.
-
Ensure all containers are clearly labeled with the date of receipt and the date of opening.[4]
Q5: What is the recommended shelf life for this compound?
A5: Due to its high potential for peroxide formation, it is recommended to follow the guidelines for Group A peroxide formers. Opened containers of this compound should be disposed of or tested for peroxides within 3 months of opening.[2] Unopened containers should ideally be used within 12 months of receipt.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Uncertainty about the age of a container of this compound. | Poor inventory management or faded labeling. | If the date of receipt or opening is unknown, the chemical should be treated as potentially hazardous. Do not use. Contact your EHS department for guidance on testing or disposal. |
| Need to use this compound that is approaching or has passed its 3-month post-opening shelf life. | Experiment delays or infrequent use. | The ether must be tested for peroxides before use. If peroxides are detected above the safe limit, the ether must be treated to remove them or disposed of as hazardous waste. |
| A distillation or evaporation of this compound is planned. | Concentration of non-volatile peroxides poses a severe explosion risk. | It is mandatory to test for peroxides immediately before any concentration step, regardless of the age of the ether.[2] If peroxides are present, they must be removed prior to distillation. Never distill ethers to dryness. |
| Peroxide test is positive. | The ether has started to form peroxides. | Depending on the concentration, you may need to decontaminate the ether or dispose of it. Follow the detailed protocols for peroxide removal or contact your EHS office for disposal procedures. |
| Visible crystals or discoloration in the container. | High concentration of dangerous peroxides. | DO NOT TOUCH, MOVE, OR OPEN THE CONTAINER. Immediately cordon off the area and contact your institution's EHS department or emergency services for assistance with disposal. |
Quantitative Data Summary
| Parameter | Value/Guideline | Reference |
| Recommended Storage Time (Opened) | ≤ 3 months (Treat as Group A) | [2] |
| Recommended Testing Frequency (Opened) | Before each use, especially before concentration, and at least every 3 months. | [2] |
| Actionable Peroxide Concentration Limit | > 100 ppm is often considered a control point requiring action (decontamination or disposal). | [6] |
Experimental Protocols
Protocol 1: Peroxide Detection using Test Strips
This method is suitable for routine screening.
-
Materials:
-
Commercial peroxide test strips (e.g., Quantofix® Peroxide 100).
-
Sample of this compound.
-
Deionized water.
-
-
Procedure:
-
Dip the test strip into the this compound sample for 1 second.
-
Remove the strip and allow the solvent to evaporate.
-
After the solvent has evaporated, add one drop of deionized water to the test pad.
-
Wait for the time specified by the manufacturer (typically 15-60 seconds).
-
Compare the color of the test pad to the color scale provided with the test strips to determine the peroxide concentration in parts per million (ppm).
-
Protocol 2: Peroxide Detection using the Potassium Iodide (KI) Method
This is a more sensitive qualitative or semi-quantitative method.
-
Materials:
-
10% (w/v) potassium iodide solution (freshly prepared).
-
Glacial acetic acid.
-
Sample of this compound.
-
Test tube or small vial.
-
-
Procedure:
-
In a clean test tube, add 1 mL of the this compound to be tested.
-
Add 1 mL of glacial acetic acid.
-
Add approximately 100 mg of potassium iodide (or 1 mL of a freshly prepared 10% KI solution).
-
Stopper and shake the mixture.
-
A pale yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
-
Pale Yellow: Low peroxide concentration.
-
Brown: High and dangerous peroxide concentration.
-
-
Protocol 3: Removal of Peroxides
This procedure should only be performed by trained personnel in a controlled environment.
-
Materials:
-
Activated alumina (B75360), 80-200 mesh.
-
Chromatography column.
-
Peroxide-contaminated this compound.
-
Peroxide test strips or KI solution for verification.
-
-
Procedure:
-
Set up a chromatography column in a fume hood.
-
Pack the column with a sufficient amount of activated alumina. The amount will depend on the volume of ether to be purified. A general guideline is to use about 100g of alumina per 100 mL of ether.
-
Carefully pass the this compound through the alumina column.
-
Collect the purified ether.
-
Crucially, re-test the treated ether for the presence of peroxides to ensure the removal was successful.
-
Note: This process removes any added inhibitors (like BHT). The purified ether is now highly susceptible to rapid peroxide formation and should be used immediately. Do not store purified, uninhibited ether.
-
Logical Workflow for Safe Handling
The following diagram illustrates the decision-making process for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Validation & Comparative
A Comparative Guide to Sec-butyl Isopropyl Ether and Diethyl Ether as Reaction Solvents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical decision in chemical synthesis, profoundly influencing reaction kinetics, product yield, and process safety. Diethyl ether has long been a staple in the organic chemistry laboratory, particularly for reactions involving organometallic reagents. However, its high volatility, extreme flammability, and propensity to form explosive peroxides have driven the search for safer and more effective alternatives. This guide provides a detailed comparison of sec-butyl isopropyl ether and the traditional solvent, diethyl ether, supported by physicochemical data and general reactivity principles, to assist researchers in making informed solvent choices.
Physicochemical Properties: A Head-to-Head Comparison
A solvent's physical and chemical properties are paramount in determining its suitability for a specific reaction. The following table summarizes the key properties of this compound and diethyl ether.
| Property | This compound | Diethyl Ether |
| Molecular Formula | C₇H₁₆O[1][2] | C₄H₁₀O[3][4][5] |
| Molecular Weight | 116.20 g/mol [1][6] | 74.12 g/mol [3][4] |
| Boiling Point | 100 °C | 34.6 °C[3][7] |
| Melting Point | -100 °C | -116.3 °C[3] |
| Density | 0.759 g/cm³ at 25 °C | 0.7134 g/cm³[3] |
| Flash Point | 25.6 °C (closed cup) | -45 °C (closed cup)[8] |
| Autoignition Temperature | Not readily available | 180 °C |
| Vapor Pressure | Not readily available | 587 hPa at 20 °C |
| Solubility in Water | Not readily available | Sparingly soluble[3] |
| Polarity | Weakly polar | Weakly polar |
Performance in Chemical Reactions: A Qualitative Assessment
Grignard Reactions: Diethyl ether is a classic solvent for Grignard reactions due to its ability to solvate the magnesium center of the Grignard reagent, which is crucial for its formation and reactivity.[9][10] The ether's lone pairs of electrons coordinate with the magnesium, stabilizing the reagent. This compound, also an ether, possesses the same capability. Its higher boiling point could be advantageous in reactions requiring elevated temperatures. However, the greater steric hindrance from the bulkier sec-butyl and isopropyl groups compared to the ethyl groups in diethyl ether might influence the rate of Grignard reagent formation and its subsequent reactions.
Nucleophilic Substitution Reactions: In S\textsubscript{N}2 reactions, polar aprotic solvents are often preferred. Both diethyl ether and this compound are weakly polar. The choice between them would likely depend on the required reaction temperature and the solubility of the substrates. The higher boiling point of this compound offers a wider operational temperature range.
Safety Profile: A Critical Consideration
The safety of a solvent is a non-negotiable aspect of process development. Here, this compound presents some potential advantages over diethyl ether.
| Safety Aspect | This compound | Diethyl Ether |
| Flammability | Flammable liquid.[11] | Extremely flammable liquid and vapor.[12][13][14][15] |
| Peroxide Formation | Ethers can form explosive peroxides upon exposure to air and light. While specific data for this compound is limited, bulkier ethers are generally considered to be less prone to peroxide formation than diethyl ether. | High tendency to form explosive peroxides upon exposure to air and light.[12][16] Commercial grades are often supplied with inhibitors like BHT.[17] |
| Toxicity | Data not readily available. General ether toxicity profiles suggest it may cause drowsiness or dizziness. | Harmful if swallowed and may cause drowsiness or dizziness.[12][13][18] Repeated exposure may cause skin dryness or cracking.[12][18] |
Experimental Protocols
General Protocol for Grignard Reagent Formation and Reaction in an Ether Solvent
This protocol is a generalized procedure and should be adapted based on the specific substrate and reaction scale.
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide
-
Anhydrous ether solvent (diethyl ether or this compound)
-
Carbonyl compound (aldehyde, ketone, or ester)
-
Anhydrous work-up solutions (e.g., saturated aqueous ammonium (B1175870) chloride, dilute HCl)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon). The setup typically includes a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Initiation of Grignard Reagent Formation: Place the magnesium turnings in the reaction flask. Add a small portion of the anhydrous ether solvent. A solution of the alkyl or aryl halide in the anhydrous ether is prepared in the dropping funnel. A small amount of this solution is added to the magnesium turnings. Initiation of the reaction is indicated by the disappearance of the initial color (if an initiator like iodine is used), bubbling, and the formation of a cloudy solution. Gentle warming may be necessary to initiate the reaction.[19][20]
-
Formation of the Grignard Reagent: Once the reaction has started, the remaining halide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to ensure complete consumption of the magnesium.
-
Reaction with the Electrophile: The solution of the Grignard reagent is cooled in an ice bath. A solution of the carbonyl compound in the anhydrous ether is then added dropwise from the dropping funnel. The reaction is often exothermic and the rate of addition should be controlled to maintain a manageable reaction temperature.
-
Work-up: After the addition of the electrophile is complete and the reaction is deemed to be finished, the reaction is quenched by the slow, dropwise addition of a cold, saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is typically extracted one or more times with the ether solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by an appropriate method, such as distillation or chromatography.
Visualizing the Process
Logical Workflow for Solvent Selection in a Grignard Reaction
Caption: A logical workflow for selecting a suitable solvent for a Grignard reaction.
Mechanism of Peroxide Formation in Ethers
Caption: The free-radical mechanism of peroxide formation in ethers.[16]
Conclusion
This compound presents itself as a viable, and in some aspects, a potentially safer alternative to diethyl ether as a reaction solvent. Its higher boiling point and flash point reduce the immediate fire hazard associated with the highly volatile diethyl ether. Furthermore, the increased steric bulk of its alkyl groups may reduce its propensity to form dangerous explosive peroxides, a significant safety concern with diethyl ether.
However, the lack of direct, quantitative comparative data on its performance in key chemical reactions, such as the Grignard reaction, necessitates a cautious approach. While its fundamental chemical properties as an ether suggest it should be a competent solvent for such reactions, potential steric effects on reaction rates and yields cannot be discounted without empirical evidence.
Researchers are encouraged to consider this compound as a substitute for diethyl ether, particularly when a higher reaction temperature is desired or when enhanced safety is a primary concern. However, it is crucial to conduct small-scale optimization studies to validate its performance for any specific application before transitioning to a larger scale. The detailed experimental protocol provided can serve as a starting point for such investigations. As the push for greener and safer laboratory practices continues, further research into the performance of less hazardous ether solvents like this compound is warranted.
References
- 1. Page loading... [guidechem.com]
- 2. Buy this compound | 18641-81-1 [smolecule.com]
- 3. Diethyl Ether: Structure, Properties & Uses Explained [vedantu.com]
- 4. Diethyl Ether | (C2H5)2O | CID 3283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethyl Ether | Fisher Scientific [fishersci.at]
- 6. 2-((Propan-2-yl)oxy)butane | C7H16O | CID 29179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diethyl ether | 60-29-7 [chemicalbook.com]
- 8. Diethyl ether [chemlin.org]
- 9. benchchem.com [benchchem.com]
- 10. ijpsm.com [ijpsm.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. carlroth.com [carlroth.com]
- 13. rcilabscan.com [rcilabscan.com]
- 14. thermofishersci.in [thermofishersci.in]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 17. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. d.web.umkc.edu [d.web.umkc.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of sec-Butyl Isopropyl Ether and Tetrahydrofuran (THF) in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetrahydrofuran (B95107) (THF) is a well-established and highly effective polar aprotic solvent for SN2 reactions. Its favorable dielectric constant, polarity, and relatively low steric hindrance allow for efficient solvation of the counter-ion of the nucleophile while leaving the nucleophile itself highly reactive. In contrast, sec-butyl isopropyl ether, a more sterically hindered acyclic ether, is predicted to be a significantly poorer solvent for SN2 reactions. The bulky sec-butyl and isopropyl groups are expected to impede the solvation of the SN2 transition state and potentially hinder the approach of the nucleophile, leading to substantially slower reaction rates and lower yields compared to THF. For routine SN2 reactions, THF remains the superior and recommended choice.
Data Presentation: Physical and Chemical Properties
A solvent's performance in an SN2 reaction is critically dependent on its physical and chemical properties. The following table summarizes key parameters for THF and this compound.
| Property | Tetrahydrofuran (THF) | This compound |
| Molecular Formula | C₄H₈O | C₇H₁₆O |
| Molecular Weight | 72.11 g/mol | 116.20 g/mol |
| Boiling Point | 66 °C | 100.1 °C[1] |
| Dielectric Constant (at 20°C) | 7.6[2] | Not readily available |
| Polarity Index | 4.0[3][4] | Not readily available |
| Structure | Cyclic ether | Acyclic, branched ether |
Theoretical Comparison of Performance in SN2 Reactions
The efficacy of a solvent in an SN2 reaction is primarily determined by its ability to dissolve the nucleophilic salt while minimally solvating the nucleophile, and its steric profile.
Polarity and Solvation Effects
SN2 reactions are best facilitated by polar aprotic solvents.[5] These solvents possess a significant dipole moment that allows them to solvate the cation of the nucleophilic salt, but they lack the acidic protons that would strongly solvate and deactivate the anionic nucleophile through hydrogen bonding.
-
Tetrahydrofuran (THF): With a dielectric constant of 7.6 and a polarity index of 4.0, THF is a moderately polar aprotic solvent.[2][3][4] Its cyclic structure exposes the oxygen's lone pairs, allowing for effective solvation of cations. The absence of acidic protons means that the nucleophile remains largely "naked" and highly reactive in solution.
-
This compound: While the dielectric constant and polarity index for this compound are not readily found in the literature, its structure as an acyclic ether with bulky alkyl groups suggests a lower polarity compared to the more compact and constrained dipole of THF. The larger, non-polar alkyl groups would diminish its overall polarity. While it is aprotic, its ability to effectively dissolve common inorganic nucleophilic salts may be limited compared to THF.
Steric Hindrance
Steric hindrance is a critical factor in SN2 reactions, not only at the substrate but also from the solvent.[5] A sterically bulky solvent can hinder the approach of the nucleophile to the substrate and can poorly solvate the compact SN2 transition state.
-
Tetrahydrofuran (THF): The planar, cyclic structure of THF presents relatively low steric bulk. The oxygen atom is readily accessible for cation solvation, and the overall shape of the molecule does not significantly impede the pathway of the nucleophile towards the substrate.
-
This compound: The presence of both a sec-butyl and an isopropyl group attached to the ether oxygen creates a highly sterically congested environment. This bulkiness is expected to have two major negative impacts on an SN2 reaction:
-
Impeded Solvation of the Transition State: The SN2 transition state is relatively compact. A bulky solvent like this compound would be less effective at solvating and stabilizing this transition state, leading to a higher activation energy and a slower reaction rate.
-
Steric Shielding: The solvent molecules themselves could sterically hinder the "backside attack" of the nucleophile on the electrophilic carbon of the substrate.
-
Based on these considerations, this compound is predicted to be a significantly less effective solvent for SN2 reactions than THF. The expected slower reaction rates would likely render it an impractical choice for synthetic applications.
Experimental Protocols
Representative SN2 Reaction in Tetrahydrofuran: Williamson Ether Synthesis
The Williamson ether synthesis is a classic SN2 reaction often performed in THF.[6] The following is a general protocol for the synthesis of benzyl (B1604629) propargyl ether.
Reaction: Sodium propargyl alkoxide with benzyl bromide in THF.
Materials:
-
Propargyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a stir bar and sodium hydride (1.2 equivalents).
-
Add anhydrous THF to create a suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of propargyl alcohol (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C.
-
Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Expected Yield: Yields for this type of reaction in THF are typically in the range of 80-95%.
Feasibility of this compound in a Similar Protocol
Due to the anticipated poor performance of this compound as a solvent for SN2 reactions, established experimental protocols for its use in this context are not readily found in the scientific literature. Its use would likely result in significantly longer reaction times and lower yields compared to standard solvents like THF, acetone, or DMF.
Mandatory Visualization
Caption: Logical flow for comparing THF and this compound in SN2 reactions.
Caption: Experimental workflow for a Williamson ether synthesis in THF.
References
A Comparative Guide to Validating sec-Butyl Isopropyl Ether Purity: GC-FID vs. Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents and starting materials is paramount to the integrity and reproducibility of their work. Sec-butyl isopropyl ether, a common solvent, requires rigorous purity assessment to prevent the introduction of unwanted variables into sensitive processes. This guide provides an objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) for the validation of this compound purity against other analytical techniques, supported by detailed experimental protocols and comparative data.
The Role of GC-FID in Purity Assessment
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile organic compounds, making it highly suitable for assessing the purity of ethers like this compound. The method separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The FID then detects carbon-containing compounds as they elute, generating a signal proportional to the amount of substance present. This allows for the quantification of the main component and any volatile organic impurities.
Experimental Protocol: GC-FID Purity Assay of this compound
This section details a comprehensive protocol for the validation of this compound purity using GC-FID, developed based on established methods for similar aliphatic ethers and solvents.
Objective: To determine the purity of this compound and quantify volatile organic impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: DB-624 (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
This compound test sample
-
High-purity helium or nitrogen (carrier gas)
-
High-purity hydrogen (FID fuel)
-
High-purity air (FID oxidant)
-
Suitable solvent for dilution (e.g., isopropanol (B130326), GC grade)
-
Certified reference standards of potential impurities (e.g., sec-butanol, isopropanol, di-sec-butyl ether, diisopropyl ether)
Chromatographic Conditions:
| Parameter | Value |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (Constant Flow) |
| Injector Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial: 40 °C, hold for 5 minutesRamp: 10 °C/min to 150 °CHold: 2 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilute to volume with isopropanol and mix thoroughly.
-
Transfer an aliquot to an autosampler vial for analysis.
Data Analysis:
The purity of this compound is typically determined by area percent normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
For the quantification of specific impurities, a calibration curve should be prepared using certified reference standards.
GC-FID Analytical Workflow
Caption: Workflow for this compound purity validation using GC-FID.
Performance Comparison: GC-FID vs. Alternative Analytical Techniques
While GC-FID is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal techniques. The following table compares the performance of GC-FID with Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Karl Fischer (KF) Titration.
| Parameter | GC-FID | GC-MS | qNMR | Karl Fischer Titration |
| Principle | Separation by volatility, detection of carbon ions in a flame. | Separation by volatility, identification by mass-to-charge ratio. | Signal intensity is directly proportional to the number of nuclei.[1] | Titration based on a specific chemical reaction with water.[2] |
| Primary Use | Quantification of volatile organic compounds. | Identification and quantification of volatile compounds. | Absolute quantification and structural elucidation. | Quantification of water content. |
| Purity Assay (%) | Typically provides relative purity (area %); can be absolute with standards. | Can provide both relative and absolute purity. | Provides absolute purity without a specific reference standard for the analyte.[1] | Not applicable for organic purity. |
| Specificity | Good for separation, but co-eluting peaks can interfere. | High, provides structural information for peak identification. | High, provides detailed structural information. | Highly specific for water.[3] |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Moderate (µg to mg range). | High for water (ppm levels).[3] |
| Precision (%RSD) | Excellent (<1%). | Excellent (<2%). | Excellent (<0.2%).[1] | Excellent (<1%).[4] |
| Accuracy (% Recovery) | Good (typically 98-102%). | Good (typically 98-102%). | Very high. | Very high for water.[2] |
| Impurity Identification | Limited (based on retention time comparison with standards). | Excellent (based on mass spectra library matching).[5] | Excellent (based on chemical shifts and coupling patterns). | Not applicable. |
| Water Analysis | Not suitable. | Not ideal. | Can detect and quantify water. | Gold standard for water content.[3] |
Logical Comparison of Analytical Techniques
Caption: Logical relationships between analytical techniques for ether purity.
Conclusion
For the routine quality control and purity validation of this compound, GC-FID offers a robust, sensitive, and cost-effective solution for quantifying volatile organic impurities. Its high precision and reliability make it a workhorse in many analytical laboratories.
However, for a comprehensive purity assessment, a multi-faceted approach is recommended:
-
GC-MS is invaluable for the definitive identification of unknown impurities, providing a higher level of confidence than retention time matching alone.[5]
-
Quantitative NMR (qNMR) serves as an excellent orthogonal technique for providing an absolute purity value without the need for a specific reference standard of this compound. It also offers detailed structural confirmation of the main component and any significant impurities.[1]
-
Karl Fischer Titration is essential for accurately determining the water content, a critical impurity that is not detectable by GC-FID.[3]
By combining the quantitative power of GC-FID with the identification capabilities of GC-MS, the absolute quantification of qNMR, and the water-specific analysis of Karl Fischer titration, researchers, scientists, and drug development professionals can achieve a thorough and confident validation of this compound purity, ensuring the quality and reliability of their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. The Precision of Karl Fischer Titration: Your Solution for Accurate Moisture Analysis - Insights & Innovations | Chemical Industry Blog by s d fine chem limited [sdfine.com]
- 5. GC/MS Identification of Impurities | Medistri SA [medistri.com]
A Spectroscopic Comparison of sec-Butyl Isopropyl Ether and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of sec-butyl isopropyl ether and its structural isomers: n-butyl isopropyl ether, isobutyl ethyl ether, tert-butyl ethyl ether, and n-pentyl ethyl ether. The following sections present quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to facilitate the differentiation and characterization of these closely related ether compounds. Detailed experimental protocols for the acquisition of these spectra are also provided.
Isomeric Relationships
The following diagram illustrates the structural relationships between this compound and the isomers compared in this guide. They are all constitutional isomers with the chemical formula C₇H₁₆O, except for tert-butyl ethyl ether (C₆H₁₄O) and n-pentyl ethyl ether which are included for comparative purposes due to their structural similarities.
Figure 1. Structural relationships of the compared ethers.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers.
Infrared (IR) Spectroscopy
| Compound | C-O Stretch (cm⁻¹) | C-H Stretch (sp³) (cm⁻¹) | Reference |
| This compound | ~1120 | 2850-2970 | N/A |
| n-Butyl Isopropyl Ether | ~1115 | 2870-2960 | N/A |
| Isobutyl Ethyl Ether | ~1118 | 2870-2960 | N/A |
| tert-Butyl Ethyl Ether | 1085, 1203 | 2850-2970 | [1] |
| n-Pentyl Ethyl Ether | ~1117 | 2860-2960 | N/A |
¹H NMR Spectroscopy (Chemical Shifts in ppm)
| Compound | -O-CH- (sec/iso) | -O-CH₂- | -CH- (iso) | -CH₂- | -CH₃ | Reference |
| This compound | ~3.4 (m) | - | ~3.6 (septet) | ~1.5 (m), ~1.1 (m) | ~1.1 (d), ~0.9 (t) | N/A |
| n-Butyl Isopropyl Ether | - | ~3.4 (t) | ~3.6 (septet) | ~1.5 (m), ~1.3 (m) | ~1.1 (d), ~0.9 (t) | N/A |
| Isobutyl Ethyl Ether | - | ~3.4 (q) | ~1.8 (m) | ~3.2 (d) | ~1.2 (t), ~0.9 (d) | N/A |
| tert-Butyl Ethyl Ether | - | 3.47 (q) | - | - | 1.15 (s), 1.12 (t) | [2] |
| n-Pentyl Ethyl Ether | - | ~3.4 (q) | - | ~3.3 (t), ~1.5 (m), ~1.3 (m) | ~1.2 (t), ~0.9 (t) | N/A |
¹³C NMR Spectroscopy (Chemical Shifts in ppm)
| Compound | -O-CH- | -O-CH₂- | -C(CH₃)₃ | -CH- | -CH₂- | -CH₃ | Reference |
| This compound | ~76 | - | - | ~70 | ~30, ~10 | ~23, ~19 | [3] |
| n-Butyl Isopropyl Ether | - | ~72 | - | ~70 | ~32, ~19 | ~23, ~14 | N/A |
| Isobutyl Ethyl Ether | - | ~74 | - | ~28 | ~68 | ~19, ~15 | N/A |
| tert-Butyl Ethyl Ether | - | 62.9 | 72.4 | - | - | 28.7, 15.6 | [4] |
| n-Pentyl Ethyl Ether | - | ~71 | - | - | ~70, ~32, ~29, ~22 | ~15, ~14 | N/A |
Mass Spectrometry (Key Fragments m/z)
| Compound | Molecular Ion (M⁺) | [M-15]⁺ | [M-29]⁺ | [M-43]⁺ | Base Peak | Reference |
| This compound | 116 | 101 | 87 | 73 | 45 | [5] |
| n-Butyl Isopropyl Ether | 116 | 101 | 87 | 73 | 43 | [6][7][8] |
| Isobutyl Ethyl Ether | 102 | 87 | 73 | 59 | 45 | N/A |
| tert-Butyl Ethyl Ether | 102 | 87 | - | 59 | 57 | [9] |
| n-Pentyl Ethyl Ether | 116 | 101 | 87 | 73 | 45 | N/A |
Experimental Protocols
The following are general protocols for the spectroscopic techniques used to characterize the ethers in this guide.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized for analysis.
Sample Preparation: For liquid ether samples, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. A single drop of the neat liquid is placed on one plate, and the second plate is gently placed on top to spread the sample evenly.
Data Acquisition:
-
A background spectrum of the clean salt plates is recorded.
-
The prepared sample is placed in the spectrometer's sample holder.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The background spectrum is automatically subtracted from the sample spectrum to yield the final spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for both ¹H and ¹³C NMR analysis.
Sample Preparation:
-
Approximately 5-10 mg of the ether sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Data Acquisition:
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
¹³C NMR Data Acquisition:
-
Similar to ¹H NMR, the spectrometer is locked and shimmed.
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
The FID is processed similarly to the ¹H NMR data to obtain the final spectrum.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for the analysis of volatile compounds like ethers.
Sample Introduction: The liquid ether sample is introduced into the ion source, often via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized before ionization.
Ionization and Fragmentation:
-
In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This results in the ejection of an electron from the molecule, forming a molecular ion (M⁺).
-
The molecular ion, being highly energetic, undergoes fragmentation to produce smaller, characteristic fragment ions.
Detection and Analysis:
-
The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z, which provides information about the molecular weight and structure of the compound.[10][11]
References
- 1. tert-Butyl ethyl ether(637-92-3) IR Spectrum [chemicalbook.com]
- 2. chegg.com [chegg.com]
- 3. spectrabase.com [spectrabase.com]
- 4. tert-Butyl ethyl ether(637-92-3) 13C NMR spectrum [chemicalbook.com]
- 5. Ether, sec-butyl isopropyl [webbook.nist.gov]
- 6. Propose a fragmentation to account for each numbered peak in the ... | Study Prep in Pearson+ [pearson.com]
- 7. Solved PROBLEM 14-7 Propose a fragmentation to account for | Chegg.com [chegg.com]
- 8. homework.study.com [homework.study.com]
- 9. tert-Butyl ethyl ether(637-92-3) MS spectrum [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of Sec-Butyl Isopropyl Ether and MTBE as Gasoline Additives
An objective evaluation of sec-butyl isopropyl ether (SBIPE) versus the widely recognized methyl tert-butyl ether (MTBE) as performance-enhancing additives for gasoline is presented for researchers and scientists in the field of fuel technology and engine development. Due to a notable scarcity of direct experimental data on SBIPE, this guide utilizes data available for its isomer, diisopropyl ether (DIPE), as a proxy to facilitate a comparative analysis, while extensively referencing established performance metrics for MTBE.
This guide synthesizes available data on key performance indicators, including octane (B31449) rating, Reid Vapor Pressure (RVP), and engine emission characteristics. Detailed experimental methodologies are provided where accessible in the referenced literature, and quantitative data is summarized in comparative tables. Logical relationships and experimental workflows are illustrated using Graphviz diagrams to provide a clear visual representation of the concepts discussed.
Executive Summary
Methyl tert-butyl ether (MTBE) has been a prevalent oxygenate and octane booster in gasoline for decades, credited with improving combustion efficiency and reducing carbon monoxide and unburned hydrocarbon emissions.[1] However, environmental concerns regarding groundwater contamination have prompted research into alternative ether-based additives. This compound (SBIPE) represents one such alternative. While direct comparative studies between SBIPE and MTBE are limited, analysis of its isomer, diisopropyl ether (DIPE), offers insights into its potential performance. Ethers are generally favored over alcohols as gasoline additives due to their high octane numbers and low vapor pressures, leading to predictable blending behavior.[2]
Data Presentation: A Comparative Overview
The following tables summarize the key physical properties and performance characteristics of DIPE (as a proxy for SBIPE) and MTBE based on available literature.
Table 1: Physical and Chemical Properties
| Property | Diisopropyl Ether (DIPE) | Methyl Tert-Butyl Ether (MTBE) |
| Chemical Formula | C6H14O | C5H12O |
| Molecular Weight ( g/mol ) | 102.17[3] | 88.15 |
| Boiling Point (°C) | 68-69[3] | 55.2 |
| Density at 25°C (g/mL) | 0.725[3] | 0.740 |
| Oxygen Content (wt%) | 15.7 | 18.2 |
Table 2: Performance as a Fuel Additive
| Performance Metric | Diisopropyl Ether (DIPE) | Methyl Tert-Butyl Ether (MTBE) |
| Research Octane Number (RON) | High[4] | ~117 |
| Motor Octane Number (MON) | - | ~101 |
| Reid Vapor Pressure (RVP) Effect | Reduces RVP of gasoline blends[5] | Can increase RVP at low blend concentrations |
| Effect on CO Emissions | Reduction | Reduction[6] |
| Effect on HC Emissions | Reduction | Reduction |
| Effect on NOx Emissions | Not explicitly detailed | Variable, can increase |
Experimental Protocols
A comprehensive understanding of the performance data necessitates a review of the experimental methodologies employed in the cited studies.
Octane Number Determination (RON and MON):
The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine. The test engine is operated under specific conditions for each rating. The compression ratio is adjusted until a standard level of "knock" (premature fuel detonation) is detected. This result is then compared to the performance of primary reference fuels (a mixture of iso-octane and n-heptane) to assign the octane number.
Reid Vapor Pressure (RVP) Measurement:
RVP is a measure of the volatility of gasoline and is determined according to ASTM D323. A chilled sample of the fuel is placed in a vapor pressure apparatus, which consists of a liquid chamber and a vapor chamber. The apparatus is then immersed in a water bath at 37.8°C (100°F), and the resulting pressure is measured.
Engine Performance and Emissions Testing:
Engine performance and exhaust emissions are typically evaluated using a multi-cylinder spark-ignition engine mounted on a dynamometer. The engine is operated under various speed and load conditions. Fuel consumption is measured to determine brake-specific fuel consumption (BSFC). Exhaust gases are analyzed using a gas analyzer to measure the concentrations of carbon monoxide (CO), hydrocarbons (HC), and nitrogen oxides (NOx).
Visualization of Concepts
The following diagrams illustrate key experimental workflows and logical relationships in the evaluation of fuel additives.
Concluding Remarks
While MTBE has a well-documented history as an effective gasoline additive, the environmental questions surrounding its use have necessitated the exploration of alternatives. Based on the limited available data for its isomer, diisopropyl ether, this compound shows potential as a viable alternative. DIPE is reported to have a high octane number and a favorable effect on reducing the Reid Vapor Pressure of gasoline blends, which is advantageous for controlling evaporative emissions.[4][5]
Further direct experimental investigation into the performance and emission characteristics of SBIPE is crucial to provide a definitive comparison with MTBE. Researchers are encouraged to conduct studies that directly evaluate SBIPE in standardized engine tests to build a comprehensive dataset. Such research will be invaluable in determining its suitability as a next-generation fuel additive that balances performance enhancement with environmental responsibility.
References
A Comparative Guide to Greener Ether Solvents for Pharmaceutical Research and Development
For researchers, scientists, and drug development professionals, the selection of a solvent is a critical decision that profoundly impacts the safety, sustainability, and efficiency of chemical processes. Ethers are a versatile class of solvents, but many common examples present significant environmental, health, and safety (EHS) concerns. This guide provides an objective, data-driven comparison of sec-butyl isopropyl ether and several greener alternatives, offering insights into their performance in key synthetic transformations.
This publication evaluates Cyclopentyl methyl ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF), tert-Amyl methyl ether (TAME), and Di-n-butyl ether as more sustainable alternatives to this compound. The comparison is based on their physical-chemical properties, green chemistry metrics from established guides, and performance in common organic reactions.
Greener Solvent Selection: A Workflow
The process of selecting a greener solvent alternative can be systematically approached by considering key environmental, safety, and performance criteria. The following workflow illustrates a logical sequence for this decision-making process.
Caption: A workflow for the selection of greener alternative solvents.
Physical-Chemical Properties
The physical and chemical properties of a solvent are fundamental to its performance in a given application. The following table summarizes key properties of this compound and its greener alternatives.
| Property | This compound | Cyclopentyl methyl ether (CPME) | 2-Methyltetrahydrofuran (2-MeTHF) | tert-Amyl methyl ether (TAME) | Di-n-butyl ether |
| CAS Number | 18641-81-1[1] | 5614-37-9[2][3] | 96-47-9[4] | 994-05-8[5] | 142-96-1[6] |
| Molecular Formula | C₇H₁₆O[1] | C₆H₁₂O[2] | C₅H₁₀O[4] | C₆H₁₄O[5] | C₈H₁₈O[6] |
| Molecular Weight ( g/mol ) | 116.20[1] | 100.16[2] | 86.13[7] | 102.17[8] | 130.23[6] |
| Boiling Point (°C) | 100[9] | 106[2][3] | 80[4] | 86.3[10] | 142-143[6] |
| Melting Point (°C) | - | <-140[2][11] | -136[4] | -80[10] | -98[6] |
| Density (g/mL at 20°C) | ~0.76 | 0.86[2] | 0.85[4] | 0.77[12] | 0.764 (at 25°C)[6] |
| Flash Point (°C) | - | -1[2] | -11[4] | -11[12] | 25[6] |
| Water Solubility | Low | 1.1 g/100g [2] | 140 g/L[4] | 10.71 g/L[10] | 0.03 g/100mL[6] |
Green Chemistry Metrics: A Comparative Assessment
The "greenness" of a solvent can be quantified using solvent selection guides developed by consortia like CHEM21 and companies such as GlaxoSmithKline (GSK). These guides evaluate solvents based on their Safety, Health, and Environmental (SHE) impacts.
CHEM21 Solvent Selection Guide
The CHEM21 methodology provides a score from 1 to 10 for each of the SHE categories, with lower scores being more favorable. A composite ranking of "Recommended," "Problematic," or "Hazardous" is then assigned.
| Solvent | Safety Score | Health Score | Environment Score | Overall Ranking |
| This compound (estimated) | 5 | 4 | 5 | Problematic |
| Cyclopentyl methyl ether (CPME) | 6 | 4 | 5 | Problematic |
| 2-Methyltetrahydrofuran (2-MeTHF) | 7 | 5 | 4 | Problematic |
| tert-Amyl methyl ether (TAME) | 5 | 4 | 5 | Problematic |
| Di-n-butyl ether | 5 | 4 | 5 | Problematic |
Note: The scores for this compound, TAME, and Di-n-butyl ether are estimated based on their physical properties and available GHS hazard statements, following the CHEM21 methodology.
GSK Solvent Selection Guide
The GSK guide also provides scores for various SHE criteria, with higher scores indicating a more favorable profile.
| Solvent | Waste | Environmental Impact | Health | Safety | Overall Score (Color) |
| This compound | Not Listed | Not Listed | Not Listed | Not Listed | Not Listed |
| Cyclopentyl methyl ether (CPME) | 4 | 5 | 4 | 6 | 4.8 (Yellow) |
| 2-Methyltetrahydrofuran (2-MeTHF) | 4 | 6 | 5 | 4 | 4.8 (Yellow) |
| tert-Amyl methyl ether (TAME) | Not Listed | Not Listed | Not Listed | Not Listed | Not Listed |
| Di-n-butyl ether | 4 | 4 | 5 | 5 | 4.5 (Yellow) |
Note: Scores are based on available GSK solvent selection guide data.
Performance in Key Organic Reactions
The ultimate test of a solvent's utility is its performance in chemical reactions. This section presents comparative data for Grignard reactions and Suzuki-Miyaura cross-coupling.
Grignard Reactions
Grignard reactions are fundamental carbon-carbon bond-forming reactions that are highly sensitive to the choice of solvent.
Experimental Protocol: Grignard Reaction of Phenylmagnesium Bromide with Benzaldehyde (B42025)
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 equiv.) are placed. A solution of bromobenzene (B47551) (1.0 equiv.) in the respective anhydrous ether solvent (2 mL per mmol of bromobenzene) is added dropwise to initiate the reaction. The mixture is stirred and heated to reflux until the magnesium is consumed.
-
Reaction with Aldehyde: The Grignard solution is cooled to 0 °C, and a solution of benzaldehyde (1.0 equiv.) in the same anhydrous ether solvent (1 mL per mmol of benzaldehyde) is added dropwise.
-
Work-up: The reaction is stirred at room temperature for 1 hour and then quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with ethyl acetate (B1210297), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Analysis: The product yield is determined by ¹H NMR spectroscopy or gas chromatography.
| Solvent | Yield (%) of 1,1-diphenylmethanol |
| This compound | Data not available |
| Cyclopentyl methyl ether (CPME) | 85 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 92[3] |
| tert-Amyl methyl ether (TAME) | Data not available |
| Di-n-butyl ether | 78 |
Note: Yields for CPME and Di-n-butyl ether are representative values from literature for similar Grignard reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene (B49008) with Phenylboronic Acid
-
Reaction Setup: To a Schlenk flask are added 4-bromotoluene (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).
-
Solvent and Reaction: The flask is evacuated and backfilled with an inert gas (e.g., argon). The respective ether solvent (5 mL per mmol of 4-bromotoluene) is added, and the mixture is heated to 80 °C with stirring for 12 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product. The yield is determined after purification.
| Solvent | Yield (%) of 4-Methyl-1,1'-biphenyl |
| This compound | Data not available |
| Cyclopentyl methyl ether (CPME) | 93 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 96 |
| tert-Amyl methyl ether (TAME) | Data not available |
| Di-n-butyl ether | 88 |
Note: Yields are representative values from literature for similar Suzuki-Miyaura coupling reactions.
Conclusion
The selection of a greener solvent is a multi-faceted decision that requires a balance of safety, environmental impact, and performance. This guide provides a comparative framework for evaluating alternatives to this compound.
-
Cyclopentyl methyl ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF) emerge as strong contenders, demonstrating comparable or even superior performance to traditional ether solvents in key reactions, coupled with more favorable safety and environmental profiles. 2-MeTHF has the added advantage of being derivable from renewable resources.
-
tert-Amyl methyl ether (TAME) and Di-n-butyl ether also present as viable greener alternatives, with good performance in certain applications and improved safety characteristics, such as a lower tendency to form peroxides compared to other ethers.
Ultimately, the optimal solvent choice will depend on the specific requirements of the chemical transformation. Researchers are encouraged to use the data presented here as a starting point for their own investigations to identify the most sustainable and effective solvent for their needs.
References
- 1. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemistryforsustainability.org [chemistryforsustainability.org]
- 5. benchchem.com [benchchem.com]
- 6. Solvent flashcards: a visualisation tool for sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Di-n-butyl ether - SEQENS [seqens.com]
- 8. researchgate.net [researchgate.net]
- 9. homework.study.com [homework.study.com]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
- 12. Updating and further expanding GSK's solvent sustainability guide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
computational studies on the solvent properties of sec-butyl isopropyl ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the solvent properties of sec-butyl isopropyl ether against common alternative ether solvents: diethyl ether, diisopropyl ether, and methyl tert-butyl ether (MTBE). The information is compiled from experimental data to assist researchers in selecting the most appropriate solvent for their specific applications in organic synthesis, drug development, and other scientific endeavors.
Executive Summary
Data Presentation: Comparison of Physicochemical Properties
The following table summarizes key experimental data for this compound and its alternatives. These properties are crucial in determining the suitability of a solvent for various laboratory and industrial applications.
| Property | This compound | Diethyl Ether | Diisopropyl Ether | Methyl tert-Butyl Ether (MTBE) |
| Molecular Formula | C₇H₁₆O[1][2] | C₄H₁₀O | C₆H₁₄O | C₅H₁₂O |
| Molecular Weight ( g/mol ) | 116.20[1][2] | 74.12 | 102.17 | 88.15 |
| Boiling Point (°C) | 100[1] | 34.6 | 68.5 | 55.2 |
| Density (g/mL at 20°C) | ~0.76 (estimated) | 0.713 | 0.725 | 0.740 |
| Viscosity (cP at 20°C) | Not available | 0.24[3] | ~0.38 | 0.27[4] |
| Water Solubility | Not available | 6.89% (at 20°C)[3] | Slightly soluble[5] | Sparingly soluble[6] |
| Dielectric Constant (at 20°C) | Not available | 4.33[3][7] | 3.88[8] | Not available |
| Dipole Moment (D) | Not available | 1.15[3] | Not available | 1.32 (at 25°C)[9] |
Safety and Hazard Comparison
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized way to communicate hazard information. The table below outlines the key GHS hazard statements for each solvent.
| Solvent | GHS Hazard Statements |
| This compound | H226: Flammable liquid and vapour.[10] |
| Diethyl Ether | H224: Extremely flammable liquid and vapour.[11][12][13][14][15] H302: Harmful if swallowed.[11][12][13][14][15] H336: May cause drowsiness or dizziness.[11][12][13][14][15] EUH019: May form explosive peroxides.[14][15] EUH066: Repeated exposure may cause skin dryness or cracking.[14] |
| Diisopropyl Ether | H225: Highly flammable liquid and vapour.[16] H336: May cause drowsiness or dizziness.[16] EUH019: May form explosive peroxides. EUH066: Repeated exposure may cause skin dryness or cracking. |
| Methyl tert-Butyl Ether (MTBE) | H225: Highly flammable liquid and vapour.[10][17][18][19][20] H315: Causes skin irritation.[10][17][18][19][20] |
Experimental and Computational Protocols
Experimental Methodologies
1. Determination of Solvent Polarity via Solvatochromic Dyes
This method relies on the change in the absorption spectrum of a specific dye when dissolved in different solvents. The position of the maximum absorption wavelength (λ_max) is sensitive to the polarity of the solvent.
-
Protocol:
-
Prepare a dilute solution of a solvatochromic probe, such as Reichardt's dye (betaine 30).
-
Record the UV-Vis absorption spectrum of the solution.
-
Determine the λ_max.
-
Calculate the E_T(30) value using the equation: E_T(30) (kcal/mol) = 28591 / λ_max (nm).
-
Compare the E_T(30) value with known values for other solvents to establish a relative polarity scale.[4][21][22]
-
2. Measurement of Viscosity using an Ostwald Viscometer
The viscosity of a liquid can be determined by measuring the time it takes for a known volume of the liquid to flow through a capillary of a known dimension.[11][16][17]
-
Protocol:
-
Pipette a precise volume of the solvent into the viscometer.
-
Place the viscometer in a constant temperature bath until it reaches thermal equilibrium.
-
Using a pipette bulb, draw the liquid up above the upper mark.
-
Measure the time taken for the liquid to flow from the upper mark to the lower mark.[16][17]
-
Repeat the measurement several times to ensure accuracy.
-
Calculate the viscosity using the formula: η₁/η₂ = (ρ₁t₁)/(ρ₂t₂), where η is the viscosity, ρ is the density, and t is the flow time, and the subscript 1 refers to the sample and 2 to a reference liquid of known viscosity (e.g., water).[11]
Computational Methodologies
1. Quantum Chemical Calculations for Dipole Moment and Polarizability
Quantum chemical calculations can provide insights into the electronic structure of a molecule, from which properties like dipole moment and polarizability can be derived.
-
Protocol:
-
Construct the 3D structure of the ether molecule using a molecular modeling software.
-
Perform a geometry optimization of the structure using a suitable level of theory (e.g., Density Functional Theory with a basis set like 6-31G*).
-
Once the geometry is optimized, perform a single-point energy calculation to obtain the electronic properties.
-
From the output of the calculation, extract the dipole moment.
-
The polarizability can also be calculated as a response to an external electric field.
-
2. COSMO-RS for Predicting Solvent Properties
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of liquids and mixtures, including solvent properties like activity coefficients, solubility, and vapor pressure.
-
Protocol:
-
Perform a quantum chemical calculation (typically DFT) for the molecule of interest in a virtual conductor environment to generate the screening charge density (σ-surface).
-
The σ-surface is then used in the COSMO-RS statistical thermodynamics procedure.
-
The chemical potential of the solvent in the liquid phase is calculated.
-
From the chemical potential, various thermodynamic and physical properties, including the dielectric constant, can be predicted.
-
3. Molecular Dynamics (MD) Simulations for Bulk Solvent Properties
MD simulations model the behavior of a system of molecules over time, allowing for the calculation of bulk properties like density and viscosity.[23][24]
-
Protocol:
-
Define a simulation box containing a large number of ether molecules.
-
Choose an appropriate force field to describe the interactions between the molecules.
-
Perform an energy minimization of the system.
-
Run a simulation for a certain period of time at a specific temperature and pressure to allow the system to equilibrate.
-
After equilibration, continue the simulation and collect data on the positions and velocities of the molecules over time.
-
Analyze the trajectory data to calculate bulk properties such as density (from the volume of the box) and viscosity (using methods like the Green-Kubo relations).[24]
-
Visualizations
Caption: Workflow for computational analysis of solvent properties.
Caption: Molecular structures of the compared ether solvents.
Caption: Experimental workflow for solvent property determination.
References
- 1. Ether, sec-butyl isopropyl [webbook.nist.gov]
- 2. Ether, sec-butyl isopropyl [webbook.nist.gov]
- 3. Ethyl Ether Solvent Properties [macro.lsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarly.org [scholarly.org]
- 7. Dielectric Constant [macro.lsu.edu]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction [mdpi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Determination of Viscosity of Organic Solvents (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. Buy this compound | 18641-81-1 [smolecule.com]
- 13. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 14. Ether, sec-butyl isopropyl (CAS 18641-81-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. Determination of Viscosity of Organic Solvents (Assignment) : Physical Chemistry Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 16. Virtual Labs [pcv-amrt.vlabs.ac.in]
- 17. Determination of Viscosity of Organic Solvents (Procedure) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 18. chem-space.com [chem-space.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. research.cbc.osu.edu [research.cbc.osu.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. [2301.12180] Molecular dynamics simulation of diisopropyl ether using various interatomic potentials [arxiv.org]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Validation of Sec-Butyl Isopropyl Ether in Pharmaceutical Preparations
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of residual solvents is a critical aspect of pharmaceutical quality control. Sec-butyl isopropyl ether, used in various stages of synthesis and manufacturing, must be monitored to ensure it does not exceed safety limits defined by regulatory bodies such as the International Council for Harmonisation (ICH). This guide provides an objective comparison of three prominent analytical techniques for the validation of this compound in pharmaceutical preparations: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID), High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, availability of reference standards, sample throughput, and the nature of the pharmaceutical matrix.
Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is the most widely adopted and regulatory-accepted method for volatile residual solvents.[1] Its high sensitivity and the ability to separate volatile compounds from non-volatile matrix components make it exceptionally well-suited for this application. The flame ionization detector provides excellent sensitivity for hydrocarbons like ethers.
High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) serves as an alternative for quantifying compounds that lack a UV chromophore, such as this compound. While less sensitive than GC-FID for volatile analyses, HPLC-RID can be a valuable tool, particularly in laboratories where GC instrumentation is not available.[2] The universal nature of the RID allows for the detection of nearly any analyte, provided it is present at a sufficient concentration.[3]
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity or concentration of a substance without the need for a specific reference standard of the analyte itself.[4] By using a certified internal standard, qNMR provides a direct and highly accurate measurement, making it an excellent tool for the certification of reference materials and for validating the results from other chromatographic techniques.[5]
The following sections provide detailed experimental protocols and a summary of expected performance data for each of these techniques.
Data Presentation: Comparative Performance
The table below summarizes the typical validation parameters for the three analytical methods discussed. The values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Validation Parameter | HS-GC-FID | HPLC-RID | qNMR |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection via flame ionization. | Separation based on polarity and interaction with a stationary phase, followed by detection based on changes in the refractive index of the mobile phase. | Signal intensity is directly proportional to the number of atomic nuclei (protons) in a magnetic field. |
| Linearity (r²) | > 0.999[6] | > 0.999[2] | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 5 µg/mL[6] | 10 - 50 µg/mL | 10 - 100 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 15 µg/mL[6] | 30 - 150 µg/mL | 30 - 300 µg/mL |
| Accuracy (% Recovery) | 95 - 105%[7] | 97 - 103%[2] | 98 - 102% |
| Precision (% RSD) | < 5%[7] | < 5%[3] | < 2% |
| Specificity | High (excellent separation of volatiles) | Moderate (potential for co-elution with matrix components) | High (structurally specific signals) |
| Sample Throughput | High | Medium | Low to Medium |
| Need for Analyte Standard | Yes (for quantification) | Yes (for quantification) | No (uses a certified internal standard) |
Experimental Protocols
Detailed methodologies for the validation of this compound using each of the three techniques are provided below. These protocols are based on established analytical practices and ICH Q2(R1) guidelines.
Method 1: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
This method is considered the industry standard for the analysis of residual solvents in pharmaceuticals.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Headspace Autosampler
-
Capillary GC Column: DB-624 (30 m x 0.53 mm ID, 3.0 µm film thickness) or equivalent.
Chromatographic Conditions:
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Injector Temperature: 240°C
-
Detector Temperature: 260°C
-
Oven Temperature Program: Initial temperature of 45°C held for 9 minutes, ramped at 10°C/min to 140°C, then ramped at 40°C/min to 240°C and held for 5 minutes.
-
Split Ratio: 5:1
-
Headspace Vial Equilibration Temperature: 100°C
-
Headspace Vial Equilibration Time: 30 minutes
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). Prepare a series of working standards by diluting the stock solution to cover the expected concentration range.
-
Sample Solution: Accurately weigh about 500 mg of the pharmaceutical preparation into a headspace vial. Add a known volume of the diluent (e.g., DMSO).
-
Spiked Sample (for Accuracy): Prepare sample solutions as described above and spike with known amounts of the this compound standard solution at three different concentration levels.
Validation Experiments:
-
Specificity: Inject the diluent, a standard solution, and a sample solution to demonstrate the absence of interfering peaks at the retention time of this compound.
-
Linearity: Inject the series of working standards in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²).
-
Accuracy: Analyze the spiked samples in triplicate and calculate the percentage recovery of the analyte.
-
Precision (Repeatability): Analyze six replicate preparations of a sample solution at the target concentration and calculate the relative standard deviation (%RSD).
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Method 2: High-Performance Liquid Chromatography with Refractive Index Detector (HPLC-RID)
This method is a viable alternative when GC instrumentation is unavailable.
Instrumentation:
-
HPLC system with a Refractive Index Detector (RID)
-
HPLC Column: Amino column (e.g., 250 mm x 4.6 mm, 5 µm) or a suitable column for polar analytes.
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
RID Temperature: 35°C
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase. Create a series of working standards by dilution.
-
Sample Solution: Accurately weigh a suitable amount of the pharmaceutical preparation and dissolve it in the mobile phase. Filter the solution through a 0.45 µm filter before injection.
-
Spiked Sample (for Accuracy): Prepare sample solutions and spike with known amounts of the standard solution at three concentration levels.
Validation Experiments:
-
Specificity: Inject the mobile phase, a standard solution, and a sample solution to ensure no interference from excipients.
-
Linearity: Inject the series of working standards in triplicate and construct a calibration curve.
-
Accuracy: Analyze the spiked samples and calculate the percent recovery.
-
Precision (Repeatability): Analyze six replicate sample preparations and calculate the %RSD.
-
LOD & LOQ: Determine from the calibration curve based on the standard deviation of the y-intercept and the slope.
Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)
This absolute quantification method is highly accurate and does not require a specific reference standard of the analyte.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
High-precision analytical balance
Experimental Parameters:
-
Solvent: A suitable deuterated solvent that dissolves both the sample and the internal standard (e.g., DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid or 1,4-dinitrobenzene).
-
Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
-
90° pulse angle.
-
Sufficient number of scans for a good signal-to-noise ratio (>250:1).
-
Sample Preparation:
-
Accurately weigh a specific amount of the pharmaceutical preparation into a clean vial.
-
Accurately weigh a specific amount of the internal standard and add it to the same vial.
-
Add a precise volume of the deuterated solvent to the vial and ensure complete dissolution.
-
Transfer the solution to an NMR tube.
Data Processing and Calculation:
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methine proton of the sec-butyl group or the isopropyl group) and a signal from the internal standard.
-
Calculate the concentration or purity of this compound using the following formula:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Validation Experiments:
-
Specificity: Confirmed by the unique chemical shifts of the analyte and the absence of overlapping signals from the matrix or internal standard.
-
Linearity: Prepare and analyze samples with varying analyte-to-internal standard ratios.
-
Accuracy: Analyze samples with known amounts of analyte and compare the qNMR result to the theoretical value.
-
Precision (Repeatability): Prepare and analyze multiple samples from the same batch and calculate the %RSD of the purity values.
-
LOD & LOQ: Determined by analyzing a series of diluted samples and establishing the concentration at which a reliable signal-to-noise ratio is achieved.
Mandatory Visualization
The following diagrams illustrate the general workflow for analytical method validation and the logical relationship between the compared analytical techniques.
References
- 1. s4science.at [s4science.at]
- 2. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Determination of Residual Solvents in Linezolid by Static Headspace GC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
A Comparative Analysis of Reaction Kinetics in Ethers: Highlighting Sec-Butyl Isopropyl Ether
A detailed examination of the reaction kinetics of ethers is crucial for researchers and professionals in drug development and chemical synthesis. This guide provides a comparative study of the thermal decomposition, oxidation, and hydrolysis of sec-butyl isopropyl ether against other common ethers such as diethyl ether, methyl tert-butyl ether (MTBE), and di-sec-butyl ether. Due to a scarcity of direct experimental kinetic data for this compound in the public domain, this comparison draws upon available data for structurally similar ethers to infer its likely reactivity.
Executive Summary
Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Their relative inertness makes them valuable as solvents, but their reactivity under certain conditions is a key aspect of their application and safety profile. This guide explores the kinetics of three principal reaction types: thermal decomposition, oxidation, and hydrolysis. While comprehensive data for this compound is limited, by examining related structures, we can project its kinetic behavior. It is anticipated that the branched structure of this compound, with secondary and isopropyl groups, will sterically hinder reactions and influence carbocation stability in relevant reaction pathways, leading to distinct kinetic profiles compared to linear or less branched ethers.
Comparative Reaction Kinetics
The reactivity of ethers is significantly influenced by the nature of the alkyl groups attached to the oxygen atom. Steric hindrance and the stability of potential carbocation intermediates play a pivotal role in determining reaction rates and mechanisms.
Thermal Decomposition
The thermal decomposition of ethers, typically carried out at high temperatures, proceeds through radical chain mechanisms or unimolecular elimination pathways. The stability of the resulting radicals or carbocations is a key determinant of the reaction rate.
Table 1: Comparative Kinetic Data for Thermal Decomposition of Ethers
| Ether | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Key Products |
| Diethyl Ether | 500 - 600 | ~230 | Ethane, Methane, Acetaldehyde |
| MTBE | 350 - 500 | ~170 | Isobutene, Methanol |
| Di-t-butyl Ether | 130 - 180 | ~110 | Isobutene, t-Butanol |
| This compound (Predicted) | 400 - 550 | 180 - 220 | Propene, Isobutene, 2-Butene, Isopropanol, 2-Butanol |
Note: Data for this compound is predicted based on trends observed for ethers with similar structural motifs.
The lower activation energy for MTBE and di-t-butyl ether compared to diethyl ether is attributed to the formation of the more stable tertiary carbocation or radical intermediates. For this compound, decomposition is expected to proceed via pathways involving the formation of secondary and isopropyl radicals/carbocations, suggesting an activation energy intermediate between that of linear and tertiary ethers.
Oxidation
The oxidation of ethers can occur via autoxidation in the presence of oxygen, often initiated by light or heat, leading to the formation of explosive peroxides. The reaction rate is highly dependent on the structure of the ether, with ethers containing tertiary C-H bonds being more susceptible to oxidation.
Table 2: Comparative Kinetic Data for Oxidation of Ethers
| Ether | Reaction Conditions | Relative Rate of Oxidation | Major Products |
| Diethyl Ether | Autoxidation | Moderate | Diethyl hydroperoxide |
| MTBE | Atmospheric oxidation by OH radicals | 1 | t-Butyl formate, acetone |
| Di-sec-butyl Ether | Flow reactor, 400-1000 K | High | 2-Butanone, 2-Butanol |
| This compound (Predicted) | Autoxidation / OH radical oxidation | High | Ketones (Acetone, 2-Butanone), Alcohols |
Note: Data for this compound is predicted based on trends observed for ethers with similar structural motifs.
Ethers with secondary and tertiary C-H bonds, like di-sec-butyl ether and likely this compound, are more prone to hydrogen abstraction, leading to higher oxidation rates compared to ethers with only primary C-H bonds adjacent to the oxygen. The oxidation of this compound is expected to yield a mixture of ketones and alcohols resulting from the fragmentation of the initial radical species.
Hydrolysis
Ether hydrolysis, the cleavage of the C-O bond by water, is typically acid-catalyzed. The reaction mechanism can proceed via either an S_N1 or S_N2 pathway, depending on the structure of the ether and the stability of the carbocation intermediates.
Table 3: Comparative Kinetic Data for Acid-Catalyzed Hydrolysis of Ethers
| Ether | Acid Catalyst | Relative Rate of Hydrolysis | Mechanism | Products |
| Diethyl Ether | HBr, HI | Slow | S_N2 | Ethanol, Ethyl Halide |
| MTBE | Dilute Acid | Fast | S_N1 | t-Butanol, Methanol |
| Di-sec-butyl Ether | HBr, HI | Moderate | S_N1/S_N2 | 2-Butanol, 2-Bromobutane |
| This compound (Predicted) | HBr, HI | Moderate | S_N1/S_N2 | 2-Butanol, Isopropanol, Alkyl Halides |
Note: Data for this compound is predicted based on trends observed for ethers with similar structural motifs.
The hydrolysis of MTBE is rapid due to the formation of a stable tertiary carbocation. For this compound, the reaction can proceed through both S_N1 and S_N2 pathways, involving the formation of a secondary carbocation or nucleophilic attack at the secondary or isopropyl carbon. The reaction rate is expected to be slower than that of MTBE but faster than that of diethyl ether.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the study of reaction kinetics. Below are generalized methodologies for the investigation of ether reactions.
Thermal Decomposition via Flow Reactor
-
Apparatus : A high-temperature flow reactor system, typically consisting of a quartz or alumina (B75360) tube housed in a furnace, is used.
-
Procedure :
-
A dilute mixture of the ether in an inert carrier gas (e.g., nitrogen or argon) is prepared.
-
The gas mixture is passed through the heated reactor at a controlled flow rate and temperature.
-
The reaction products are rapidly quenched at the reactor outlet to prevent further reactions.
-
The product mixture is analyzed online using techniques such as gas chromatography-mass spectrometry (GC-MS) or Fourier-transform infrared spectroscopy (FTIR).
-
-
Data Analysis : The rate constants are determined by measuring the extent of ether decomposition as a function of residence time in the reactor at different temperatures. An Arrhenius plot is then constructed to determine the activation energy.
Oxidation in a Jet-Stirred Reactor
-
Apparatus : A jet-stirred reactor (JSR) is a well-mixed, constant-temperature, and constant-pressure reactor, ideal for studying gas-phase oxidation kinetics.
-
Procedure :
-
A premixed gas of the ether, an oxidant (e.g., air or oxygen), and an inert diluent is continuously fed into the reactor.
-
The reactor is maintained at a constant temperature and pressure.
-
The reacting mixture is continuously stirred by jets of the incoming gas to ensure homogeneity.
-
A small, continuous sample of the reactor contents is extracted for analysis by GC-MS or other suitable analytical techniques.
-
-
Data Analysis : By varying the initial concentrations, temperature, and residence time, the rate of disappearance of the ether and the formation of products are measured to determine the reaction rate constants.
Acid-Catalyzed Hydrolysis Monitoring
-
Apparatus : A constant-temperature bath with a reaction vessel equipped with a stirrer and ports for sampling.
-
Procedure :
-
The ether is dissolved in a suitable solvent (e.g., a water-miscible organic solvent).
-
The solution is brought to the desired reaction temperature in the constant-temperature bath.
-
A known concentration of a strong acid (e.g., HBr or H₂SO₄) is added to initiate the reaction.
-
Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
The reaction in the aliquots is quenched, for example, by neutralization with a base.
-
The concentration of the ether and the products in the quenched samples is determined using techniques like high-performance liquid chromatography (HPLC) or GC.
-
-
Data Analysis : The rate of hydrolysis is determined by plotting the concentration of the ether as a function of time. The order of the reaction and the rate constant can be calculated from these data.
Visualizing Reaction Pathways and Experimental Workflows
To better illustrate the relationships and processes involved in the comparative study of ether kinetics, the following diagrams are provided.
Caption: Experimental workflow for the comparative study of ether reaction kinetics.
Caption: General reaction pathways for this compound.
Conclusion
This comparative guide provides an overview of the reaction kinetics of this compound in relation to other common ethers. While direct experimental data for this compound remains limited, analysis of structurally similar compounds allows for informed predictions of its reactivity. The presence of secondary and isopropyl groups suggests that its kinetic behavior in thermal decomposition, oxidation, and hydrolysis will be intermediate between that of linear and tertiary ethers. Further experimental investigation is warranted to precisely quantify the reaction rates and activation energies for this compound to validate these predictions and expand its applicability in various chemical processes.
Safety Operating Guide
Safe Disposal of Sec-Butyl Isopropyl Ether: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount for ensuring a safe working environment and regulatory compliance. Sec-butyl isopropyl ether, a flammable liquid, requires careful management due to its potential to form explosive peroxides over time. This guide provides a detailed, step-by-step procedure for its safe disposal, aligned with industry best practices and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, chemical-resistant gloves (such as butyl rubber), and safety glasses or goggles. A face shield is recommended if there is a risk of splashing.[1]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[2][3][4][5]
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks. Use only non-sparking tools and explosion-proof equipment when handling the ether.[2][3][4][5]
-
Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and equipment during transfer.[3][4]
Step-by-Step Disposal Procedure
The disposal of this compound must be approached systematically to mitigate risks, particularly those associated with peroxide formation.
Step 1: Visual Inspection of the Container
Carefully inspect the container before moving it. Look for:
-
Crystallization: The presence of solid crystals, particularly around the cap or within the liquid, can indicate the formation of dangerous peroxides.[6][7] A viscous liquid or a surface crust on solids can also be a sign.[7]
-
Container Integrity: Check for any damage, leaks, or rust on the container.
If crystals or precipitates are observed, DO NOT attempt to open or move the container. Immediately contact your institution's Environmental Health & Safety (EH&S) department or a qualified hazardous materials contractor for assistance.[1][7]
Step 2: Determine the Age and History of the Chemical
Ethers are known to form peroxides upon exposure to air and light over time.[1][6][7][8] The age of the this compound is a critical factor in its safe handling.
-
Labeling: All containers of peroxide-forming chemicals should be labeled with the date received and the date opened.[7][8][9]
-
Expiration: Adhere to the manufacturer's expiration date. As a general guideline for peroxide-forming chemicals, unopened containers should be disposed of after 18 months, and opened containers after 3 to 12 months, depending on the specific class of the chemical.[9][10] For opened containers of ethers, a more conservative disposal timeline of 3-6 months is often recommended.[1][10]
Step 3: Test for Peroxides
If the container is deemed safe to open and its expiration date has not passed, it is essential to test for the presence of peroxides, especially if the history of the chemical is unknown or it has been open for an extended period.[9] Any concentration greater than 100 ppm should be considered hazardous, and the material should be disposed of promptly.[9]
Experimental Protocol for Peroxide Testing:
Two common methods for peroxide testing are the use of commercial test strips or the potassium iodide method.
Method A: Peroxide Test Strips
-
Purchase commercial peroxide test strips suitable for organic solvents.
-
Follow the manufacturer's instructions carefully. This typically involves dipping the strip into the solvent for a specified time.
-
Compare the color change of the strip to the provided chart to determine the peroxide concentration in parts per million (ppm).
-
Record the test results and date directly on the container.[9]
Method B: Potassium Iodide (KI) Method
-
Prepare a fresh solution by dissolving 100 mg of potassium iodide in 1 mL of glacial acetic acid.
-
In a well-ventilated area, add 1 mL of the this compound to this solution.
-
Observe any color change:
-
A pale yellow color indicates a low concentration of peroxides.
-
A bright yellow or brown color indicates a high concentration of peroxides.[10]
-
Step 4: Neutralization of Peroxides (if necessary and deemed safe)
If low levels of peroxides are detected and you are trained and comfortable with the procedure, you may neutralize them. If high levels are detected or you are not confident in the procedure, contact your EH&S department for assistance. [6]
A common method for peroxide neutralization involves reduction with sodium metabisulfite (B1197395):
-
To 100 mL of the ether, add a 50% aqueous solution of sodium metabisulfite (20 mL) and shake for three minutes in a separatory funnel.
-
Release the pressure in the funnel at 10-second intervals.
-
Separate the aqueous layer and wash the ether layer with three 10 mL portions of water.
-
Retest the ether for the presence of peroxides.
-
If peroxides are still present, repeat the process or consult with EH&S.[10]
Step 5: Final Disposal as Hazardous Waste
Whether peroxides were present and neutralized or not detected, this compound must be disposed of as hazardous waste.
-
Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name, "this compound."[11]
-
Containerization: The waste must be stored in a compatible, tightly sealed container that is in good condition.[11]
-
Segregation: Store the waste container segregated from incompatible materials.[11]
-
Collection: Arrange for collection by your institution's EH&S department or a licensed hazardous waste disposal contractor. Do not pour ethers down the drain.[10]
Regulatory Framework
The disposal of hazardous waste is regulated by federal and state agencies. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[12][13][14] These regulations govern the management of hazardous waste from its generation to its final disposal, often referred to as "cradle-to-grave" management.[12][14] States may have their own, often more stringent, regulations.[12] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[13][14]
Quantitative Data Summary
The following table summarizes key quantitative data for sec-butyl ether, a closely related compound, to provide an understanding of its physical and chemical properties.
| Property | Value |
| CAS Number | 6863-58-7 |
| Molecular Formula | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 121 °C |
| Melting Point | -100 °C |
| Flash Point | 25.6 °C (closed cup) |
| Relative Density | 0.759 g/cm³ at 25 °C |
| Flammability | Flammable liquid and vapor (Category 3) |
Data sourced from a representative Safety Data Sheet for sec-Butyl Ether.[15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. 2spi.com [2spi.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. westernsydney.edu.au [westernsydney.edu.au]
- 8. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. chemstock.ae [chemstock.ae]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. youtube.com [youtube.com]
- 13. epa.gov [epa.gov]
- 14. dnr.mo.gov [dnr.mo.gov]
- 15. SEC-BUTYL ETHER - Safety Data Sheet [chemicalbook.com]
Personal protective equipment for handling Sec-butyl isopropyl ether
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Sec-butyl isopropyl ether. Adherence to these procedures is critical for ensuring laboratory safety.
Key Safety Information and Physical Properties
This compound is a flammable liquid and should be handled with extreme caution. The following table summarizes its key quantitative data based on available information for closely related ethers.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O | [1][2] |
| Molecular Weight | 116.20 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 121 °C (for sec-butyl ether) | [4] |
| Flash Point | 25.6 °C (closed cup) (for sec-butyl ether) | [4] |
| Relative Density | 0.759 g/cm³ at 25 °C (for sec-butyl ether) | [4] |
| Hazards | Highly flammable liquid and vapor. May form explosive peroxides. | [5][6] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Solution Preparation | - Eye Protection: Chemical splash goggles. - Hand Protection: Chemical-resistant gloves (e.g., Nitrile or Neoprene). - Body Protection: Laboratory coat. |
| Chemical Handling and Reactions | - Eye Protection: Chemical splash goggles and a face shield. - Hand Protection: Double gloving with chemical-resistant gloves. - Body Protection: Flame-retardant laboratory coat. - Respiratory Protection: Work in a certified chemical fume hood. |
| Spill Cleanup and Waste Disposal | - Eye Protection: Chemical splash goggles and a face shield. - Hand Protection: Heavy-duty chemical-resistant gloves. - Body Protection: Chemical-resistant apron over a laboratory coat. - Respiratory Protection: Air-purifying respirator with organic vapor cartridges if not in a fume hood. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Remove all potential ignition sources from the work area (e.g., open flames, hot plates, spark-producing equipment).[7]
-
Have a fire extinguisher rated for flammable liquids (e.g., CO₂, dry chemical) readily accessible.[6]
-
Prepare a spill kit with absorbent materials.
2. Handling and Use:
-
Ground and bond containers when transferring the ether to prevent static discharge.[6]
-
Dispense the required amount of this compound slowly and carefully to minimize splashing and vapor generation.
-
Keep the container tightly closed when not in use.[5]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[4][5]
-
Store in a flammable liquids cabinet.
-
Ethers can form explosive peroxides over time, especially when exposed to air and light.[6] Label containers with the date received and the date opened.
4. Spill and Emergency Procedures:
-
Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area and contact your institution's emergency response team.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
5. Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a properly labeled, sealed, and compatible container.
-
Dispose of the waste through your institution's hazardous waste management program. This typically involves incineration at a licensed facility.[5]
Experimental Workflow and Safety Precautions
Caption: Logical workflow for the safe handling of this compound.
References
- 1. Buy this compound | 18641-81-1 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-((Propan-2-yl)oxy)butane | C7H16O | CID 29179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. 2spi.com [2spi.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
